Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWNMJUAZJACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192343 | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
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Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-02-6 | |
| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 391-02-6 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
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| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a foundational understanding of the synthetic strategy, the rationale behind the experimental choices, and the broader context of its application.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] From the pioneering antimalarial drug quinine to modern antibacterial and anticancer agents, the versatility of the quinoline nucleus is well-established.[1][4] The introduction of a trifluoromethyl group, as in the target molecule, can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potent antimicrobial agents and TRPV1 antagonists for therapeutic applications.[5][6]
Synthetic Strategy: The Gould-Jacobs Reaction
The most direct and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[7][8][9][10][11] This robust reaction, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[10][11]
Mechanistic Insights
The Gould-Jacobs reaction proceeds through two key stages:
-
Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[7][8][10]
-
Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[10] This intramolecular reaction results in the formation of the quinoline ring system. The use of a high-boiling point solvent is crucial for achieving the necessary temperature for efficient cyclization.[12]
The overall reaction pathway can be visualized as follows:
Caption: General workflow of the Gould-Jacobs reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.13 | 98-16-8 | Starting material |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Starting material |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | 8004-13-5 | High-boiling point solvent (eutectic mixture of diphenyl ether and biphenyl)[13] |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Solvent for precipitation and washing |
Step-by-Step Procedure
The synthesis is a two-step, one-pot procedure:
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol).
-
Add diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol).
-
Heat the mixture at 125 °C for 1 hour. During this time, ethanol is eliminated as the intermediate is formed.
Step 2: Thermal Cyclization
-
After 1 hour, carefully add Dowtherm A (50 mL) to the reaction mixture.
-
Increase the temperature and heat the mixture to 255 °C for 2.5 hours. A high-boiling, inert solvent like Dowtherm A is essential to reach the high temperature required for the cyclization step.[12][13]
-
After the heating period, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with hexane (50 mL) to precipitate the product.
-
Stir the mixture for 5 minutes.
-
Collect the precipitate by filtration and wash with hexane to yield the product as a white solid.
Expected Results and Characterization
-
Yield: 16.51 g (93%)[14]
-
Melting Point: >300 °C[5]
-
Appearance: White colored solid[14]
-
¹H NMR (300 MHz, DMSO-d₆): δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H).[14]
-
HRMS (m/z): Calculated for C₁₃H₁₀F₃NO₃ [M+H]⁺: 286.0686, Found: 286.0691.[14]
Process Visualization
The following diagram illustrates the key stages of the experimental workflow.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. jddtonline.info [jddtonline.info]
- 5. This compound | 391-02-6 [amp.chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. mdpi.com [mdpi.com]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Synthesis of 7-(Trifluoromethyl)quinoline via the Gould-Jacobs Reaction
Executive Summary
Quinoline scaffolds featuring trifluoromethyl groups are of paramount importance in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The 7-(trifluoromethyl)quinoline moiety, in particular, is a privileged structure found in various developmental drugs. The Gould-Jacobs reaction offers a classical yet highly reliable and robust pathway for constructing the quinoline ring system from readily available precursors. This guide provides a detailed, in-depth technical overview of the synthesis of 7-(trifluoromethyl)quinoline, beginning with the foundational Gould-Jacobs reaction. It covers the underlying mechanism, provides a validated multi-step experimental protocol, discusses process optimization, and presents expected analytical data for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of Fluorinated Quinolines
The introduction of fluorine-containing functional groups, such as the trifluoromethyl (–CF₃) group, into organic molecules can dramatically and often favorably alter their physicochemical and biological properties. In drug design, the –CF₃ group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating electronic characteristics.
When incorporated into the quinoline framework, these benefits are amplified, making 7-(trifluoromethyl)quinoline a highly sought-after intermediate for a range of pharmacologically active compounds, including antimalarial and anti-inflammatory agents.[1][2] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its operational simplicity and effectiveness with a variety of substituted anilines.[3]
This guide focuses specifically on the application of this reaction to the synthesis of 7-(trifluoromethyl)-4-quinolinol, a key precursor that can be readily converted to other valuable derivatives.
Reaction Mechanism and Core Principles
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermally induced cyclization.[1][4]
Step 1: Condensation (Nucleophilic Addition-Elimination) The synthesis initiates with the reaction between 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (EMME). The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the double bond in EMME. This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate. This step is typically performed at moderate temperatures (100-150 °C).
Step 2: Thermal Cyclization The critical ring-forming step requires high temperatures, often around 250 °C. At this temperature, the anilinomethylenemalonate intermediate undergoes a 6-electron electrocyclization, followed by tautomerization and elimination of a second molecule of ethanol to yield the aromatic quinoline core.[1][4][5] The reaction is typically conducted in a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or simply neat under controlled heating.[2][6]
Regioselectivity: The use of 3-(trifluoromethyl)aniline leads specifically to the 7-substituted quinoline. The cyclization occurs at the position para to the amino group, which is sterically unhindered and electronically favored.
Below is a diagram illustrating the overall mechanistic pathway.
Caption: Mechanism of the Gould-Jacobs reaction for quinoline synthesis.
Validated Experimental Protocol
This section details a robust, step-by-step procedure for the synthesis of 7-(trifluoromethyl)-4-quinolinol, which can be further converted to the more synthetically versatile 4-chloro-7-(trifluoromethyl)quinoline.
Materials and Reagents
| Reagent | M.W. | CAS No. | Typical Grade | Supplier Notes |
| 3-(Trifluoromethyl)aniline | 161.12 | 98-16-8 | ≥99% | Corrosive, toxic.[7][8] Handle with care. |
| Diethyl ethoxymethylenemalonate (EMME) | 216.22 | 87-13-8 | ≥98% | Lachrymator. Use in a fume hood. |
| Dowtherm A | ~166 | 8004-13-5 | Technical | High boiling point (~257 °C). |
| Hexane | 86.18 | 110-54-3 | ACS Grade | For washing/precipitation. |
| Potassium Hydroxide (KOH) | 56.11 | 1310-58-3 | ≥85% pellets | For saponification. |
| Ethanol (EtOH) | 46.07 | 64-17-5 | Anhydrous | Reaction solvent. |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 37% (conc.) | For acidification. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10025-87-3 | ≥99% | Highly corrosive and water-reactive. |
Step-by-Step Synthesis Workflow
The overall workflow involves four distinct stages: formation of the quinoline core, saponification, decarboxylation, and final chlorination.
Caption: Experimental workflow for the synthesis of 4-chloro-7-(trifluoromethyl)quinoline.
Part A: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Initial Condensation: Heat the mixture with stirring at 140-150 °C for 2 hours. The reaction will produce ethanol as a byproduct, which can be observed condensing.
-
Cyclization: In a separate, larger flask, preheat a volume of Dowtherm A (approximately 5-10 times the volume of the aniline) to 250 °C.
-
Addition & Reaction: Carefully and slowly add the hot intermediate mixture from step 2 into the preheated Dowtherm A. Maintain the temperature at 250 °C for an additional 30 minutes. Causality Note: The high temperature is crucial for overcoming the activation energy of the pericyclic ring-closure.
-
Isolation: Allow the reaction mixture to cool to below 100 °C, then dilute with an equal volume of hexane. The desired product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with fresh hexane to remove the Dowtherm A, and dry under vacuum. The product is typically of sufficient purity for the next step.
Part B: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
-
Saponification: Suspend the crude ester from Part A in a mixture of ethanol and 10% aqueous potassium hydroxide (using ~3.0 eq of KOH).
-
Reflux: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. The carboxylic acid product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
Part C: Synthesis of 7-(Trifluoromethyl)-4-quinolinol [9]
-
Decarboxylation: Place the carboxylic acid from Part B in a flask and heat it to its melting point (typically >260 °C). The decarboxylation can be performed neat or in a high-boiling solvent like Dowtherm A.
-
Reaction Monitoring: The reaction is complete when carbon dioxide evolution ceases.
-
Isolation: If performed in a solvent, cool the mixture and precipitate the product with hexane as in Part A. If performed neat, the solidified material is the final product. The product, 7-(trifluoromethyl)-4-quinolinol, exists in tautomeric equilibrium with 7-(trifluoromethyl)quinolin-4(1H)-one.
Part D: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap (for HCl), suspend 7-(trifluoromethyl)-4-quinolinol (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Reflux: Heat the mixture to reflux (approx. 107 °C) for 3-5 hours.
-
Workup: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization: Basify the acidic aqueous solution with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure 4-chloro-7-(trifluoromethyl)quinoline.
Data Analysis and Expected Results
Proper characterization of the intermediates and final product is essential for validating the success of the synthesis.
| Compound | Expected Yield | Melting Point (°C) | Appearance | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| This compound | 75-85% | >290 | Off-white to tan solid | ~8.5 (s, 1H), ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.6 (s, 1H), ~4.2 (q, 2H), ~1.3 (t, 3H) |
| 7-(Trifluoromethyl)-4-quinolinol | 90-95% | 266-269[9] | Light grayish to beige powder | ~11.8 (br s, 1H), ~8.3 (d, 1H), ~8.0 (s, 1H), ~7.7 (d, 1H), ~6.2 (d, 1H) |
| 4-Chloro-7-(trifluoromethyl)quinoline | 80-90% | 65-68 | White to off-white solid | ~8.9 (d, 1H), ~8.4 (d, 1H), ~8.3 (s, 1H), ~7.9 (dd, 1H), ~7.7 (d, 1H) |
Process Optimization and Troubleshooting
-
Cyclization Temperature: The thermal cyclization (Part A, Step 4) is the most critical step. Temperatures below 240 °C often result in poor yields and incomplete reaction.[6] Conversely, prolonged heating at excessively high temperatures (>260 °C) can lead to degradation. Microwave-assisted heating can sometimes shorten reaction times and improve yields.[6]
-
Impurity Control: The primary impurity from the cyclization is often unreacted anilinomethylenemalonate intermediate. A thorough wash with hot hexane is crucial for removing the high-boiling solvent.
-
Chlorination (Part D): This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions. The quench on ice must be done slowly and carefully. Incomplete reaction can leave starting quinolinol, which can be difficult to separate from the product.
-
Safety: 3-(Trifluoromethyl)aniline is toxic and a suspected mutagen.[7] POCl₃ is extremely corrosive and reacts violently with water. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The Gould-Jacobs reaction provides an efficient and scalable method for the synthesis of 7-(trifluoromethyl)quinoline derivatives, which are vital intermediates in pharmaceutical research and development. By carefully controlling the reaction conditions, particularly the high-temperature cyclization step, researchers can reliably produce high yields of the desired quinoline core. The subsequent functionalization, such as the conversion of the 4-quinolinol to the 4-chloro derivative, opens the door to a wide array of further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs.
References
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Retrieved from [Link]
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ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-aminobenzotrifluoride. Retrieved from [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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Ali, S., et al. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. Retrieved from [Link]
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FAQ. (n.d.). What is the synthesis method of 7-HYDROXY-4-(TRIFLUOROMETHYL)COUMARIN?. Retrieved from [Link]
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ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new series of 7‐(trifluoromethyl)‐4‐hydroxy substituted.... Retrieved from [Link]
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PubChem. (n.d.). 3-Aminobenzotrifluoride-D4. Retrieved from [Link]
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Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). US4582935A - Process for producing meta-aminobenzotrifluoride.
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- 9. 7-(TRIFLUOROMETHYL)-4-QUINOLINOL CAS#: 322-97-4 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This guide provides a comprehensive technical overview of the primary starting materials and the predominant synthetic methodology for preparing Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This quinoline derivative is a significant heterocyclic building block in medicinal chemistry, valued for its role as a precursor to various pharmacologically active agents.[1] The narrative is structured to provide not only procedural details but also the underlying chemical principles and rationale that govern the synthetic strategy, tailored for researchers and professionals in drug development.
Part 1: Core Starting Materials Analysis
The synthesis of the target quinoline core is most efficiently achieved through a classical named reaction, the Gould-Jacobs reaction.[2][3][4] This pathway constructs the bicyclic quinoline system from two key acyclic precursors. The selection of these specific starting materials is critical as they directly embed the desired functionalities—the trifluoromethyl group at position 7 and the ethyl carboxylate at position 3—into the final molecular architecture.
The Aniline Component: 3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline, also known as 3-aminobenzotrifluoride, serves as the foundational aromatic amine for the quinoline framework. It provides the benzene ring and, crucially, the trifluoromethyl (-CF₃) substituent that will reside at the 7-position of the final product.
-
Role in Synthesis: This molecule acts as the primary nucleophile in the initial step of the reaction. The amino group (-NH₂) attacks the electrophilic malonate derivative, initiating the condensation process that ultimately leads to the formation of the heterocyclic ring.
-
Scientific Rationale for Selection: The trifluoromethyl group is a key pharmacophore in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Placing this group at the 7-position is a common strategy in the development of quinolone antibiotics.[5][6]
Table 1: Physicochemical Properties of 3-(Trifluoromethyl)aniline
| Property | Value | Reference(s) |
| CAS Number | 98-16-8 | [7][8] |
| Molecular Formula | C₇H₆F₃N | [7][8] |
| Molecular Weight | 161.12 g/mol | [7][8] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 187-188 °C | [7][8] |
| Melting Point | 5-6 °C | [7][8] |
| Density | 1.29 g/mL at 25 °C | [8] |
The Malonate Component: Diethyl Ethoxymethylenemalonate (DEEMM)
Diethyl ethoxymethylenemalonate (DEEMM) is the three-carbon building block that forms the pyridine ring of the quinoline system.
-
Role in Synthesis: DEEMM is a highly versatile reagent that provides the C2, C3, and C4 atoms of the quinoline ring. Its structure includes a malonic ester moiety and an ethoxymethylene group. The ethoxy group serves as a leaving group during the initial condensation with the aniline, while the two ester groups facilitate the subsequent cyclization. One ester group remains in the final product at the 3-position.
-
Scientific Rationale for Selection: DEEMM is the premier reagent for the Gould-Jacobs reaction due to its highly electrophilic double bond, which readily undergoes nucleophilic substitution with anilines.[2][9] This predictable reactivity allows for a controlled, stepwise construction of the quinoline scaffold.
Table 2: Physicochemical Properties of Diethyl Ethoxymethylenemalonate
| Property | Value | Reference(s) |
| CAS Number | 87-13-8 | [9][10] |
| Molecular Formula | C₁₀H₁₆O₅ | [9][10] |
| Molecular Weight | 216.23 g/mol | [9][10] |
| Appearance | Clear colorless to light yellow liquid | [9] |
| Boiling Point | 278-280 °C | [2] |
| Density | 1.08 g/mL at 25 °C |
Part 2: The Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely-cited method for synthesizing 4-hydroxyquinolines.[4][11] The reaction proceeds in two distinct, thermally-driven stages: a low-temperature condensation followed by a high-temperature intramolecular cyclization.
Mechanistic Overview
The reaction begins with the nucleophilic attack of the amino group of 3-(trifluoromethyl)aniline onto the electrophilic β-carbon of the double bond in DEEMM. This is followed by the elimination of ethanol to form a stable intermediate, ethyl 2-((3-(trifluoromethyl)phenylamino)methylene)malonate.
The critical step is the subsequent thermal cyclization of this intermediate. At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, where the aniline ring acts as the nucleophile, attacking one of the ester carbonyls.[6][11] This ring-closing event, followed by the elimination of a second molecule of ethanol, forms the quinoline ring system. The product, this compound, exists in tautomeric equilibrium with its 4-oxo form, with the keto form generally predominating.[11][12]
Caption: Gould-Jacobs reaction pathway.
Detailed Experimental Protocol
The following protocol is a synthesis derived from established literature procedures.[13][14]
Step 1: Synthesis of the Anilidomethylenemalonate Intermediate (Condensation)
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the reaction mixture with stirring at 125-140 °C for 1 to 2 hours.[13][14]
-
The progress of the reaction can be monitored by observing the evolution of ethanol. The reaction typically yields a viscous oil or solid upon cooling. This crude intermediate is often used directly in the next step without purification.
Step 2: Synthesis of this compound (Cyclization)
-
In a separate, larger flask suitable for high-temperature reactions, preheat a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to 250-255 °C under a nitrogen atmosphere.[2][13]
-
Carefully and slowly add the crude intermediate from Step 1 to the hot solvent.
-
Maintain the reaction mixture at 250-255 °C for 30 to 60 minutes.[14] The cyclization is typically rapid at this temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After completion, allow the reaction mixture to cool to room temperature (below 100 °C).
-
Dilute the cooled mixture with a non-polar solvent, such as hexane or cyclohexane, to precipitate the crude product.[2][13]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with the non-polar solvent to remove the high-boiling point solvent.
-
Dry the product under vacuum to afford this compound as a solid. A yield of approximately 93% has been reported for this procedure.[13]
Caption: Generalized workflow for Gould-Jacobs synthesis.
Causality and Optimization Insights
-
Thermal Conditions: The two-temperature regimen is crucial. The initial moderate heating (125-140 °C) facilitates the condensation reaction while minimizing side reactions or decomposition of the starting materials. The subsequent high temperature (>250 °C) is essential to provide the activation energy required for the thermally demanding 6-electron electrocyclization, which is the rate-determining step.[12][15]
-
Solvent Choice: The use of an inert, high-boiling solvent like diphenyl ether or Dowtherm A is a key process parameter. It acts as a heat transfer medium, allowing the reaction to reach the necessary temperature for cyclization safely and uniformly. Using such a solvent has been shown to dramatically increase reaction yields compared to solvent-free heating.[6][12]
-
Microwave Synthesis: Modern approaches have utilized microwave irradiation to achieve the high temperatures required for cyclization.[6][15] This technique can significantly reduce reaction times and, in some cases, improve yields by providing rapid and efficient heating.[15]
Conclusion
The synthesis of this compound is a well-established process dominated by the Gould-Jacobs reaction. The strategic selection of 3-(Trifluoromethyl)aniline and Diethyl Ethoxymethylenemalonate as starting materials provides a direct and efficient pathway to this valuable heterocyclic intermediate. Understanding the mechanistic basis of the reaction, particularly the critical role of the two-stage thermal conditions, allows for robust and high-yield production, making this chemistry a cornerstone for the development of advanced quinoline-based pharmaceuticals.
References
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LookChem. (n.d.). Cas 87-13-8,Diethyl ethoxymethylenemalonate. Retrieved from [Link]
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Kovács, P., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(9), 2975. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
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Al-Tel, T. H. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 6062-6075. Available at: [Link]
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Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
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MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
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- Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
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Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
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Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Journal of the American Chemical Society. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]
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DORAS. (1993). Development of a bench-scale pharmaceutical synthesis. Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]
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Physical properties of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Document ID: TGU-EHTQ-202601 Version: 1.0 Prepared By: Gemini, Senior Application Scientist
Abstract
This compound, identified by CAS Number 391-02-6, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a quinoline derivative, it belongs to a class of compounds renowned for their diverse pharmacological activities, including antiseptic and antimicrobial properties.[1][2] This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound, intended for researchers, synthetic chemists, and drug development professionals. The document synthesizes publicly available data with expert insights into experimental methodologies, offering a detailed characterization profile that includes thermal properties, spectroscopic data, and key computed molecular descriptors. All data is presented with an emphasis on the underlying scientific principles and the practical implications for laboratory work.
Compound Identification and Molecular Structure
Nomenclature and Key Identifiers
Correctly identifying a chemical entity is the foundation of reproducible science. The subject of this guide is most commonly known by its IUPAC-derived name, but is also referenced by several synonyms in commercial and academic literature.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| Primary Name | This compound | [3] |
| CAS Number | 391-02-6 | [2][4] |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | [3][4] |
| Molecular Weight | 285.22 g/mol | [3][4] |
| MDL Number | MFCD00006769 | [2][3] |
| EC Number | 206-871-5 | [2][5] |
| Synonyms | Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, 4-Hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester | [1][5] |
Molecular Structure and Tautomerism
The structure of this compound features a quinoline core, which is a bicyclic aromatic heterocycle. The substituents—a trifluoromethyl group at position 7, a hydroxyl group at position 4, and an ethyl carboxylate at position 3—dictate its chemical reactivity and physical properties. It is crucial to recognize that the 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. Spectroscopic evidence, particularly the ¹H NMR chemical shift of the N-H proton, confirms that the quinolone tautomer is predominant in solution.
Caption: 2D structure of this compound.
Physicochemical and Thermal Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For a crystalline solid like this compound, properties such as melting point are critical indicators of purity and lattice energy.
Table 2: Summary of Physical and Computed Properties
| Property | Value | Unit | Source(s) |
| Melting Point | 294 - 297, >300, 340 - 341 | °C | [1][3][4] |
| Boiling Point (Predicted) | 348.9 | °C at 760 mmHg | [5] |
| Density (Predicted) | 1.373 | g/cm³ | [5] |
| Flash Point (Predicted) | 164.8 | °C | [5] |
| LogP (Predicted) | 3.136 | - | [5] |
| Hydrogen Bond Donor | 1 | Count | [5] |
| Hydrogen Bond Acceptor | 7 | Count | [5] |
| Vapor Pressure (Predicted) | 4.89E-05 | mmHg at 25°C | [5] |
Analysis of Thermal Properties
The high melting point, consistently reported above 290°C, is indicative of a highly stable crystal lattice.[1][2][3] This stability likely arises from strong intermolecular forces, including hydrogen bonding between the N-H of the quinolone and the carbonyl oxygen of the ester, as well as π-π stacking of the aromatic quinoline rings.
It is noteworthy that different sources report slightly different melting points, with one synthesis protocol yielding a product melting at 340-341°C.[4] This variance can be attributed to differences in sample purity or the analytical method used (e.g., Differential Scanning Calorimetry vs. capillary melting point apparatus). Impurities typically depress and broaden the melting range, making a sharp, high melting point a reliable indicator of high purity.
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR and Mass Spectrometry are essential tools for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is fundamental for confirming the proton framework of the molecule. The reported spectrum in DMSO-d₆ provides clear evidence for the assigned structure.[4]
Table 3: ¹H NMR Spectral Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J (Hz) |
| 12.51 | Singlet | 1H | N-H (quinolone tautomer) | - |
| 8.70 | Singlet | 1H | H-2 | - |
| 8.35 | Doublet | 1H | H-5 | 8.3 |
| 8.00 | Singlet | 1H | H-8 | - |
| 7.72 | Doublet | 1H | H-6 | 8.1 |
| 4.24 | Quartet | 2H | -OCH₂CH₃ | 7.1 |
| 1.29 | Triplet | 3H | -OCH₂CH₃ | 7.0 |
Expertise Insight: The downfield chemical shift at 12.51 ppm is characteristic of a hydrogen-bonded N-H proton, strongly supporting the predominance of the 4-quinolone tautomer in DMSO solution. The distinct signals for the three aromatic protons on the trifluoromethyl-substituted ring (H-5, H-6, H-8) confirm the 7-position of the CF₃ group.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 300 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation. Phase and baseline correct the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO at 2.50 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
-
Reported Data: HRMS m/z calculated for C₁₃H₁₀NO₃F₃ [M+H]⁺: 286.0686; found: 286.0691.[4]
Trustworthiness: The close agreement between the calculated and found mass (a difference of only 0.0005 Da) provides extremely high confidence in the assigned molecular formula. The measurement corresponds to the protonated molecule, [M+H]⁺, which is a common ion generated under electrospray ionization (ESI) conditions.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured mass to the theoretical mass calculated from the elemental formula.
Reference Synthetic Pathway
Understanding the synthesis of a compound is crucial for appreciating potential impurities and for planning further chemical modifications. The most direct synthesis involves a thermal cyclization reaction, a variant of the Gould-Jacobs reaction.[4]
-
Step 1: Condensation: 3-(Trifluoromethyl)aniline is heated with diethyl ethoxymethylenemalonate at 125°C. This step forms the enamine intermediate.
-
Step 2: Cyclization: A high-boiling point solvent (Dowtherm A) is added, and the mixture is heated to 255°C to induce thermal cyclization and form the quinolone ring system.
-
Step 3: Isolation: The reaction mixture is cooled and diluted with hexane to precipitate the product, which is then isolated by filtration as a white solid.[4]
Caption: Workflow for the synthesis of the title compound.
Safety and Handling
As a laboratory chemical, proper handling is essential. The compound is classified as an irritant.[3]
Table 4: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Hazard Statements | H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] | |
| H335 | May cause respiratory irritation | [2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1] |
| P280 | Wear protective gloves/eye protection/face protection | [1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated area or a chemical fume hood.
References
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Supporting Information. The Royal Society of Chemistry. [Link]
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Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
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This compound. LookChem. [Link]
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An In-depth Technical Guide to the Crystal Structure of Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate
This guide provides a comprehensive analysis of the single-crystal X-ray structure of Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, crystal growth, and detailed solid-state architecture of this fluorinated quinolone derivative. We will explore not just the structural parameters but the underlying chemical principles that govern its formation and packing, offering field-proven insights into the interpretation of its crystallographic data.
Introduction: The Significance of the Quinolone Scaffold
Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with remarkable antimicrobial, antimalarial, and anti-inflammatory effects.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 8-position of the quinoline ring is a strategic chemical modification intended to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its pharmacological profile. Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that dictate the crystal packing is paramount for structure-activity relationship (SAR) studies, polymorph screening, and formulation development.
This guide focuses on the ethyl ester derivative, C₁₃H₁₀F₃NO₃, providing a granular look at its molecular geometry and the supramolecular architecture it adopts in the solid state.
Synthesis and Crystallization: From Synthesis to Single Crystal
The synthesis of the title compound is achieved via the Gould-Jacobs reaction, a robust and classical method for constructing the 4-quinolinone backbone.[1][2][3] This reaction provides a reliable pathway to the quinolone core, which is then elaborated to the target molecule.
Synthetic Pathway: The Gould-Jacobs Reaction
The synthesis proceeds through a thermal cyclization mechanism. The process begins with the condensation of an appropriately substituted aniline, in this case, 3-(trifluoromethyl)aniline, with an alkoxymethylenemalonate ester.[1][2][4] This is followed by a high-temperature intramolecular cyclization, typically in a high-boiling solvent like Dowtherm A, to form the quinoline ring system.[1][4]
Experimental Protocol: Representative Synthesis & Crystallization
-
Reaction Setup: Diethyl({[3-(trifluoromethyl)phenyl]amino}methylene)malonate (1 eq) and Dowtherm A are combined in a reaction flask equipped with a reflux condenser.
-
Thermal Cyclization: The mixture is heated to 250 °C and maintained at this temperature for approximately 5 hours to drive the intramolecular cyclization.[1]
-
Precipitation: The reaction mixture is cooled to room temperature, and n-hexane is added to precipitate the crude product.
-
Isolation: The solid product is collected by filtration and dried.
-
Recrystallization for Purification & Crystal Growth: The crude solid is dissolved in a minimum amount of hot ethanol. The solution is then allowed to cool slowly and undisturbed. This slow cooling process reduces the solubility of the compound, leading to the formation of well-ordered, diffraction-quality single crystals as impurities remain in the solvent.[5][6] The pure, crystalline product is then isolated by filtration.
Causality in Experimental Design
-
Choice of Synthesis: The Gould-Jacobs reaction is highly effective for anilines and provides direct access to the 4-oxo-quinoline-3-carboxylate scaffold.[2][3]
-
High-Temperature Conditions: The key cyclization step is a 6-electron electrocyclization which has a significant thermal energy barrier, necessitating the use of high-boiling solvents like Dowtherm A (boiling point ~257 °C).[4]
-
Recrystallization Solvent Choice: Ethanol is an ideal solvent for this compound. It exhibits a high temperature coefficient, meaning the compound is highly soluble when the solvent is hot but poorly soluble at cooler temperatures.[5] This property is crucial for achieving a high recovery of pure crystalline material upon cooling.
Crystallographic Analysis and Data Integrity
The crystal structure was determined by single-crystal X-ray diffraction. A suitable crystal was selected, mounted, and cooled to 200 K for data collection. The low temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.[1][7]
Crystal Data and Structure Refinement
The crystallographic data provides a quantitative description of the crystal lattice and the quality of the structural model.
| Parameter | Value | Significance |
| Empirical Formula | C₁₃H₁₀F₃NO₃ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 285.22 g/mol | Molecular mass of the compound. |
| Crystal System | Triclinic | The least symmetric of the seven crystal systems, with minimal symmetry constraints. |
| Space Group | P1̅ | Indicates inversion centers are the only symmetry elements present. |
| Temperature | 200 K | Data collected at low temperature to reduce atomic thermal motion and improve data quality.[7] |
| Unit Cell Dimensions | a = 9.8248 (3) Åb = 11.0222 (3) Åc = 12.3450 (4) Åα = 72.934 (1)°β = 74.167 (1)°γ = 74.059 (1)° | The fundamental dimensions and angles of the repeating unit (unit cell) of the crystal lattice.[1] |
| Volume | 1201.67 (6) ų | The volume of the unit cell. |
| Z | 4 | There are four molecules of the compound in each unit cell. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment.[8] |
| R[F² > 2σ(F²)] | 0.040 | R-factor: A measure of agreement between the calculated model and the observed data. A value of 4.0% for small molecules indicates an excellent fit.[1][9][10] |
| wR(F²) | 0.116 | A weighted R-factor that accounts for the quality of individual reflections.[1] |
| S (Goodness-of-Fit) | 1.04 | Should be close to 1.0 for a good model, indicating that the model correctly describes the data.[1][11] |
Trustworthiness: A Self-Validating System
The integrity of a crystal structure is paramount. The refinement statistics in the table above serve as a self-validating system. The low R-factor (R = 0.040) signifies a minimal discrepancy between the experimental diffraction data and the data calculated from the final atomic model.[9][10] Furthermore, the Goodness-of-Fit (S) value of 1.04 is very close to the ideal value of 1, indicating that the model is statistically sound and there are no significant systematic errors in the data or the model.[1][11] These values provide high confidence in the accuracy of the reported bond lengths, angles, and intermolecular interactions.
Molecular and Supramolecular Architecture
The true insight from a crystal structure lies in understanding how individual molecules interact to build a three-dimensional lattice. The structure of Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate is a masterclass in the interplay of strong and weak intermolecular forces.
The Asymmetric Unit
The fundamental building block of the crystal, the asymmetric unit, contains two independent molecules of the compound (Molecule 1 and Molecule 2).[1][2] These two molecules have similar overall conformations but are not related by any crystallographic symmetry operation.
Key Intermolecular Interactions
The crystal packing is consolidated by a hierarchy of interactions, from strong hydrogen bonds to weaker π-stacking and C-H contacts.
-
N—H···O Hydrogen Bonds: The most significant intermolecular interaction is the classical hydrogen bond formed between the quinolone N-H group (the donor) and the keto oxygen at the 4-position (the acceptor) of an adjacent molecule.[1][2] These interactions link the alternating independent molecules (Molecule 1 with Molecule 2) into infinite one-dimensional chains that propagate along the [-110] crystallographic direction.[1][2] This is a robust and directional interaction that forms the primary structural motif.[12]
-
π–π Stacking Interactions: The planar quinoline ring systems engage in significant π–π stacking.[1][2] These interactions occur between the aromatic rings of molecules related by an inversion center. The shortest centroid-to-centroid distances are 3.495 Å and 3.603 Å, which are optimal for attractive π-stacking forces.[1] These interactions are crucial for linking the primary hydrogen-bonded chains into two-dimensional layers parallel to the (110) plane.[1][13]
-
Weak C—H···F and C—H···O Interactions: The crystal packing is further stabilized by a network of weaker interactions. These include weak hydrogen bonds between carbon-hydrogen groups and the highly electronegative fluorine and oxygen atoms.[1][2] While individually less energetic than classical hydrogen bonds, the cumulative effect of these numerous C-H···F and C-H···O interactions is significant, providing additional cohesion to the three-dimensional structure.[14][15][16]
Visualization of the Supramolecular Assembly
The following diagram illustrates the logical relationship between the different intermolecular forces that build the crystal lattice from individual molecules.
Conclusion and Outlook
The single-crystal structure of Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate reveals a complex and well-ordered solid-state architecture. The molecular conformation is stabilized by a robust network of intermolecular interactions, dominated by strong N—H···O hydrogen bonds that form one-dimensional chains. These chains are further assembled into layers by π–π stacking interactions, with weaker C-H···F and C-H···O contacts providing the final consolidation into a three-dimensional lattice. The high quality of the crystallographic data, validated by low R-factor and Goodness-of-Fit values, provides a reliable foundation for computational modeling, understanding physicochemical properties, and guiding future drug design efforts targeting the versatile quinolone scaffold.
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Garudachari, B., Islor, A. M., Satyanarayan, M. N., Gerber, T., Hosten, E., & Betz, R. (2012). Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3304–o3305. [Link]
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Garudachari, B., Islor, A. M., Satyanarayan, M. N., Gerber, T., Hosten, E., & Betz, R. (2012). (PDF) Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. ResearchGate. [Link]
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D'Oria, E., & Novoa, J. J. (2008). On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations. CrystEngComm, 10(4), 423-432. [Link]
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D'Oria, E., & Novoa, J. J. (2005). The nature of the C-H...F interaction found in molecular crystals evaluated by ab initio calculations. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C302. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry.[1] This document offers an in-depth examination of the molecule's structural features and their manifestation in the ¹H NMR spectrum, including chemical shifts, integration, and spin-spin coupling. We will dissect the influence of the ethyl ester, hydroxyl, and electron-withdrawing trifluoromethyl substituents on the proton environments. Furthermore, this guide presents a validated, step-by-step protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible spectra. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Introduction: The Quinoline Scaffold and the Imperative of Spectral Analysis
The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. This compound is a key heterocyclic building block, synthesized via methods like the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization.[2][3] The substituents on this particular molecule—a 4-hydroxyl group, a 3-ethyl carboxylate, and a 7-trifluoromethyl group—impart specific electronic properties that are crucial for its biological activity and are directly observable through spectroscopic techniques.
Among these techniques, ¹H NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. By probing the magnetic environments of protons within a molecule, ¹H NMR provides three fundamental pieces of information:
-
Chemical Shift (δ): Identifies the electronic environment of a proton.
-
Integration: Reveals the relative number of protons responsible for a signal.
-
Spin-Spin Coupling (Multiplicity): Elucidates the connectivity between neighboring protons.
This guide will systematically interpret the ¹H NMR spectrum of the title compound, providing the foundational knowledge required for its confident identification and characterization.
Molecular Structure and Predicted Proton Environments
To interpret the spectrum, one must first identify the unique proton environments within the molecule. The structure and standard numbering of the quinoline ring are paramount for accurate signal assignment.
Caption: Structure of the 4-quinolone tautomer with labeled proton environments.
The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form. In polar solvents like DMSO, the quinolone tautomer, stabilized by intermolecular hydrogen bonding, is often favored.[4][5] The ¹H NMR spectrum reflects this, showing a signal for the N-H proton. Based on this structure, we can identify six distinct proton signals:
-
N-H Proton: The proton on the nitrogen atom of the quinolone ring.
-
H-2 Proton: The proton on the pyridinone ring, adjacent to the nitrogen.
-
Aromatic Protons (H-5, H-6, H-8): Three protons on the trifluoromethyl-substituted benzene ring.
-
Ethyl Methylene Protons (-OCH₂CH₃): The two protons of the methylene group in the ethyl ester.
-
Ethyl Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group in the ethyl ester.
-
O-H Proton: The hydroxyl proton, which is often exchangeable and may appear as a very broad signal or be part of the N-H tautomer. The literature data strongly suggests a highly deshielded proton, characteristic of an intramolecularly hydrogen-bonded enol or a quinolone N-H.[6]
Detailed ¹H NMR Spectral Analysis
The following analysis is based on established principles of NMR spectroscopy and is supported by experimental data obtained in DMSO-d₆.[6]
The Ethyl Carboxylate Group (-COOCH₂CH₃)
The ethyl group provides a classic, easily identifiable pattern.
-
Methyl Protons (CH₃): These three equivalent protons are adjacent to the CH₂ group. According to the n+1 rule, their signal will be split into a triplet (2+1=3). Being distant from electronegative groups, they appear in the most upfield region of the spectrum.
-
Methylene Protons (CH₂): These two protons are adjacent to the three methyl protons and are also attached to the ester oxygen, which deshields them. Their signal will be split into a quartet (3+1=4) and will appear significantly downfield compared to the methyl signal.
The Aromatic Protons (Quinoline Ring)
The aromatic region of the spectrum provides the most detailed structural information. The chemical shifts are heavily influenced by the powerful electron-withdrawing trifluoromethyl (-CF₃) group and the electronic nature of the pyridinone ring.[7][8]
-
H-2 Proton: This proton is unique as it is on the pyridinone ring and has no adjacent proton neighbors. Therefore, it is expected to appear as a singlet . Its proximity to the ring nitrogen and the conjugated carbonyl group causes it to be significantly deshielded (shifted downfield).
-
H-5 Proton: This proton has one ortho neighbor (H-6). It will appear as a doublet with a typical ortho coupling constant (³J) of approximately 7-9 Hz.[9]
-
H-8 Proton: This proton is ortho to the nitrogen-bearing carbon and meta to H-6. It is also spatially close to the strongly electron-withdrawing -CF₃ group at position 7, which is expected to deshield it significantly.[10][11] It is coupled to H-6 with a small meta coupling constant (⁴J), which may not always be resolved, causing the signal to appear as a narrow doublet or a singlet .
-
H-6 Proton: This proton is situated between H-5 and the -CF₃ group at C-7. It is coupled to H-5 (ortho) and H-8 (meta). This should result in a doublet of doublets (dd) . However, if the meta coupling is very small, the signal may appear as a simple doublet.
The Labile Proton (N-H/O-H)
As discussed, this compound exists in tautomeric forms. In DMSO-d₆, a highly deshielded proton signal is observed. This is characteristic of the N-H proton of the 4-quinolone tautomer, which can participate in hydrogen bonding with the solvent or the carbonyl of the ester group. It is expected to be a broad singlet and appear very far downfield. Its identity can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O would cause the signal to disappear.
Summary of Predicted and Experimental Spectral Data
The following table summarizes the expected ¹H NMR signals and compares them with published experimental values.[6]
| Proton Assignment | Predicted Multiplicity | Predicted Integration | Predicted δ (ppm) | Experimental δ (ppm)[6] | Coupling Constant (J)[6] |
| N-H (or O-H) | Singlet | 1H | > 11.0 | 12.51 | N/A |
| H-2 | Singlet | 1H | 8.5 - 9.0 | 8.70 | N/A |
| H-5 | Doublet | 1H | 8.2 - 8.5 | 8.35 | J = 8.3 Hz |
| H-8 | Singlet / Doublet | 1H | 7.9 - 8.2 | 8.00 | N/A |
| H-6 | Doublet of Doublets | 1H | 7.6 - 7.9 | 7.72 | J = 8.1 Hz |
| -OCH₂CH₃ | Quartet | 2H | 4.1 - 4.4 | 4.24 | J = 7.1 Hz |
| -OCH₂CH₃ | Triplet | 3H | 1.2 - 1.4 | 1.29 | J = 7.0 Hz |
Note: The experimental data for H-8 and H-6 from the cited source appear as a singlet and doublet, respectively, suggesting that the meta coupling (H6-H8) was not resolved on the 300 MHz instrument used.
Experimental Protocol for ¹H NMR Analysis
Adherence to a rigorous experimental protocol is critical for obtaining high-quality, interpretable NMR data. The following procedure is a self-validating system designed for accuracy and reproducibility.
Workflow for NMR Sample Preparation and Analysis
Caption: A validated workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology
-
Glassware and Tube Preparation: Ensure all glassware, including the NMR tube, is clean and dry. Avoid drying NMR tubes in high-temperature ovens, as this can cause warping.[12] A final rinse with acetone followed by air-drying is sufficient.[13] Use a high-quality, unscratched 5 mm NMR tube.[14]
-
Sample Weighing and Solvent Selection:
-
Accurately weigh approximately 10-20 mg of this compound into a small, clean vial.[12]
-
Causality: This concentration is optimal for small molecules, providing excellent signal-to-noise in a short time without causing issues like peak broadening due to high viscosity.[15]
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to the compound's known solubility and its ability to slow the exchange of labile protons like N-H, allowing for their observation.[5]
-
-
Dissolution and Transfer:
-
Ensure the sample is fully dissolved in the vial, using gentle vortexing or sonication if necessary.
-
If any particulate matter remains, the solution must be filtered to prevent distortion of the magnetic field homogeneity.[15] A simple and effective method is to filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
The final volume in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.[16]
-
-
Data Acquisition:
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
The spectrometer's deuterium lock system will use the deuterium signal from the solvent to stabilize the magnetic field.
-
Perform shimming to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard parameters. The residual proton signal of the DMSO solvent (δ ≈ 2.50 ppm) can be used as a secondary chemical shift reference. Tetramethylsilane (TMS) at δ = 0.00 ppm is the primary standard.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal, from the distinct triplet-quartet pattern of the ethyl group to the complex arrangement of the aromatic protons, serves as a validation point for the molecule's identity. The downfield shifts of the H-2 and H-8 protons provide clear evidence of the electronic influence of the heteroaromatic system and the trifluoromethyl group, respectively. The observation of the highly deshielded N-H proton confirms the predominance of the 4-quinolone tautomer in DMSO solution. By following the detailed analytical framework and experimental protocols outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy to characterize this important molecule and its derivatives, ensuring the scientific integrity of their work in drug discovery and development.
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Stavrakov, G., Philipova, I., & Zheleva, D. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Merck & Co. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech. [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. [Link]
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University College London. (n.d.). Sample Preparation. UCL. [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Scribd. [Link]
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PubMed. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. National Library of Medicine. [Link]
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Luchette, P. A., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH National Library of Medicine. [Link]
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Mendeley Data. (2020). Tautomerism Modulation in 4-Hydroxyquinoline through Incorporation of Nitro-group. Mendeley. [Link]
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Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. Study.com. [Link]
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A Comprehensive Spectroscopic and Structural Analysis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 391-02-6)
An In-depth Technical Guide
Executive Summary
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a member of the quinoline class, it serves as a crucial building block for developing novel therapeutic agents, demonstrating potential as both a potent antimicrobial and a TRPV1 antagonist.[1][2] This guide provides a detailed technical analysis of its core spectroscopic characteristics, offering researchers a foundational understanding of its structural and electronic properties. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, present standardized protocols for data acquisition, and explore the compound's key structural features, including its predominant tautomeric form.
Section 1: Introduction to a Key Pharmacophore
The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The introduction of substituents, such as the trifluoromethyl group at the 7-position, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.
Profile of this compound
This specific derivative, identified by CAS Number 391-02-6, combines the quinoline core with three key functional groups: a 4-hydroxy group (which exists predominantly as the 4-oxo tautomer), a 7-trifluoromethyl group, and a 3-ethyl carboxylate ester.[1][4] This combination of features makes it a valuable intermediate and a potential therapeutic agent in its own right. Its synthesis is commonly achieved through the reaction of 3-(Trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 391-02-6 | [1][4] |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | [1][4] |
| Molecular Weight | 285.22 g/mol | [1][4] |
| Appearance | White solid | [4] |
| Melting Point | >300 °C (Lit. reports 340-341 °C) | [1][2][4][5] |
| LogP | 2.73 - 3.14 | [1][6] |
Section 2: Molecular Structure and Tautomerism
Structural Elucidation
The structural integrity of a compound is the basis of its function. The accepted structure for this compound is depicted below, with IUPAC-standard numbering for the quinoline ring system.
Caption: Chemical structure with standard quinoline numbering.
The Keto-Enol Tautomerism
A critical insight for researchers working with 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the 4-oxo-1,4-dihydroquinoline (quinolone) form. Spectroscopic evidence, particularly the ¹H NMR data in polar aprotic solvents like DMSO, strongly indicates that the equilibrium lies far to the right, favoring the keto (quinolone) tautomer.[4] This is due to the formation of a stable, conjugated amide-like system.
Caption: A plausible fragmentation pathway for the parent ion.
Section 5: Synthesis and Spectroscopic Validation Workflow
The final validation of a synthesized compound relies on a logical workflow integrating multiple spectroscopic techniques.
Caption: Workflow from synthesis to final validated product.
Section 6: Conclusion
The spectroscopic data presented provides a robust and multi-faceted characterization of this compound. The ¹H NMR confirms the 4-oxo tautomer as the dominant species in solution and elucidates the proton environment, while HRMS validates the elemental composition with high accuracy. This guide serves as a critical reference for researchers, ensuring proper identification, quality control, and a deeper understanding of this important chemical entity in the context of drug discovery and development. Future work should focus on acquiring experimental ¹³C and 2D NMR data for complete assignment and obtaining a single-crystal X-ray structure to definitively confirm the solid-state conformation.
References
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This compound. LookChem. Available at: [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]
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Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate. SIELC Technologies. Available at: [Link]
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The Expanding Therapeutic Landscape of Trifluoromethylquinoline Derivatives: A Mechanistic and Methodological Exploration
An In-depth Technical Guide:
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its fusion of a benzene and a pyridine ring creates a privileged heterocyclic system with diverse biological activities.[1][2][4] When this core is functionalized with a trifluoromethyl (–CF3) group, its therapeutic potential is dramatically amplified. The unique properties of the –CF3 group—high electronegativity, metabolic stability, and lipophilicity—enhance a molecule's pharmacokinetic and pharmacodynamic profile, making it a powerful tool in modern drug design.[4][5][6][7] This guide provides an in-depth exploration of the multifaceted biological activities of trifluoromethylquinoline derivatives, offering mechanistic insights, comparative data, and robust experimental protocols for researchers, scientists, and drug development professionals. We will delve into the core therapeutic areas where these compounds show exceptional promise: oncology, infectious diseases, inflammation, and neurology.
Anticancer Activity: Targeting the Engines of Malignancy
Trifluoromethylquinoline derivatives have emerged as a formidable class of anticancer agents, targeting multiple key pathways involved in tumor growth, proliferation, and survival.[1][5][8] Their mechanisms are diverse, ranging from the inhibition of critical signaling enzymes to the disruption of the cellular cytoskeleton.
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many trifluoromethyl-substituted quinolines is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[5] In many cancers, such as non-small cell lung cancer (NSCLC), EGFR is overexpressed and hyperactive, leading to uncontrolled cell proliferation.[5][9] Trifluoromethylquinoline derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and halting downstream signaling.
Another key target is the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a protein kinase involved in promoting cell survival and therapy resistance.[10][11] Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potent SGK1 inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[10]
Mechanism of Action: Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, making it a prime target for anticancer drugs.[12] Certain trifluoromethylquinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[11][12] This disruption of microtubule dynamics induces cell cycle arrest in the G2/M phase and ultimately leads to apoptosis (programmed cell death).[12]
Quantitative Data: Antiproliferative Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Target Cell Line | Key Target | IC50 (µM) | Reference |
| 4-Stilbenylamino Quinazoline | A549 (Lung) | EGFR | ~2.0 | [9] |
| 4-Trifluoromethyl-2-anilinoquinoline | PC3 (Prostate) | SGK1 | < 5.0 | [10] |
| 2,8-Bis(trifluoromethyl)quinoline Ketone | HL-60 (Leukemia) | DNA Intercalation | 10.0 | [13] |
| 7-Alkoxy-4-aminoquinoline | HCT116 (Colon) | p53 Activation | < 1.0 | [14] |
| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Not specified | < 50.0 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of a trifluoromethylquinoline derivative against a cancer cell line, such as A549 (human lung adenocarcinoma).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.
Step-by-Step Methodology:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test trifluoromethylquinoline derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A Renewed Defense Against Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[16] Trifluoromethylquinoline derivatives have demonstrated significant potential, exhibiting potent activity against a range of bacteria and fungi.[1][17]
Mechanism of Action
Similar to fluoroquinolone antibiotics, many trifluoromethylquinoline derivatives exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV.[16] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of their function leads to breaks in the bacterial chromosome and rapid cell death.[16] Studies have shown these compounds to be particularly effective against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[18][19]
Quantitative Data: Antibacterial Activity
The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazole | MRSA | 0.78 - 1.56 | [19] |
| Quinoline Derivative (Compound 2) | MRSA | 3.0 | [18] |
| Quinoline Derivative (Compound 2) | VRE (E. faecalis) | 3.0 | [18] |
| Trifluoromethyl Quinolone | Aspergillus niger | Moderate Activity | [17] |
| Trifluoromethyl Quinolone | Candida albicans | Moderate Activity | [17] |
Anti-inflammatory and Analgesic Properties
Chronic inflammation underlies numerous diseases, and the management of pain remains a critical therapeutic challenge. Trifluoromethylquinoline derivatives have shown promise in both areas, often through novel mechanisms that offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
One innovative approach involves designing hybrid molecules that combine the quinoline scaffold with a nitric oxide (NO)-releasing moiety.[20][21] These compounds exhibit potent anti-inflammatory and analgesic effects comparable to drugs like indomethacin, but with a significantly improved gastrointestinal safety profile. The released NO is believed to contribute to this gastric-sparing effect.[20]
Other derivatives, particularly quinoline-derived α-trifluoromethylated alcohols, function as sodium channel blockers.[22][23] By blocking voltage-gated sodium channels in neurons, they can reduce the transmission of pain signals, making them effective analgesic agents for thermal and neuropathic pain.[22]
Neuroprotective Activity: Defending Against Degeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[24][25] Emerging research highlights the potential of trifluoromethylquinoline derivatives as neuroprotective agents.[26][27]
Mechanism of Action
The neuroprotective effects of these compounds are often multi-faceted. Many act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) that contribute to neuronal damage.[26][28] They can enhance the cellular antioxidant defense system by upregulating key transcription factors like Nrf2 and Foxo1.[25] Furthermore, some derivatives can inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or modulate pathways that suppress apoptosis and normalize chaperone activity.[25][26]
Structure-Activity Relationships (SAR)
The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds into viable drug candidates.[29][30] For trifluoromethylquinoline derivatives, several key SAR insights have been established:
-
Position of the –CF3 Group: The location of the trifluoromethyl group on the quinoline ring significantly impacts activity. For instance, in some anticancer series, substitution at the 7-position is beneficial.[20]
-
Substituents at Position 4: For anticancer activity, amino side chain substituents at the 4-position often enhance antiproliferative effects. The length of this side chain is also critical, with two methylene units often being optimal.[14]
-
Substituents at Position 2: In antibacterial agents, modifying the substituent at the 2-position can dramatically improve potency against resistant strains.[8][18]
-
Fluorination: The presence of a fluorine atom elsewhere in the molecule, in addition to the –CF3 group, can further enhance activity and spectrum.[9][29]
Conclusion
The incorporation of the trifluoromethyl group into the quinoline scaffold has unlocked a vast and promising area of drug discovery. These derivatives exhibit a remarkable breadth of biological activities, with potent effects in oncology, microbiology, and neurology. Their ability to modulate key biological pathways, from kinase signaling and microtubule dynamics to bacterial DNA replication and neuronal antioxidant defenses, underscores their therapeutic versatility. The continued exploration of their mechanisms of action and structure-activity relationships, guided by the robust methodologies detailed in this guide, will undoubtedly pave the way for the development of next-generation therapies for some of the most challenging human diseases.
References
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- Postovoy, S. A., et al. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing.
- Schön, D., et al. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health.
- Postovoy, S. A., et al. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry (RSC Publishing).
- N/A. (2021). A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. Ingenta Connect.
- N/A. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.
- Panda, S. S., & Jain, S. C. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. PubMed.
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- N/A. (n.d.). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. N/A.
- Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed.
- N/A. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed.
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- N/A. (n.d.). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ResearchGate.
- N/A. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate.
- N/A. (2025). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. ResearchGate.
- N/A. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.
- Kgokong, J. L., et al. (n.d.). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. PubMed.
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CAS number 391-02-6 properties and suppliers
An In-Depth Technical Guide to Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate (CAS 391-02-6) for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate, identified by CAS number 391-02-6, is a fluorinated heterocyclic compound belonging to the quinoline class. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring is a key structural feature. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets due to its strong electron-withdrawing nature and steric properties.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate, tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 391-02-6 | [5] |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | [5] |
| Molecular Weight | 285.22 g/mol | |
| Melting Point | >300 °C (lit.) | [5] |
| Boiling Point | 348.9 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.373 g/cm³ (Predicted) | [6] |
| Appearance | Off-white to white crystalline solid/powder | [6] |
| Solubility | Soluble in some organic solvents, such as ethanol, dichloromethane, and dimethyl sulfoxide. | [6] |
| LogP | 3.13590 (Predicted) | [5] |
| pKa | 2.11±0.50 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [5] |
Synthesis
The primary synthetic route to Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate is a modification of the Gould-Jacobs reaction.[7] This classical method for quinoline synthesis involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[8]
Synthetic Workflow Diagram
Caption: Gould-Jacobs synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate:
Step 1: Condensation
-
In a reaction vessel, combine 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol).
-
Heat the mixture at 125 °C for 1 hour. This step forms the anilidomethylenemalonate intermediate.
Step 2: Cyclization
-
To the reaction mixture from Step 1, add Dowtherm A (50 mL) as a high-boiling solvent.
-
Heat the mixture to 255 °C for 2.5 hours to induce thermal cyclization.
Step 3: Isolation and Purification
-
After heating, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with hexane (50 mL) and stir for 5 minutes to precipitate the product.
-
Filter the precipitate and wash with hexane to yield the product as a white-colored solid.
Yield: 16.51 g (93%)
Characterization Data
-
¹H NMR (300 MHz, DMSO-d₆): δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H).[9]
-
HRMS (m/z): Calculated for C₁₃H₁₀F₃NO₃ [M+H]⁺: 286.0686; Found: 286.0691.
Reactivity and Derivatization
The reactivity of Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate is primarily dictated by the quinoline core, the 4-hydroxy group, and the ester functionality.
Reactivity of the Quinoline Core
The quinoline ring system is generally stable but can undergo various functionalizations. The electron-withdrawing trifluoromethyl group at the 7-position can influence the regioselectivity of electrophilic aromatic substitution reactions. The 4-hydroxy group can act as a directing group for further substitutions on the ring.[10]
Reactions at the 4-Hydroxy Group
The 4-hydroxy group exhibits tautomerism, existing in equilibrium with the 4-quinolone form. This hydroxyl group can be alkylated or acylated to produce a variety of derivatives.[11]
Reactions of the Ester Group
The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, or other carboxylic acid derivatives.[12] This provides a versatile handle for further structural modifications.
Derivatization Workflow Diagram
Caption: Potential derivatization pathways.
Biological Significance and Applications
Quinoline derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities.[13] Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate serves as a key intermediate in the synthesis of more complex and biologically active molecules.
Antimicrobial Activity
TRPV1 Antagonism
There is evidence suggesting that this compound can be used in the preparation of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for therapy.[1][5] TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and is a validated target for the development of new analgesics.[15] Quinoline derivatives have been explored as TRPV1 antagonists, and the structural features of Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate make it a plausible scaffold for the design of novel TRPV1 inhibitors.[7][13]
Proposed Mechanism of Action (as a scaffold)
Caption: Role as a scaffold in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate.
Hazard Identification
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Toxicological Information
Suppliers
Ethyl 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate is available from several chemical suppliers. Below is a list of some reputable sources:
-
Sigma-Aldrich: A major supplier of research chemicals.[1]
-
BLD Pharmatech: A supplier of building blocks and intermediates.[17][18]
-
Angene International Limited: A global supplier of R&D chemicals.[19][20]
-
LookChem: A platform listing various suppliers.[5]
-
Matrix Scientific: A supplier of fine chemicals.[21]
References
- Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives as potential inhibitors and their mechanisms from molecular docking to in vivo valid
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxyl
- Quinoline as TRPV1 Antagonists: A New Approach against Inflammation. (2025-08-06).
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). PubMed.
- Ethyl 4-hydroxy-7-(trifluoromethyl)
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). NIH.
- Gould–Jacobs reaction. Wikipedia.
- Quinoline Toxicological Summary. (2023-11). Minnesota Department of Health.
- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)
- Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflamm
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2022). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024-09-13).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). PubMed Central.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate.
- ethyl 4-hydroxy-7-(trifluoromethyl)
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
- 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459. PubChem.
- 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)-, ethyl ester. ChemBK.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PMC - PubMed Central.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2021). ChemRxiv.
- Quinoline-3-carboxylates as potential antibacterial agents | Request PDF. (2025-08-09).
- Angene Chemical. Angene.
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxyl
- US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
- 3-Quinolinecarboxylic acid, 4-hydroxy-7-methoxy-, ethyl ester|63463-15-0. AngeneChemical.
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxyl
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An In-depth Technical Guide to the Mechanisms of Action of Quinoline-3-Carboxylate Compounds
Introduction: The Versatile Quinoline-3-Carboxylate Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] The introduction of a carboxylate group at the 3-position endows the quinoline nucleus with unique physicochemical properties, enabling it to interact with a diverse set of biological targets. This guide provides an in-depth technical exploration of the primary mechanisms of action for quinoline-3-carboxylate compounds, offering insights for researchers, scientists, and drug development professionals. We will dissect their interactions with neuroreceptors, key metabolic enzymes, and cellular pathways, supported by detailed experimental protocols to empower further investigation in the laboratory.
The versatility of this scaffold is remarkable, with derivatives demonstrating activities ranging from neuroprotection to cancer cell inhibition and immunomodulation.[3][4] This guide will be structured into two principal domains of action where these compounds have shown significant impact: Neuroactive Mechanisms and Antiproliferative & Metabolic Mechanisms .
Part 1: Neuroactive Mechanisms - Modulating Excitatory Neurotransmission
The most well-characterized neuroactive quinoline-3-carboxylate is Kynurenic Acid (KYNA), an endogenous metabolite of tryptophan.[5][6] It serves as a foundational model for understanding how this chemical class interacts with the central nervous system. KYNA's primary role is that of a broad-spectrum antagonist of excitatory amino acid receptors, a function that underpins its neuroprotective, antiexcitotoxic, and anticonvulsant properties.[5][6]
Primary Target: N-Methyl-D-Aspartate (NMDA) Receptors
KYNA acts as a noncompetitive antagonist at the glycine co-agonist site of the NMDA receptor.[5][6] The activation of NMDA receptors is a critical event in synaptic plasticity and memory but overactivation leads to excitotoxicity, a process implicated in numerous neurodegenerative disorders.[7] By binding to the glycine site, KYNA prevents the conformational changes necessary for channel opening, even in the presence of glutamate, thus dampening excessive neuronal excitation.[8] Several synthetic decahydroisoquinoline-3-carboxylic acids have been developed as potent and selective NMDA receptor antagonists, demonstrating the therapeutic potential of this pharmacophore.[9]
Beyond the NMDA receptor, KYNA also exhibits antagonism at AMPA and Kainate receptors, albeit at higher concentrations, contributing to its overall neurodampening effects.[5][10]
Secondary Neuroactive Targets: α7-nAChR and GPR35
Kynurenic acid also functions as an antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) and as an agonist for the G protein-coupled receptor 35 (GPR35).[6][11] GPR35 activation by KYNA is linked to anti-inflammatory responses and the modulation of calcium signaling.[12][13] Upon binding, GPR35, which is typically Gαi/o-coupled, can lead to a decrease in intracellular cAMP levels and reduced calcium mobilization, which in turn can suppress inflammatory pathways like the NLRP3 inflammasome.[13][14]
dot graph "GPR35_Signaling_Pathway" { layout="dot"; rankdir="LR"; splines="ortho"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} Caption: Kynurenic Acid activates GPR35, leading to inhibition of adenylate cyclase and modulation of downstream signaling pathways.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Antagonism
This protocol describes a competitive binding assay to determine a compound's affinity for the NMDA receptor glutamate binding site using a radiolabeled antagonist.
Objective: To determine the inhibitory constant (Ki) of a quinoline-3-carboxylate compound at the NMDA receptor.
Materials:
-
Rat cortical synaptosomes (membrane preparation).
-
[³H]CGP 39653 (Radioligand).[15]
-
Test quinoline-3-carboxylate compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Glutamate (1 mM).
-
96-well plates, glass fiber filters (GF/C), scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as per established protocols.[15] Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL membrane preparation, 50 µL assay buffer, 50 µL [³H]CGP 39653 (final concentration ~2 nM).
-
Non-specific Binding (NSB): 150 µL membrane preparation, 50 µL Glutamate, 50 µL [³H]CGP 39653.
-
Test Compound: 150 µL membrane preparation, 50 µL of test compound (serial dilutions), 50 µL [³H]CGP 39653.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[16]
-
Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.[16]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Antiproliferative & Metabolic Mechanisms
Synthetic quinoline-3-carboxylate derivatives have emerged as promising candidates in oncology and immunology, primarily through their ability to inhibit key enzymes involved in cell proliferation and metabolism.[3][14]
Primary Target: Dihydroorotate Dehydrogenase (DHODH)
Several 4-quinoline carboxylic acid analogs are potent inhibitors of dihydroorotate dehydrogenase (DHODH).[17][18] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[8][19] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication.[8] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway, making DHODH a prime therapeutic target.[20]
By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to S-phase arrest and halting cell proliferation.[21] Furthermore, DHODH inhibition can induce replication-associated DNA damage and enhance the antigen presentation of cancer cells, potentially increasing their susceptibility to immune checkpoint blockade therapies.[1][19][20]
dot graph "DHODH_Inhibition_Mechanism" { layout="dot"; rankdir="TB"; splines="ortho"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} Caption: Quinoline-3-carboxylates inhibit DHODH, blocking pyrimidine synthesis and halting cancer cell proliferation.
Secondary Targets: Protein Kinases and Apoptosis Induction
The quinoline scaffold is a well-known kinase inhibitor framework.[22] Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of several protein kinases, including:
-
Protein Kinase CK2: A serine/threonine kinase involved in cell growth, proliferation, and survival. Inhibition of CK2 by these compounds can lead to anticancer effects.[17]
-
ATM Kinase: A key mediator of the DNA damage response (DDR). Inhibiting ATM can sensitize cancer cells to radiotherapy and chemotherapy.[12][23]
The antiproliferative activity of many quinoline-3-carboxylate derivatives is ultimately mediated by the induction of the intrinsic apoptosis pathway.[3][14]
Data Presentation: DHODH Inhibitory Activity
The following table summarizes the inhibitory potency of representative quinoline-based compounds against human DHODH.
| Compound | DHODH IC50 (nM) | Reference |
| Brequinar | 2.1 | [24] |
| Teriflunomide | 24.5 | [24] |
| Leflunomide | >10,000 | [24] |
| Analog 41 | 9.71 ± 1.4 | [17][18] |
| Analog 43 | 26.2 ± 1.8 | [17][18] |
Experimental Protocols
Objective: To determine the in vitro IC50 of a test compound against human DHODH.
Principle: This assay measures the DHODH-catalyzed reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in DCIP's absorbance at 600-650 nm is proportional to enzyme activity.[5]
Materials:
-
Recombinant human DHODH.
-
Assay Buffer: e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100.
-
Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ10, electron acceptor).
-
DCIP solution.
-
96-well microplate and spectrophotometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup: To a 96-well plate, add 2 µL of the test compound dilutions (or DMSO for control).
-
Enzyme Addition: Add 178 µL of DHODH enzyme solution (e.g., 20 nM final concentration) to each well. Incubate at 25°C for 30 minutes to allow inhibitor binding.[5]
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10. Initiate the reaction by adding 20 µL of this mix to each well (final concentrations e.g., 500 µM DHO, 200 µM DCIP, 100 µM CoQ10).[5]
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease). Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized velocities against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[5]
Objective: To assess the cytotoxic effect of a quinoline-3-carboxylate compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of metabolically active, viable cells.[4][6]
Materials:
-
Cancer cell line (e.g., MCF-7, K562).[14]
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well culture plates and a microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Place on an orbital shaker for 15 minutes.[4][6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to determine the IC50 value.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds with high affinity to PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry can then distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][11][25]
Materials:
-
Treated and control cells.
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[25]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[25]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]
Conclusion and Future Directions
The quinoline-3-carboxylate scaffold represents a highly adaptable platform for drug discovery. Its derivatives have demonstrated potent and varied mechanisms of action, from antagonizing critical neuroreceptors to inhibiting essential enzymes in cancer metabolism. The foundational understanding of KYNA's role in the CNS has paved the way for synthetic analogs targeting excitotoxicity. Concurrently, structure-guided design has yielded potent DHODH and kinase inhibitors with significant antiproliferative potential. The experimental protocols detailed herein provide a robust framework for researchers to validate these mechanisms and explore new derivatives. Future work should focus on optimizing selectivity for specific targets to minimize off-target effects and enhance therapeutic indices, thereby translating the clear preclinical promise of these compounds into clinical success.
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. (URL: [Link])
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Initial Characterization of Novel Quinoline Esters: A Practical Guide from Synthesis to Bioactivity
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Enduring Potential of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an ester functionality to this scaffold can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making novel quinoline esters a compelling area for drug discovery. Their ability to bind with DNA, impede critical enzymes, and induce oxidative stress has established them as promising therapeutic candidates.[1]
This guide provides a comprehensive, field-proven framework for the initial characterization of novel quinoline esters. It is designed for researchers at the forefront of drug development, emphasizing the causality behind experimental choices to ensure a robust, self-validating characterization cascade. We will proceed from the foundational steps of synthesis and purification to detailed structural elucidation and conclude with preliminary, yet critical, biological evaluation.
Section 1: Synthesis and Purification: The Foundation of Quality Data
The journey of any novel compound begins with its creation. While numerous methods exist for quinoline synthesis, such as the Friedlander condensation or modern multicomponent reactions (MCRs)[3][4], the immediate goal post-synthesis is to ensure the absolute purity of the target molecule. Inaccurate biological or spectroscopic data is frequently traced back to impure samples.
The Causality of Purification: Purification is not merely a preparatory step; it is the first act of characterization. Techniques like column chromatography or recrystallization are chosen based on the compound's polarity and crystallinity. The rationale is to remove unreacted starting materials, by-products, and catalysts, as their presence can confound all subsequent analyses. For instance, a residual aromatic amine from the synthesis could produce confounding signals in the aromatic region of a ¹H NMR spectrum or even exhibit its own biological activity, leading to false-positive results.
Purity Verification: The homogeneity of the final compound must be rigorously verified. High-Performance Liquid Chromatography (HPLC) is the gold standard. A single, sharp peak (typically >95% purity by area under the curve) provides the first piece of evidence that you have an isolated compound, validating the purification process itself.
Section 2: Definitive Structural Elucidation
Once purity is established, the precise molecular structure must be determined. This is a multi-faceted process where different analytical techniques provide complementary pieces of a puzzle. The convergence of data from these methods provides unequivocal structural confirmation.
The Structural Elucidation Workflow
The following diagram illustrates the synergistic relationship between the primary spectroscopic techniques used for structural confirmation.
Caption: A typical workflow for the initial characterization of a novel compound.
Spectroscopic Analysis: Decoding the Molecular Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the organic framework of a molecule.[5][6] For a novel quinoline ester, ¹H and ¹³C NMR are non-negotiable, with 2D techniques like COSY and HSQC used to resolve ambiguities.[7][8]
-
¹H NMR: Provides information on the number and environment of protons. Protons on the quinoline core typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by substituents; for instance, an electron-withdrawing group at C2 will deshield adjacent protons.[9] The protons of the ester's alkyl group will appear in the aliphatic region (typically δ 1-4 ppm).
-
¹³C NMR: Reveals the carbon skeleton. The carbonyl carbon of the ester is a key diagnostic signal, appearing significantly downfield (δ 160-180 ppm). Carbons within the quinoline ring have characteristic chemical shifts that can be compared to known derivatives.[9]
-
Rationale for 2D NMR: While 1D spectra suggest a structure, 2D NMR confirms it. A COSY spectrum validates proton-proton couplings (e.g., which protons are adjacent on a ring), while an HSQC spectrum directly correlates each proton with the carbon it is attached to, definitively linking the hydrogen and carbon frameworks.
Mass Spectrometry (MS) MS provides the molecular weight of the compound, serving as a crucial check on the proposed structure.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): This is the preferred method. Instead of just providing the nominal mass, HRMS provides a highly accurate mass measurement (to four or five decimal places). This allows for the unambiguous determination of the compound's elemental formula, a critical piece of data for verifying a novel structure.[12] Common ionization techniques for drug-like molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[13][14] For a quinoline ester, the two most important signals are:
-
Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band typically appearing around 1730-1750 cm⁻¹. Its presence is strong evidence for the ester group.
-
Aromatic C=C and C-H Stretches: Multiple bands in the 1450-1600 cm⁻¹ region confirm the aromatic quinoline core.
Hypothetical Spectroscopic Data Summary
| Data Type | Technique | Observation | Interpretation |
| Identity | HRMS (ESI) | m/z [M+H]⁺ calculated: 216.0706; found: 216.0709 | Elemental formula C₁₂H₁₀NO₂ confirmed. |
| Framework | ¹H NMR | δ 8.9-7.5 (m, 6H), 4.4 (q, 2H), 1.4 (t, 3H) | 6 aromatic protons (quinoline), ethyl ester group. |
| Framework | ¹³C NMR | δ 165.5, 150.1, 148.9, 136.8, ... 61.5, 14.3 | Ester C=O, quinoline carbons, ethyl carbons. |
| Functional Groups | FT-IR | 1735 cm⁻¹ (strong), 1600 cm⁻¹ (medium) | Ester C=O present, Aromatic ring present. |
Physicochemical Properties: Predicting Drug-Likeness
Lipophilicity (LogP/LogD) Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically measured as the partition coefficient (LogP) between octanol and water.[15] The distribution coefficient (LogD) is used for ionizable compounds and is measured at a specific pH, often 7.4 to simulate physiological conditions.
-
Experimental Rationale: While LogP can be calculated (cLogP), experimental determination via methods like the shake-flask or RP-HPLC is more reliable for novel scaffolds.[16][17][18] An optimal LogP value for oral drugs is often considered to be in the range of 1-5.
Section 3: Preliminary Biological Evaluation: Unveiling Therapeutic Potential
With the structure and purity confirmed, the next logical step is to assess the compound's biological activity. Based on the extensive history of the quinoline scaffold, initial screening against bacterial pathogens and cancer cell lines is a rational starting point.[19][20]
Antimicrobial Activity Screening
The goal is to determine the lowest concentration of the compound that inhibits microbial growth, known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely used technique.[21][22]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Aseptically prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[23]
-
Compound Dilution: Prepare a stock solution of the quinoline ester in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium to achieve the desired concentration range.
-
Inoculation & Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21] This can be determined by visual inspection or by measuring absorbance with a plate reader.
Hypothetical Antimicrobial Activity Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| QE-101 | 4 | 32 |
| QE-102 | 8 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Anticancer Activity Screening
The MTT assay is a robust and common colorimetric assay to assess a compound's cytotoxic effect on cancer cell lines by measuring the metabolic activity of viable cells.[24][25]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[26]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound dose).
-
Incubation: Incubate the cells with the compound for a set period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization & Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value—the concentration required to inhibit 50% of cell growth—is determined by plotting viability against compound concentration.[27]
Potential Mechanism of Action: The Quinoline Legacy
The biological activity of quinolines is often attributed to their ability to interact with fundamental cellular processes. In malaria, they are thought to interfere with heme detoxification in the parasite's food vacuole.[28][29][30] In cancer and bacteriology, their planar structure facilitates intercalation with DNA or inhibition of topoisomerase enzymes, disrupting DNA replication and repair.[1] Understanding these precedents helps form hypotheses for the mechanisms of novel esters.
Caption: A potential mechanism for quinoline anticancer activity.
Section 4: Data Integration and Reporting Standards
The trustworthiness of a novel compound's profile relies on the integration of all characterization data into a cohesive, self-validating system. The purity data from HPLC underpins the reliability of the spectroscopic and biological results. The elemental composition from HRMS must match the structure derived from NMR. Only when all data points are consistent can a researcher be confident in their findings.
When preparing for publication, it is crucial to adhere to established guidelines, such as those from the American Chemical Society (ACS). These guidelines require comprehensive data to establish the identity and purity of all new compounds, including copies of spectra.[31][32][33]
Conclusion
The initial characterization of a novel quinoline ester is a systematic and multi-disciplinary process. It demands meticulous attention to detail, from ensuring absolute purity to applying a suite of complementary analytical techniques and well-controlled biological assays. By understanding the causality behind each experimental choice and integrating the data into a self-validating framework, researchers can build a robust and reliable foundation for advancing promising new molecules from the bench to potential clinical development.
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- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Alchemist's Guide to the Quinoline Core: A Technical Guide to Discovery and Functionalization
Foreword: The Enduring Legacy of a Privileged Scaffold
First isolated from coal tar in 1834, the quinoline scaffold has evolved from a simple bicyclic aromatic heterocycle into a cornerstone of medicinal chemistry and materials science.[1] Recognized as a "privileged structure," its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The enduring relevance of the quinoline core lies in its synthetic versatility, which permits extensive functionalization to generate diverse molecular architectures with finely tuned biological and physical properties.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven perspective on the synthesis and functionalization of this critical scaffold. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to not only replicate these methods but to innovate upon them.
Chapter 1: The Foundations - Classical Routes to the Quinoline Core
For over a century, a collection of named reactions has formed the bedrock of quinoline synthesis. These methods, often involving the cyclization of anilines, remain indispensable for their scalability and access to fundamental quinoline structures.
The Skraup Synthesis: A Vigorous Classic
The Skraup synthesis, first reported in 1880, is a fundamental method for producing quinoline itself.[2] It involves the highly exothermic reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3] The reaction's vigor often necessitates a moderator, such as ferrous sulfate, to ensure a controlled transformation.[4]
Causality in the Skraup Synthesis: The choice of a strong acid (H₂SO₄) is critical for the initial dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then acts as a nucleophile in a Michael addition to acrolein. The subsequent cyclization is an intramolecular electrophilic aromatic substitution, driven by the acidic conditions. Finally, the oxidizing agent is essential to aromatize the resulting dihydroquinoline intermediate to the stable quinoline ring.
Experimental Protocol: Synthesis of 8-Nitroquinoline via Skraup Reaction [5]
This protocol details the synthesis of a functionalized quinoline, highlighting the careful control required for this powerful reaction.
-
Materials:
-
o-Nitroaniline
-
Arsenic pentoxide (oxidizing agent)
-
Glycerol
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a robust mechanical stirrer, create a homogeneous slurry of powdered arsenic oxide (588 g, 2.45 moles), o-nitroaniline (588 g, 3.5 moles), and glycerol (1.2 kg, 13 moles).
-
Acid Addition: With efficient stirring, add concentrated sulfuric acid (315 mL) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Dehydration: Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C. This step removes water generated from the dehydration of glycerol.
-
Cyclization and Oxidation: After cooling, slowly add additional concentrated sulfuric acid (236 mL) dropwise over 2.5-3.5 hours, maintaining the temperature strictly between 117-119°C.
-
Heating Profile: Maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow to cool overnight with stirring.
-
Neutralization and Isolation: Pour the diluted mixture into a mixture of concentrated ammonium hydroxide (1.8 L) and crushed ice (3.5 kg) with vigorous stirring.
-
Purification: The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization from methanol.
-
-
Characterization:
-
Yield: 65-76%
-
Melting Point: 88-89°C
-
The Doebner-von Miller Reaction: A Versatile Modification
A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, or generates them in situ from aldehydes and ketones.[2][6] This allows for the synthesis of a wider range of substituted quinolines.[2]
Reaction Mechanism Workflow
Caption: General workflow of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [7]
This protocol illustrates the in situ generation of the α,β-unsaturated carbonyl compound.
-
Materials:
-
Aniline
-
Acetaldehyde (75% aqueous solution)
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (ZnCl₂)
-
Slaked lime (Calcium Hydroxide)
-
-
Procedure:
-
Initial Reaction: Slowly add acetaldehyde solution (350 g) to a mixture of aniline (200 g) and concentrated HCl (420 g).
-
Catalyst Addition: After the initial vigorous reaction subsides, add ZnCl₂ (120 g) and heat the mixture under reflux for 7 hours.
-
Basification: After cooling, make the reaction mixture alkaline with slaked lime.
-
Steam Distillation: Perform steam distillation to isolate the crude 2-methylquinoline. The product will co-distill with water.
-
Extraction: Separate the organic layer from the distillate. Extract the aqueous layer with chloroform to recover dissolved product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and purify by distillation.
-
The Combes Synthesis: Access to 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[8][9]
Causality in the Combes Synthesis: The reaction begins with the formation of an enamine from the aniline and one of the ketone carbonyls. The strong acid catalyst then protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. Subsequent dehydration yields the aromatic quinoline.
Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [8]
-
Materials:
-
m-Chloroaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
Condensation: Mix m-chloroaniline and acetylacetone.
-
Cyclization: Add concentrated sulfuric acid and heat the mixture. The exact temperature and time will depend on the scale and specific substrate, but reflux conditions are common.
-
Work-up: After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH solution).
-
Isolation and Purification: The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
The Conrad-Limpach-Knorr Synthesis: Regioselective Formation of Hydroxyquinolines
This synthesis involves the reaction of anilines with β-ketoesters to produce hydroxyquinolines (quinolones).[10][11] A key feature is its temperature-dependent regioselectivity.
-
Conrad-Limpach Pathway (Kinetic Control, lower temperature): The aniline attacks the ketone carbonyl of the β-ketoester, leading to a 4-hydroxyquinoline.[10]
-
Knorr Pathway (Thermodynamic Control, higher temperature): The aniline attacks the ester carbonyl, forming a β-ketoanilide intermediate, which then cyclizes to a 2-hydroxyquinoline.[10]
Reaction Mechanism: Conrad-Limpach vs. Knorr
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach) [6]
-
Materials:
-
4-Nitroaniline
-
Ethyl acetoacetate
-
High-boiling solvent (e.g., Dowtherm A, mineral oil)
-
-
Procedure:
-
Enamine Formation: React 4-nitroaniline with ethyl acetoacetate, often with a catalytic amount of acid, to form the ethyl β-(4-nitroanilino)crotonate intermediate. This step is typically done at a moderate temperature.
-
Cyclization: Add the intermediate to a pre-heated high-boiling solvent (e.g., Dowtherm A at 250°C). The high temperature is crucial for the thermal cyclization.
-
Work-up: After a short reaction time at high temperature, cool the mixture. The product often precipitates upon cooling.
-
Purification: The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis is a straightforward and versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or a β-ketoester).[12][13]
Causality in the Friedländer Synthesis: The reaction can be catalyzed by either acid or base. The core transformation involves an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The choice of catalyst and reaction partners allows for the synthesis of a wide array of polysubstituted quinolines.[13]
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid ethyl ester [14]
This protocol uses conventional acid catalysis.
-
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Concentrated Hydrochloric acid
-
Ethanol
-
-
Procedure:
-
Reaction Setup: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Catalysis: Add 2-3 drops of concentrated HCl to the mixture.
-
Reaction: Reflux the reaction mixture for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
-
Chapter 2: The Modern Toolkit - Catalytic Functionalization of the Quinoline Core
While classical methods excel at constructing the quinoline scaffold, modern synthetic chemistry focuses on the direct and selective functionalization of the pre-formed ring. Transition-metal-catalyzed C-H activation has revolutionized this field, offering atom-economical and efficient pathways to novel quinoline derivatives.
The Logic of C-H Activation
Direct C-H functionalization avoids the often lengthy and wasteful pre-functionalization steps required in traditional cross-coupling reactions. The strategy relies on a transition metal catalyst to selectively cleave a specific C-H bond and replace the hydrogen with a new functional group. In quinoline chemistry, the nitrogen atom can act as a directing group, guiding the catalyst to specific C-H bonds, most commonly at the C2 and C8 positions.
General Workflow for C-H Functionalization
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- 7. researchgate.net [researchgate.net]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a Versatile Synthetic Building Block
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern medicinal chemistry, the quinoline nucleus is a quintessential "privileged scaffold," a structural framework that consistently appears in molecules with profound biological activity.[1][2] Its rigid, bicyclic aromatic system provides an ideal foundation for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The utility of this core is significantly enhanced by strategic substitution, and Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate represents a masterful convergence of functionality, designed for maximal synthetic versatility and pharmacological impact.
This building block integrates three key features:
-
The 7-(Trifluoromethyl) Group: The CF₃ group is a cornerstone of contemporary drug design.[3][4] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability by blocking sites of oxidative metabolism, enhance membrane permeability, and increase binding affinity to target proteins.[3][5][6]
-
The 4-Hydroxy Group: This phenolic group is a versatile synthetic handle. It exists in tautomeric equilibrium with its 4-quinolone form and can be selectively alkylated or otherwise modified, providing a direct vector for tuning solubility, polarity, and hydrogen bonding capacity.[7]
-
The 3-Ethyl Carboxylate Group: The ester at the C3 position is not merely a substituent but a gateway to a vast chemical space. It can be readily hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor for the formation of amide libraries—the most common reaction in medicinal chemistry—enabling the exploration of extensive structure-activity relationships (SAR).[8][9][10]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this compound, complete with robust protocols for its key transformations and insights into the rationale behind these synthetic strategies.
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 391-02-6 | [11][12][13] |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | [11][13][14] |
| Molecular Weight | 285.22 g/mol | [11][13] |
| Appearance | White to off-white solid | [11] |
| Melting Point | >300 °C (lit.) | [12][14] |
| Synonyms | Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | [13] |
Safety & Handling: this compound is classified as an irritant.[14] GHS hazard statements indicate it may cause skin, eye, and respiratory irritation.[12] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[12]
Core Synthetic Transformations & Protocols
This molecule offers three primary sites for chemical modification. The following sections provide detailed, field-proven protocols for derivatizing each site, explaining the underlying chemical principles.
Workflow Overview: From Building Block to Diverse Library
The following diagram illustrates the synthetic pathways detailed in this guide, showcasing how this single building block can be elaborated into a diverse library of compounds.
Caption: Synthetic pathways from the core building block.
Protocol 1: O-Alkylation of the 4-Hydroxy Group
Causality & Rationale: The 4-hydroxy group is nucleophilic and can be readily alkylated via an Sₙ2 reaction with various alkyl halides. This transformation is crucial for introducing lipophilic or functionalized side chains that can probe binding pockets or alter the physicochemical properties of the final compound. The choice of base is critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) is sufficient for reactive alkyl halides, while a stronger base like sodium hydride (NaH) may be required for less reactive electrophiles.[15] Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents, with DMF being preferred for its ability to dissolve ionic intermediates and its higher boiling point for less reactive partners.
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Application Notes and Protocols for the Gould-Jacobs Thermal Cyclization in 4-Hydroxyquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone in the synthesis of quinolines, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development.[1][2][3] First reported by R. Gordon Gould and Walter Abraham Jacobs in 1939, this reaction provides a robust pathway to 4-hydroxyquinolines, which are key precursors to a wide array of biologically active molecules, including antimalarials, antibiotics, and anticancer agents.[1][4] The reaction sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline core.[1][2][5] Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline.[1][2][6] This application note provides a detailed protocol for the thermal cyclization step, explores the underlying mechanism, and discusses critical experimental parameters.
Mechanistic Insights: A Stepwise Approach to Quinoline Formation
The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.
-
Nucleophilic Substitution: The reaction commences with a nucleophilic attack by the aniline nitrogen on the electron-deficient double bond of a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[1][2][7]
-
Thermal Electrocyclization: The key bond-forming step is a 6-electron electrocyclization.[1][2] Under thermal conditions, the anilidomethylenemalonate undergoes an intramolecular cyclization, where an ortho-carbon of the aniline ring attacks one of the ester carbonyl carbons. This step is often the most challenging and requires high temperatures.[4]
-
Aromatization: The cyclized intermediate then eliminates a second molecule of ethanol to form the stable, aromatic 4-hydroxy-3-carboalkoxyquinoline. This product exists in equilibrium with its 4-oxo tautomer, with the keto form generally being predominant.[1][2][6]
-
Saponification and Decarboxylation (Optional but Common): The resulting ester is often hydrolyzed (saponified) to the corresponding carboxylic acid using a base like sodium hydroxide.[1][2] Subsequent heating of the carboxylic acid leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[1][2][6]
Figure 1. Reaction pathway of the Gould-Jacobs synthesis.
Experimental Protocols
Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol. The choice of method will depend on available equipment, scale, and desired reaction time.
Protocol 1: Classical High-Temperature Thermal Cyclization
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[8]
Materials:
-
Substituted Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Non-polar solvent for precipitation (e.g., hexane, cyclohexane)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Sodium hydroxide (for saponification)
-
Hydrochloric acid (for acidification)
Procedure:
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.[9]
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[8][9]
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[8][9]
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation and aid in the removal of the high-boiling solvent.[8][9]
-
Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis of the ester.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water to remove salts, and dry.[9]
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol, water).[9]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[8][10]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[10] The excess DEEM serves as both a reagent and a solvent.[9]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[8][9]
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[9][10]
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[9]
Data Presentation: Optimizing Microwave Conditions
The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on the reaction temperature and time. The following table summarizes results from a study comparing different microwave conditions for the reaction of aniline and DEEM.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 1 | 1 |
| 2 | 300 | 1 | 37 |
| 3 | 250 | 20 | 10 |
| 4 | 300 | 10 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a Biotage application note.[10]
Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, even after 20 minutes, the product yield remains low.[10] Increasing the temperature to 300 °C significantly improves the yield.[10] However, prolonged reaction times at high temperatures can lead to degradation of the product, as seen in the drop in yield from 5 to 10 minutes at 300 °C.[10] An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[9]
Experimental Workflow Visualization
Figure 2. A generalized workflow for the Gould-Jacobs synthesis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through careful monitoring and analysis.
-
Reaction Monitoring: TLC is an invaluable tool for tracking the progress of each step, from the initial condensation to the final decarboxylation. The disappearance of starting materials and the appearance of intermediates and the final product can be readily visualized.
-
Product Characterization: The identity and purity of the final 4-hydroxyquinoline product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Yield Optimization: The provided data on microwave conditions demonstrates the importance of optimizing reaction parameters. For novel substrates, a systematic variation of temperature, time, and solvent may be necessary to achieve optimal yields.
Conclusion and Future Perspectives
The Gould-Jacobs thermal cyclization remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives.[9] While classical high-temperature methods are effective, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reduced reaction times and improved yields. The versatility of the quinoline scaffold ensures that the Gould-Jacobs reaction will continue to be a valuable tool in the discovery and development of new therapeutic agents. Future research may focus on the development of even more efficient and environmentally benign catalytic systems for this important transformation.
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Wikipedia. Gould–Jacobs reaction. [Link]
-
Wikipedia. Gould-Jacobs-Reaktion. [Link]
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MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
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Wikiwand. Gould–Jacobs reaction. [Link]
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YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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Organic Syntheses. ethyl ethoxymethylenemalonate. [Link]
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Organic Syntheses. diethyl methylenemalonate. [Link]
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PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]
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PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link]
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ResearchGate. The synthesis of 4-hydroxyquinolines. [Link]
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Semantic Scholar. Gould–Jacobs reaction. [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
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The Quinoline Scaffold: A Privileged Heterocycle in Modern Drug Discovery
Introduction: The Enduring Legacy of Quinoline in Medicine
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most significant and versatile frameworks in medicinal chemistry.[1][2][3][4][5] From the isolation of the antimalarial alkaloid quinine from cinchona bark to the development of a myriad of synthetic derivatives, the quinoline nucleus has been a cornerstone in the discovery of therapeutic agents for a wide range of diseases.[5][6] Its unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacological activities and the exploration of a vast chemical space.[4][7]
This technical guide provides an in-depth exploration of the applications of quinoline derivatives in drug discovery, with a focus on their roles as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed, field-proven protocols for their synthesis, screening, and evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies to advance the discovery of novel quinoline-based therapeutics.
I. Anticancer Applications of Quinoline Derivatives
Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a broad spectrum of activities against various malignancies.[2][8] Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell proliferation, survival, and metastasis.[2][8][9] Several quinoline-based drugs have been approved for clinical use, and many more are currently in clinical trials, underscoring their therapeutic potential.[10][11]
Mechanistic Insights into Anticancer Activity
The anticancer effects of quinoline derivatives are multifaceted and can be broadly categorized as follows:
-
Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways often dysregulated in cancer.[12] By targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others, these compounds can disrupt downstream signaling cascades, leading to the inhibition of cell growth and proliferation.[12]
-
Topoisomerase Inhibition: Some quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription.[9] This disruption leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.
-
Induction of Apoptosis: Quinoline compounds can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptotic signaling pathways.[8][13]
-
Inhibition of Angiogenesis: By targeting pathways like VEGFR signaling, certain quinoline derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[8]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cells from dividing and proliferating.[8][14]
Logical Workflow for Anticancer Quinoline Derivative Discovery
Caption: A streamlined workflow for the discovery and development of anticancer quinoline derivatives.
Data Presentation: Anticancer Activity of Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of representative quinoline derivatives against various cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) values.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Compound 11 | MCF-7 (Breast) | 29.8 | [2] |
| Compound 12 | MCF-7 (Breast) | 39.0 | [2] | |
| Compound 13 | MCF-7 (Breast) | 40.0 | [2] | |
| 4,7-Disubstituted Quinoline | Hydrazone Derivative | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | [2] |
| Hydrazone Derivative | HTC-8 (Colon) | 0.314 - 4.65 (µg/cm³) | [2] | |
| Hydrazone Derivative | HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [2] | |
| 2,4-Disubstituted Quinoline | Compound 3aa | PC-3, H460, MDA-MB-231 | Not specified | [14] |
| Compound 3c | PC-3 (Prostate) | Significant activity | [14] | |
| Quinoline-Thiazolidinone | Compound 6b | MCF-7 (Breast) | 5.35 | [15] |
| Hydrazide-Quinoline | Compound 18 | SH-SY5Y (Neuroblastoma) | Not specified | [16] |
| 2-Oxoquinoline | Derivatives 16-21 | HEp-2 (Larynx) | 49.01–77.67 (%) | [2][8] |
Experimental Protocols
The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system.[1][17][18] This protocol describes a general procedure for the synthesis of a 2,4-disubstituted quinoline.
Materials:
-
2-aminobenzophenone
-
Ethyl acetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL).
-
Add ethyl acetoacetate (1.2 mmol) to the solution.
-
Add 2-3 drops of concentrated HCl as a catalyst.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,4-disubstituted quinoline.[19]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[20][21][22] It is a standard initial screening tool for potential anticancer compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplate
-
Quinoline derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[22][23]
-
Compound Treatment: The next day, treat the cells with serial dilutions of the quinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[22][24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[12]
Xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents before they can proceed to clinical trials.[19][20][25]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., athymic nude or NOD-scid)
-
Matrigel (optional)
-
Quinoline derivative formulation
-
Vehicle control
-
Digital calipers
Procedure:
-
Cell Preparation: Culture and harvest the selected human cancer cells. Ensure cell viability is >95%. Resuspend the cells in sterile, serum-free media or PBS, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells/100 µL).[19]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[19][20]
-
Tumor Growth Monitoring: Once tumors are palpable (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]
-
Treatment Administration: Administer the quinoline derivative formulation and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[19][20]
-
Tumor Measurement: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers and calculate the tumor volume using the formula: (Length x Width²)/2.[17][19]
-
Monitoring Animal Health: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Further analysis, such as histology or biomarker assessment, can be performed on the tumor tissue.[20]
II. Antimalarial Applications of Quinoline Derivatives
The quinoline core is synonymous with antimalarial drug discovery, with quinine and its synthetic analogs like chloroquine having been mainstays of malaria treatment for decades.[5][6] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarials.[25]
Mechanism of Action in Malaria Parasites
The primary mechanism of action for many quinoline antimalarials, particularly the 4-aminoquinolines, involves the disruption of hemoglobin digestion in the parasite's food vacuole.[26] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into non-toxic hemozoin. Quinoline derivatives are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[26]
Mechanism of Action of 4-Aminoquinoline Antimalarials
Caption: Inhibition of hemozoin formation by 4-aminoquinoline derivatives in the malaria parasite.
Data Presentation: Antimalarial Activity of Quinoline Derivatives
The following table presents the in vitro antimalarial activity (IC50) of various quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound Class | Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| 4-Aminoquinoline | MAQ | 3D7 (CQS) | 12.3 | [26] |
| MAQ | W2 (CQR) | 128.6 | [26] | |
| BAQ | 3D7 (CQS) | 16.7 | [26] | |
| BAQ | W2 (CQR) | 100.3 | [26] | |
| Acridinone | T3.5 | Dd2 (CQR) | 77.3 | [18] |
| T3.5 | TM90-C2B (CQR) | 71.3 | [18] | |
| 3-Phenyl-4(1H)-quinolone | Compound 12 | TM90-C2B (CQR) | 15.3 (EC50) | [18] |
| Aminoquinoline-Azobenzene | Compound 5 | NF54 (CQS) | 1520 | |
| Compound 1 | K1 (CQR) | 4830 |
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing
This protocol describes a common method for assessing the in vitro activity of compounds against P. falciparum using a [³H]-hypoxanthine incorporation assay.
Materials:
-
P. falciparum culture (drug-sensitive and -resistant strains)
-
Human erythrocytes
-
Complete malaria culture medium (RPMI 1640 with supplements)
-
96-well microplate
-
Quinoline derivative stock solution
-
[³H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a defined hematocrit in complete medium.
-
Drug Dilution: Prepare serial dilutions of the quinoline derivative in the culture medium.
-
Assay Setup: In a 96-well plate, add the drug dilutions and a suspension of parasitized erythrocytes. Include drug-free controls.
-
Incubation: Incubate the plate for 24-48 hours in a controlled environment (5% CO2, 5% O2, 90% N2).
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.
-
Scintillation Counting: Measure the radioactivity of the incorporated [³H]-hypoxanthine using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.
III. Antibacterial Applications of Quinoline Derivatives
The quinolone and fluoroquinolone classes of antibiotics are synthetic quinoline derivatives that have been widely used to treat bacterial infections. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action in Bacteria
Quinolone antibiotics primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones prevent the bacterial DNA from unwinding and duplicating, leading to bacterial cell death.
Data Presentation: Antibacterial Activity of Quinoline Derivatives
The following table shows the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various bacterial strains.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one | Compound 6c | MRSA | 0.75 | [1] |
| Compound 6c | VRE | 0.75 | [1] | |
| Compound 6l | MRSA | Not specified | [1] | |
| Compound 6o | MRSA | 2.50 | [1] | |
| Oxazino-quinoline | Compound 5d | MRSA | 4-16 | [23] |
| Compound 5d | VRE | 4-16 | [23] | |
| Quinoline Hybrid | Compound 6 | C. difficile | 1.0 | |
| Quinoline-Sulfonamide | QS Series | Various strains | Not specified | |
| Quinoline-Amide | Compound 3c | S. aureus | 2.67 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplate
-
Quinoline derivative stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Plate Preparation: Add CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivative directly in the plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Anti-inflammatory Applications of Quinoline Derivatives
Quinoline derivatives have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are often mediated through the modulation of key inflammatory pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives
The following table summarizes the in vitro anti-inflammatory activity of quinoline derivatives, expressed as IC50 values for the inhibition of a specific inflammatory marker.
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| Quinoline Carboxylic Acid | Quinoline-4-carboxylic acid | LPS-induced NO production | Appreciable activity | |
| Quinoline-3-carboxylic acid | LPS-induced NO production | Appreciable activity | ||
| Quinoline-linked Pyrimidine | Compound 3b | COX-1 Inhibition | Single-digit µM | |
| Compound 3c | COX-1 Inhibition | Single-digit µM | ||
| Compound 3k | COX-1 Inhibition | Single-digit µM |
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
96-well plate
-
Lipopolysaccharide (LPS)
-
Quinoline derivative stock solution
-
Griess reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 30 minutes).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 20-24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Reading: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.
V. Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility in chemical synthesis and its ability to interact with a wide array of biological targets have solidified its status as a privileged structure in drug discovery. The applications discussed in this guide—anticancer, antimalarial, antibacterial, and anti-inflammatory—represent just a fraction of the therapeutic potential of quinoline derivatives.
Future research in this area will likely focus on several key aspects:
-
Novel Synthetic Methodologies: The development of more efficient, green, and diverse synthetic routes to access novel quinoline derivatives will be crucial.
-
Target-Based Drug Design: A deeper understanding of the molecular targets of quinoline compounds will enable more rational, structure-based drug design approaches.
-
Combating Drug Resistance: The design of quinoline derivatives that can overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology, is a high priority.
-
Hybrid Molecules: The creation of hybrid molecules that combine the quinoline scaffold with other pharmacophores holds promise for developing agents with dual or synergistic activities.
As our understanding of disease biology continues to evolve, the quinoline nucleus is poised to remain at the forefront of medicinal chemistry, offering a robust platform for the development of the next generation of innovative medicines.
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Application Notes and Protocols for the Synthesis of Antiproliferative Quinoline-3-Carboxylate Derivatives
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the development of therapeutic agents across various diseases, including cancer.[2][3] Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of various protein kinases involved in tumor growth signaling pathways.[2][4][5]
Within this broad class of compounds, quinoline-3-carboxylate and its corresponding carboxylic acid derivatives have emerged as a particularly promising subclass.[6][7] The carboxylate group at the 3-position often plays a crucial role in the molecule's interaction with biological targets and can significantly influence its pharmacokinetic properties.[8][9] Recent studies have highlighted potent antiproliferative activity of these derivatives against various cancer cell lines, such as breast (MCF-7) and leukemia (K562), often by inducing apoptosis through intrinsic pathways.[6][10] This guide provides a detailed exploration of the synthesis, structure-activity relationships, and key protocols for developing these potent anticancer agents.
Core Synthetic Strategy: The Gould-Jacobs Reaction
The most fundamental and versatile method for constructing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction, first reported in 1939.[11][12][13] This reaction is a robust thermal cyclization process that remains highly relevant in modern synthetic chemistry.[14] It provides a direct route to the key intermediate, which can then be further modified to generate a library of derivatives for biological screening.
The reaction proceeds in two main stages:
-
Condensation: An aniline derivative undergoes a nucleophilic substitution reaction with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a stable anilidomethylenemalonate intermediate with the elimination of an alcohol.[12]
-
Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C), initiating a 6-electron electrocyclization.[14] This intramolecular reaction forms the quinoline ring. The resulting product exists predominantly in its 4-oxo tautomeric form, which is in equilibrium with the 4-hydroxy form.[11]
Gould-Jacobs Reaction Mechanism
The causality of the Gould-Jacobs reaction is rooted in the nucleophilicity of the aniline nitrogen and the electrophilic nature of the malonate derivative, followed by a thermally-driven, pericyclic ring-closure.
Caption: General workflow for synthesis and derivatization.
Experimental Protocols
The following protocols are provided as self-validating systems. Researchers should monitor reaction progress using Thin-Layer Chromatography (TLC) and confirm product identity and purity using standard analytical techniques (NMR, Mass Spectrometry, IR). [6]
Protocol 1: Classical Thermal Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
This protocol utilizes a high-boiling inert solvent to achieve the high temperatures required for efficient cyclization. [12][14]
-
Reagents & Equipment:
-
2-Methylaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Diphenyl ether (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller
-
Hexane or Cyclohexane (for precipitation)
-
Filtration apparatus
-
-
Step 1: Condensation
-
In a round-bottom flask, combine 2-methylaniline (1.0 eq) and DEEM (1.1 eq).
-
Heat the mixture to 110-120 °C for 1.5 hours. During this time, ethanol is evolved.
-
Monitor the formation of the anilidomethylenemalonate intermediate by TLC.
-
(Optional) Remove the ethanol byproduct under reduced pressure.
-
-
Step 2: Cyclization
-
Add diphenyl ether to the reaction mixture to create a solution that can be safely heated to high temperatures.
-
Heat the mixture to 250-260 °C and maintain this temperature for 30-45 minutes. The cyclization reaction occurs during this period.
-
Monitor the disappearance of the intermediate by TLC.
-
-
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexane or cyclohexane to the cooled mixture to precipitate the solid product.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with fresh hexane to remove the high-boiling solvent (diphenyl ether).
-
Dry the resulting solid under vacuum to yield ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.
-
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
Modern adaptations using microwave irradiation can dramatically reduce reaction times and improve yields by facilitating efficient and uniform heating. [12]
-
Reagents & Equipment:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)
-
Microwave reaction vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave reactor
-
Acetonitrile (for washing)
-
-
Step 1: Reaction Setup
-
In a microwave reaction vial, add aniline (1.0 eq) and DEEM (3.0 eq). In this protocol, excess DEEM serves as both a reagent and a solvent. [12] * Seal the vial securely with a cap.
-
-
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave reactor.
-
Heat the mixture to 250 °C and hold for 10 minutes. The reaction occurs rapidly under these conditions.
-
-
Step 3: Isolation and Purification
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with ice-cold acetonitrile (2-3 mL) to remove any unreacted DEEM.
-
Dry the resulting solid under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate.
-
Protocol 3: Saponification to 4-hydroxyquinoline-3-carboxylic acid
Hydrolysis of the ester to the corresponding carboxylic acid can alter the compound's pKa, potentially enhancing its selectivity for the acidic tumor microenvironment. [7][15]
-
Reagents & Equipment:
-
Ethyl 4-hydroxyquinoline-3-carboxylate derivative (1.0 eq)
-
10% w/v Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
-
Step 1: Hydrolysis
-
Suspend the starting ester (1.0 eq) in the 10% NaOH solution in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours until hydrolysis is complete, as monitored by TLC (disappearance of starting material). [12]
-
-
Step 2: Precipitation and Isolation
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the solution with concentrated HCl until the pH is acidic (pH ~2-3). The carboxylic acid product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts.
-
Dry the solid under vacuum to yield the final quinoline-3-carboxylic acid product.
-
Structure-Activity Relationships (SAR)
The antiproliferative potency of quinoline derivatives can be finely tuned by strategic substitution on the quinoline core. Analysis of various synthesized analogs has revealed key structural features that govern their activity. [16]
-
Position 4: Substitution with an amino side chain at this position often enhances antiproliferative activity. The length of this side chain is critical, with a two-carbon (ethylamino) linker frequently being optimal. [16]* Position 7: The introduction of large, bulky alkoxy groups, such as a benzyloxy or fluorobenzyloxy group, at the C7 position has been shown to be a beneficial pharmacophoric feature. [16]* Position 3: The presence of a carboxylate or carboxylic acid group is fundamental. Conversion from an ester to a carboxylic acid can improve selectivity for cancer cells over non-cancerous cells. [7][15]
Caption: Key structure-activity relationship (SAR) points.
Antiproliferative Activity Data
The following table summarizes the in vitro antiproliferative activity of selected quinoline-3-carboxylate and quinoline-3-carboxylic acid derivatives against human cancer cell lines.
| Compound ID | Key Substituents | Target Cell Line | IC₅₀ (µM) | Reference |
| 4m | 2-(4-chlorostyryl), 4-chloro | MCF-7 (Breast) | 0.33 | [6][10] |
| 4n | 2-(4-fluorostyryl), 4-chloro | MCF-7 (Breast) | 0.33 | [6][10] |
| 4k | 2-(4-methoxystyryl), 4-chloro | K562 (Leukemia) | 0.28 | [6][10] |
| 4m | 2-(4-chlorostyryl), 4-chloro | K562 (Leukemia) | 0.28 | [6][10] |
| 10g | 4-(dimethylaminoethyl)amino, 7-(4-fluorobenzyloxy) | Various | < 1.0 | [16] |
| 2f | Carboxylic Acid, 2-(4-fluorostyryl), 4-chloro | MCF-7 (Breast) | Potent & Selective | [7][15] |
| 2l | Carboxylic Acid, 2-(3,4-dimethoxystyryl), 4-chloro | K562 (Leukemia) | Potent & Selective | [7][15] |
Conclusion
The synthesis of quinoline-3-carboxylate derivatives represents a fertile ground for the discovery of novel anticancer agents. The Gould-Jacobs reaction provides a reliable and adaptable entry point to the core scaffold. Subsequent modifications, guided by established structure-activity relationships, allow for the optimization of potency and selectivity. The protocols and data presented herein offer a comprehensive guide for researchers aiming to explore this promising class of molecules in drug development programs. Modern techniques like microwave-assisted synthesis can further accelerate the discovery process, enabling the rapid generation of compound libraries for high-throughput screening.
References
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Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
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Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate. [Link]
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Gould-Jacobs Reaction. Merck Index. [Link]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. [Link]
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An overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
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Synthesis and in vitro antiproliferative activities of quinoline derivatives. PubMed. [Link]
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Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3-Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology. [Link]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. OUCI. [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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Application Notes and Protocols for High-Temperature Quinoline Synthesis
Introduction: The Enduring Importance of the Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a privileged scaffold in the landscape of medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, forming the core of blockbuster drugs for malaria (chloroquine), cancer, and various infectious diseases.[2] The inherent stability and versatile functionalization of the quinoline nucleus make it a perpetual target for synthetic innovation.
Many classical and highly effective methods for constructing this bicyclic heterocycle necessitate high-temperature conditions.[3][4] These elevated temperatures are often crucial for overcoming activation energy barriers, promoting cyclization, and driving dehydration steps that are central to forming the aromatic quinoline core.[5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups, detailed protocols, and critical safety considerations for conducting high-temperature quinoline synthesis.
I. Foundational Principles of High-Temperature Synthesis: A Mechanistic Rationale
The application of heat in quinoline synthesis is not merely a brute-force approach but a mechanistically driven requirement for several key transformations. In reactions like the Skraup, Combes, and Conrad-Limpach syntheses, high temperatures facilitate:
-
Dehydration: The formation of reactive intermediates, such as acrolein from glycerol in the Skraup synthesis, is a dehydration process that is significantly accelerated at higher temperatures.[6]
-
Cyclization: The intramolecular cyclization of intermediates, a critical ring-forming step, often requires substantial thermal energy to overcome steric hindrance and achieve the necessary conformational arrangement.[7]
-
Aromatization: The final conversion of dihydroquinoline intermediates to the stable aromatic quinoline product frequently involves an oxidation or elimination step that is promoted by heat.[8]
Understanding these underlying principles is paramount for optimizing reaction conditions and troubleshooting common issues such as low yields and byproduct formation.[9]
II. Experimental Setups for High-Temperature Quinoline Synthesis
The choice of experimental setup is dictated by the specific reaction conditions, particularly the required temperature and pressure. Below are detailed descriptions of common setups, from standard glassware configurations to specialized high-pressure reactors.
A. Reflux Apparatus for Reactions at Atmospheric Pressure
For reactions conducted at or near the boiling point of the solvent, a standard reflux setup is employed. This is suitable for many Friedländer and some Combes syntheses.[10][11]
Components:
-
Reaction Vessel: A round-bottom flask is the preferred choice due to its ability to withstand thermal stress and facilitate even heating.[12]
-
Heating Source: A heating mantle or an oil bath provides uniform and controllable heating.[13] Direct heating with a Bunsen burner is strongly discouraged due to the risk of fire and localized overheating.
-
Stirring: A magnetic stir bar and stir plate ensure homogeneous mixing and prevent bumping.[13]
-
Condenser: A reflux condenser (e.g., Liebig or Graham) is essential to prevent the loss of volatile reactants and solvents.[12] Water should flow in at the bottom and out at the top for efficient cooling.[10]
-
Inert Atmosphere: For reactions sensitive to air or moisture, a drying tube or a connection to an inert gas line (e.g., nitrogen or argon) can be fitted to the top of the condenser.[10]
B. High-Temperature Open-Flask Synthesis (e.g., Skraup Reaction)
Some reactions, like the notoriously exothermic Skraup synthesis, are traditionally carried out in an open flask within a fume hood, with careful temperature control.[8][14]
Components:
-
Reaction Vessel: A three-necked round-bottom flask allows for simultaneous stirring, addition of reagents, and temperature monitoring.[2]
-
Mechanical Stirrer: Due to the often viscous nature of the reaction mixture, a mechanical stirrer is more effective than a magnetic stir bar.
-
Dropping Funnel: For the controlled, slow addition of corrosive reagents like concentrated sulfuric acid.[2]
-
Thermometer: To monitor the internal temperature of the reaction.
-
Heating/Cooling Bath: An oil bath for heating and an ice bath for rapid cooling are essential for controlling the exothermic reaction.[2]
C. Sealed-Tube and High-Pressure Autoclave Reactors
For reactions that require temperatures exceeding the boiling point of the solvent or involve gaseous reactants, a sealed-tube or a high-pressure autoclave reactor is necessary.[15][16] This is common for certain Doebner-von Miller and high-temperature Conrad-Limpach syntheses.[6][17]
Components:
-
Pressure Vessel: A thick-walled glass sealed tube or a stainless steel autoclave designed to withstand high pressures and temperatures.[18][19]
-
Liner: Autoclaves often use an inert liner (e.g., PTFE or PPL) to prevent corrosion of the steel vessel by acidic or basic reactants.[20][21]
-
Sealing Mechanism: A robust sealing mechanism, often involving gaskets and threaded caps, ensures a pressure-tight environment.[22]
-
Heating: An oven or a specialized heating block is used to heat the sealed vessel.
-
Pressure Monitoring: Autoclaves are typically equipped with a pressure gauge to monitor the internal pressure.
D. Microwave-Assisted Synthesis
Microwave reactors offer a modern alternative for achieving rapid high-temperature synthesis.[23] The direct heating of the reaction mixture allows for significantly reduced reaction times.[24]
Components:
-
Microwave Reactor: A dedicated laboratory microwave reactor with precise temperature and pressure control is mandatory.[25] Domestic microwave ovens should never be used for chemical synthesis.
-
Process Vials: Specialized sealed glass vials designed to withstand the pressures generated at high temperatures.[25]
-
Stirring: A magnetic stir bar is used for agitation within the vial.
III. Detailed Protocols for High-Temperature Quinoline Synthesis
The following protocols are provided as a guide and may require optimization based on the specific substrates and available equipment.
A. The Skraup Synthesis of Quinoline
This classic but vigorous reaction requires careful control.[14]
Reaction: Aniline + Glycerol + H₂SO₄ + Oxidizing Agent (e.g., Nitrobenzene) → Quinoline
Protocol:
-
Setup: In a well-ventilated fume hood, assemble a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Place the flask in a heating mantle with a sand bath for even heating.
-
Reagent Charging: To the flask, add aniline (1.0 eq), nitrobenzene (1.2 eq), and ferrous sulfate heptahydrate (0.1 eq) as a moderator.[8]
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (3.0 eq) through the dropping funnel. The addition is highly exothermic; use an ice bath to maintain the temperature below 120°C.
-
Heating: After the addition is complete, heat the mixture to 130-140°C for 3-4 hours. The reaction mixture will darken significantly.[2]
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly and with cooling, neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Purification: Isolate the crude quinoline by steam distillation. The quinoline can be further purified by extraction with an appropriate organic solvent, followed by drying and vacuum distillation.[26]
B. The Combes Synthesis of a 2,4-Dimethylquinoline
This acid-catalyzed condensation is a versatile method for producing substituted quinolines.[27]
Reaction: Aniline + Acetylacetone (a β-diketone) + H₂SO₄ → 2,4-Dimethylquinoline
Protocol:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a heating mantle.
-
Condensation: In the flask, combine aniline (1.0 eq) and acetylacetone (1.1 eq). Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur.[28]
-
Cyclization: Cool the mixture in an ice bath. Slowly and with stirring, add concentrated sulfuric acid (3-4 eq).
-
Heating: Gently heat the reaction mixture to 100°C for 15-20 minutes.
-
Work-up: Allow the reaction to cool and carefully pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a concentrated base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.[28]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
C. The Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
This synthesis is characterized by very high-temperature cyclization.[17]
Reaction: Aniline + β-Ketoester → 4-Hydroxyquinoline
Protocol:
-
Enamine Formation (Low Temperature): Combine aniline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and stir at room temperature. A catalytic amount of acid may be added. This step forms the kinetic product, a β-aminoacrylate.[7]
-
Cyclization (High Temperature): The isolated β-aminoacrylate is added to a high-boiling inert solvent such as mineral oil or diphenyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.[5] The mixture is heated to approximately 250°C.[17]
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. Further purification can be achieved by recrystallization.
| Synthesis Method | Typical Temperature Range (°C) | Key Reagents | Common Challenges |
| Skraup | 130 - 150 | Aniline, Glycerol, H₂SO₄, Oxidizer | Highly exothermic, tar formation[8][28] |
| Combes | 100 - 120 | Aniline, β-Diketone, Acid Catalyst | Regioisomer formation with unsymmetrical diketones[28] |
| Conrad-Limpach | 240 - 260 | Aniline, β-Ketoester | Very high temperatures required, potential for decomposition[1][17] |
| Doebner-von Miller | Reflux | Aniline, α,β-Unsaturated Carbonyl | Polymerization of carbonyl compound, tar formation[28] |
| Friedländer | 80 - 220 | o-Aminoaryl Aldehyde/Ketone, Carbonyl Compound | Harsh conditions (high temp, strong acid/base) can lower yield[3][29] |
IV. Safety: The Paramount Consideration in High-Temperature Synthesis
High-temperature organic synthesis presents significant hazards that must be rigorously managed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[2]
-
Fume Hood: All high-temperature reactions, especially those involving toxic or volatile substances, must be conducted in a properly functioning fume hood.[8]
-
Pressure Management: For sealed-tube and autoclave reactions, never exceed the pressure rating of the vessel.[18] Ensure a pressure-relief mechanism is in place. Do not fill the vessel more than two-thirds full to allow for thermal expansion and vapor pressure buildup.[30]
-
Exothermic Reactions: Be prepared to control exothermic reactions with an ice bath. Add reagents slowly and monitor the temperature closely.[2]
-
Cooling: Allow high-temperature reactions to cool to room temperature before opening the vessel, especially when under pressure.[25] Never quench a hot glass vessel in a cold bath, as this can cause it to shatter.
-
Solvent Choice: Be aware of the autoignition temperature of your solvents and ensure that the reaction temperature remains well below this limit.
V. Troubleshooting and Optimization
-
Low Yield/Tar Formation: This is a common issue in many high-temperature quinoline syntheses.[28]
-
Skraup/Doebner-von Miller: Employ a moderating agent like ferrous sulfate in the Skraup reaction.[9] For the Doebner-von Miller, consider a biphasic solvent system to reduce polymerization of the carbonyl reactant.[28]
-
General: Ensure the reaction temperature is not excessively high, as this can lead to decomposition.[9]
-
-
Incomplete Reaction:
-
Temperature: The reaction temperature may be too low. Gradually increase the temperature while monitoring for product formation and decomposition.
-
Catalyst: The acid catalyst may be deactivated or insufficient.
-
-
Purification Difficulties: The crude products of these reactions are often dark and tarry.[31]
-
Steam distillation is a powerful technique for isolating volatile quinolines from non-volatile tars.[8]
-
Column chromatography on silica gel or alumina can be effective, but it may be necessary to first perform an acid-base extraction to remove highly polar impurities.
-
VI. Conclusion
High-temperature synthesis remains an indispensable tool for accessing the quinoline scaffold. A thorough understanding of the reaction mechanisms, meticulous attention to the experimental setup, and an unwavering commitment to safety are the cornerstones of success in this area. By leveraging the protocols and insights provided in this guide, researchers can confidently and safely explore the vast chemical space of quinoline derivatives, paving the way for new discoveries in medicine and materials science.
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Conrad-Limpach Synthesis. (n.d.). In SynArchive. Retrieved from [Link]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Retrieved from [Link]
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Conrad–Limpach synthesis. (2023, September 1). In Wikipedia. Retrieved from [Link]
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Step-by-Step Guide to Setting Up Your High Pressure Lab Reactor. (n.d.). HWS US. Retrieved from [Link]
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Combes quinoline synthesis. (2023, August 31). In Wikipedia. Retrieved from [Link]
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Series “MS” Micro Reactors Assembly Instructions. (n.d.). High Pressure Equipment Company. Retrieved from [Link]
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Tubular Series Reactors Assembly Instructions. (n.d.). High Pressure Equipment Company. Retrieved from [Link]
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Skraup reaction. (2023, September 1). In Wikipedia. Retrieved from [Link]
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Suggested Reaction Setups. (n.d.). In Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
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Series “MB” Reactors Assembly and Disassembly Instructions. (n.d.). High Pressure Equipment Company. Retrieved from [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2010). National Institutes of Health. Retrieved from [Link]
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How To Use Hydrothermal Autoclave Reactor [Step By Step Guide]. (2019, February 24). AntsLAB. Retrieved from [Link]
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Advances in polymer based Friedlander quinoline synthesis. (2014). National Institutes of Health. Retrieved from [Link]
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Hydrothermal Autoclave Reactor. (2025, November 11). Techinstro. Retrieved from [Link]
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Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]
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Does anyone have ideas on how I can set up a pressure tube reaction under air free conditions? (2021, March 19). Reddit. Retrieved from [Link]
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Getting Started with Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]
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Basic Guidelines For Microwave Reactor and Reactions. (n.d.). Scribd. Retrieved from [Link]
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Advanced Organic Chemistry Lab Glassware Kit. (2025, December 17). Makersville. Retrieved from [Link]
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Quinoline. (1921). Organic Syntheses, 1(1), 77. Retrieved from [Link]
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Synthesis of Quinoline and derivatives. (n.d.). SlideShare. Retrieved from [Link]
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Organic Lab Skills - Reaction Setups. (2024, August 25). YouTube. Retrieved from [Link]
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Sealing tube reactions in synthesis. (2021, January 20). Shandong Look Chemical. Retrieved from [Link]
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Developing a New Microreactor for Organic Synthesis Using Microwave Heating. (2014). COMSOL. Retrieved from [Link]
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7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one. (2008). Organic Syntheses, 85, 189. Retrieved from [Link]
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Setting Up a Reaction on the Microscale for the Organic Chemistry Laboratory Cycle. (2017, September 12). YouTube. Retrieved from [Link]
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Reactions in a 'Sealed Tube'. (2009, December 16). Sciencemadness Discussion Board. Retrieved from [Link]
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Organic synthesis glassware. (2019, March 2). Reddit. Retrieved from [Link]
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Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. Retrieved from [Link]
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The Complete Guide to High-Pressure Autoclave Reactors. (2025, April 17). Techmate. Retrieved from [Link]
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The Skraup Reaction - How to Make a Quinoline. (2009, January 13). Curly Arrow. Retrieved from [Link]
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STANDARD OPERATING PROCEDURE Parr Acid Digestion Vessel. (2011, April 14). Oregon State University. Retrieved from [Link]
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The Friedländer Synthesis of Quinolines. (2011, April 15). Organic Reactions. Retrieved from [Link]
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Hydrothermal Synthesis Autoclave Reactor with PPL Lined Vessel 100 ml. (n.d.). Nanographenex. Retrieved from [Link]
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The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]
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How to Use Hydrothermal Synthesis Autoclave Reactor Correctly. (n.d.). Ollital Technology. Retrieved from [Link]
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Application Notes and Protocols: Recrystallization Purification of Crude Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of crude Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis, through recrystallization.[1][2][3] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the principles of solubility and crystal lattice formation. Emphasis is placed on solvent selection, procedural execution, and safety considerations to ensure the attainment of high-purity crystalline product.
Introduction: The Rationale for Recrystallization
This compound is a vital heterocyclic building block in the synthesis of various pharmacologically active agents, including those with antimicrobial and therapeutic potential.[2][3] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
Recrystallization is a powerful and widely used technique for the purification of nonvolatile organic solids.[4] The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[5][6] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[5][6] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[4] This method is often preferred over chromatography for its scalability and cost-effectiveness, particularly when dealing with crystalline solids.[7]
Foundational Principles: Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[5][6] The adage "like dissolves like" provides a preliminary guide, suggesting that a solvent with a polarity similar to the solute is a good starting point.[6] For this compound, a moderately polar compound, several organic solvents may be suitable candidates.
Key criteria for an optimal recrystallization solvent include:
-
High-temperature coefficient of solubility: The compound should be significantly more soluble in the hot solvent than in the cold solvent to maximize recovery.[4][5]
-
Dissolution of impurities: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4][6]
-
Chemical inertness: The solvent must not react with the compound being purified.[4]
-
Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[4]
-
Safety and cost: The solvent should be non-flammable, non-toxic, and inexpensive.
Based on available data and the structure of the target compound, preliminary solubility tests are recommended with the solvents listed in the table below. This compound is known to be soluble in solvents such as ethanol, dichloromethane, and dimethyl sulfoxide.[1]
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Safety Considerations |
| Ethanol | 78 | Polar | Flammable |
| Isopropanol | 82 | Polar | Flammable, irritant |
| Ethyl Acetate | 77 | Moderately Polar | Flammable, irritant |
| Acetonitrile | 82 | Polar | Flammable, toxic |
| Toluene | 111 | Non-polar | Flammable, toxic |
| Water | 100 | Highly Polar | Non-flammable, non-toxic |
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of crude this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Boiling chips
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
3.2. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
This compound is an irritant to the eyes, respiratory system, and skin.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Handle flammable solvents with care and away from ignition sources.
3.3. Recrystallization Workflow
Caption: Recrystallization Workflow Diagram.
3.4. Step-by-Step Procedure
-
Solvent Selection Test (Small Scale):
-
Place a small amount (e.g., 50 mg) of the crude solid into a test tube.
-
Add the chosen solvent dropwise at room temperature. Observe the solubility. The ideal solvent should not dissolve the compound at this stage.[5]
-
Heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals. A copious amount of crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a few boiling chips.
-
Heat the mixture to the boiling point of the solvent while stirring.[6]
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of solvent necessary to ensure the solution is saturated upon cooling.[8]
-
-
Hot Gravity Filtration (if necessary):
-
If insoluble impurities are present after the dissolution step, a hot gravity filtration is required.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[8]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
-
Crystal Collection and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a drying oven at a temperature well below the compound's melting point or in a desiccator until a constant weight is achieved. The reported melting point is >300 °C.[1][2]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was added. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[8] | ||
| Add a seed crystal of the pure compound. | ||
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| The solution is supersaturated. | Reheat the solution and add a small amount of additional solvent. | |
| Low recovery | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is preheated and the filtration is performed quickly. |
Conclusion
Recrystallization is an effective and efficient method for the purification of crude this compound. By carefully selecting a suitable solvent and adhering to the detailed protocol, researchers can obtain a high-purity crystalline product, which is essential for subsequent applications in drug discovery and development. The principles and techniques outlined in these application notes provide a robust framework for the successful purification of this important chemical intermediate.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
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Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)-, ethyl ester. (2024). ChemBK. Retrieved from [Link]
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Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Purification of Quinoline. (n.d.). LookChem. Retrieved from [Link]
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Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Quinoline compounds and process of making same. (1949). Google Patents.
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This compound. (n.d.). LookChem. Retrieved from [Link]
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Recrystallization and Crystallization. (n.d.). University of California, Davis. Retrieved from [Link]
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. Retrieved from [Link]
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4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. Retrieved from [Link]
-
Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. (n.d.). Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]
-
Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Harnessing the Thermal Power of Dowtherm A for Advanced Quinoline Cyclization
An Application Guide for Researchers
Introduction: The quinoline moiety is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.[1][2] The synthesis of this vital heterocyclic scaffold often involves venerable named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][3] However, certain powerful cyclization strategies, particularly those that proceed through high-energy intermediates, demand reaction temperatures that exceed the boiling points of common organic solvents. This application note provides an in-depth guide to the strategic use of Dowtherm A, a high-performance synthetic organic fluid, as a solvent to drive challenging quinoline cyclization reactions, ensuring high yields and operational efficiency.
The Rationale for High-Temperature Solvents in Quinoline Synthesis
Certain quinoline syntheses, like the Conrad-Limpach reaction for preparing 4-quinolones, require a crucial, energy-intensive thermal cyclization step.[4][5] The mechanism often involves the formation of an intermediate that must overcome a significant energy barrier, such as the temporary disruption of the aniline ring's aromaticity, to close the new heterocyclic ring.[4] Achieving this transformation efficiently requires temperatures often in the range of 250 °C or higher.
Standard laboratory solvents are inadequate for this purpose. This necessitates the use of specialized high-boiling point solvents. While options like mineral oil and diphenyl ether have been traditionally used, they present challenges. Mineral oil is difficult to remove during product purification, and diphenyl ether is a solid at room temperature with an unpleasant odor.[4][6] Dowtherm A emerges as a superior alternative for many applications.
Dowtherm A: A Profile for High-Temperature Organic Synthesis
Dowtherm A is not a single compound but a eutectic mixture of two highly stable organic molecules: 73.5% diphenyl oxide and 26.5% biphenyl.[7][8][9] This specific composition confers a unique set of properties that make it an exceptional medium for high-temperature reactions.
Key Advantages:
-
Exceptional Thermal Stability: Dowtherm A is designed for continuous operation at temperatures up to 400°C (750°F), far exceeding the requirements for most quinoline cyclizations.[7][8][10] This stability minimizes solvent degradation and the formation of impurities.
-
Wide Liquid Range: It remains a liquid from 12°C (54°F) to its atmospheric boiling point of 257°C (495°F).[8][10][11] Its low freezing point means it can often be handled at room temperature without the need for pre-heating or steam tracing.[10][12]
-
Low Viscosity: The fluid maintains a low viscosity across its operating range, which promotes efficient heat transfer and effective stirring.[8][13]
-
Chemical Inertness: Dowtherm A is non-corrosive towards common metals and alloys used in laboratory and industrial reactors.[7][8]
Table 1: Physicochemical Properties of Dowtherm A
| Property | Value | Reference(s) |
| Composition | Eutectic mixture of Diphenyl Oxide & Biphenyl | [7][8][9] |
| Appearance | Clear to light yellow liquid | [9] |
| Boiling Point (atm) | 257.1 °C (494.8 °F) | [9][11] |
| Freezing Point | 12.0 °C (53.6 °F) | [8][9][10] |
| Max. Use Temp. | 400 °C (750 °F) | [7][10][11][14][15] |
| Flash Point | 113 °C (236 °F) | [9][12] |
| Autoignition Temp. | 599 °C (1110 °F) | [9][12] |
Despite its advantages, researchers should be aware of its characteristic odor and the fact that its high boiling point requires specific techniques for removal during product workup.[4][6]
Application Focus: The Conrad-Limpach Synthesis of 4-Hydroxyquinolines
The Conrad-Limpach synthesis is a classic example where Dowtherm A excels. The reaction proceeds in two stages: a low-temperature condensation of an aniline with a β-ketoester to form a β-anilinocrotonate, followed by a high-temperature thermal cyclization.[3][5] It is this second, intramolecular cyclization step that demands extreme heat to proceed efficiently.
The workflow can be visualized as follows:
Caption: Workflow for the two-stage Conrad-Limpach synthesis.
The high temperature afforded by refluxing Dowtherm A provides the necessary activation energy for the β-anilinocrotonate intermediate to cyclize, forming the stable 4-quinolone product.[4]
Detailed Laboratory Protocol
This protocol details the synthesis of 4-hydroxy-2-methylquinoline via the Conrad-Limpach reaction, using Dowtherm A as the high-temperature solvent.
Materials and Equipment
-
Reagents: Aniline, Ethyl acetoacetate, Dowtherm A, Petroleum ether (or hexanes), Ethanol.
-
Equipment: Three-neck round-bottom flask, heating mantle with temperature controller and magnetic stirrer, reflux condenser, Dean-Stark trap (optional, for intermediate formation), nitrogen/argon gas inlet, thermometer or thermocouple, Buchner funnel and flask, standard laboratory glassware.
Critical Safety Precautions
Working with Dowtherm A at high temperatures requires strict adherence to safety protocols.
-
Ventilation: All procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[16][17][18]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a flame-resistant lab coat, and thermally insulated gloves when handling hot apparatus.[17][19] Chemical-resistant gloves (e.g., Viton, PVA) should be used when handling the liquid at room temperature.[17]
-
Handling: Avoid direct contact with skin and eyes.[16][18][20] Wash hands thoroughly after handling.[18] Prevent spills on hot surfaces or fibrous insulation, as this may lower autoignition temperatures.[16][17]
-
Storage: Store Dowtherm A in a cool, dry, well-ventilated area in a tightly sealed container.[16][20]
-
Disposal: Dispose of waste Dowtherm A and contaminated materials as hazardous chemical waste in accordance with local regulations.[20]
Experimental Workflow Diagram
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
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- 20. fishersci.com [fishersci.com]
Microwave-Assisted Synthesis of Quinoline Derivatives: A Modern Approach to Accelerated Drug Discovery
An Application Guide for Drug Development Professionals and Researchers
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Traditional methods for synthesizing these vital heterocyclic compounds, however, are often hampered by long reaction times, harsh conditions, and low energy efficiency. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of quinoline derivatives. By leveraging the principles of dielectric heating, MAOS offers a transformative approach, dramatically reducing synthesis times from hours to minutes, improving reaction yields, and aligning with the principles of green chemistry.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to optimize and accelerate the synthesis of novel quinoline-based compounds.
The Rationale for Microwave Chemistry in Quinoline Synthesis
Conventional synthesis relies on conductive heating, where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture. This process creates significant thermal gradients and can lead to localized overheating at the vessel surface. Microwave-assisted synthesis fundamentally changes this paradigm by utilizing direct, volumetric heating.
The Mechanism of Microwave Dielectric Heating
Microwave energy does not interact with molecules by breaking bonds directly; the energy of a microwave photon is too low for that.[6] Instead, it accelerates reactions through purely kinetic effects driven by two primary heating mechanisms:[7][8][9]
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in quinoline synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align with the field.[7][8] This constant reorientation and the resulting molecular friction generate heat rapidly and uniformly throughout the bulk of the material.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from ionic liquids or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current, and resistance within the medium leads to energy loss in the form of heat.[6][7]
This efficient and instantaneous "in-core" heating mechanism circumvents the limitations of conventional methods, leading to remarkable rate accelerations and often cleaner reaction profiles due to the reduced formation of byproducts at lower bulk temperatures.[4][9]
Caption: General experimental workflow for microwave-assisted synthesis.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 2-aminobenzophenone (1.0 mmol), the desired ketone (e.g., cyclohexanone, 1.2 mmol), and glacial acetic acid (3.0 mL).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Parameters: Place the vessel into the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters as follows:
-
Temperature: 160 °C (monitored by an internal fiber-optic probe or external IR sensor)
-
Irradiation Time: 5 minutes
-
Power: Dynamic power application to maintain the target temperature.
-
Stirring: Set to a high rate.
-
-
Reaction Execution: Initiate the microwave irradiation program. The reaction will be rapidly heated to the set temperature and held for the specified duration.
-
Cooling: After the irradiation is complete, the vessel is cooled to room temperature (typically via a forced air cooling system within the microwave unit).
-
Work-up: Once cooled and depressurized, open the vessel in a fume hood. Pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired quinoline derivative.
Protocol 2: Microwave-Assisted Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. [10]The microwave adaptation facilitates a rapid, one-pot procedure that is highly efficient.
Rationale for this Protocol: The Doebner-von Miller reaction traditionally requires strong acids and long reflux times. [10]The use of microwave irradiation allows the reaction to proceed under milder conditions and in a significantly shorter timeframe. The protocol below uses a simple acid catalyst in a polar solvent, which is ideal for microwave absorption.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe vessel, dissolve 3,4-dimethylaniline (1.0 mmol) in acetic acid (10 mL).
-
Addition of Reagents: To this solution, add allyl alcohol (1.0 mmol), 10% dilute nitric acid (2 mL), and concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Microwave Parameters: Seal the vessel and place it in the microwave reactor.
-
Temperature: 100-120 °C
-
Irradiation Time: 4-6 minutes
-
Power: 150-200 W (fixed power or dynamic to maintain temperature)
-
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into crushed ice and basify to pH 9-10 with a concentrated ammonia solution.
-
Purification: Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure quinoline product. [11]
Performance Comparison: Conventional vs. Microwave Synthesis
The advantages of MAOS become strikingly clear when reaction parameters are compared directly against traditional heating methods.
| Reaction Type | Method | Catalyst / Solvent | Time | Yield (%) | Reference |
| Friedländer Synthesis | Conventional | Acetic Acid / Organic Solvent | Several Days | Very Poor | [12][13] |
| Microwave | Neat Acetic Acid | 5 min | Excellent | [12][13] | |
| Multi-Component | Conventional | Ethanol | 4-6 hours | 72-90% | [14] |
| Microwave | Ethanol | 8-10 min | 88-96% | [14] | |
| Friedländer Synthesis | Conventional (Oil Bath) | Various | - | Avg. 34% | [15] |
| Microwave | Various | 30-40 min | Avg. 72% | [15] |
Practical Considerations for Safe and Scalable Synthesis
Safety Protocols
Microwave synthesis involves high temperatures and pressures, making adherence to safety protocols paramount.
-
Use Dedicated Equipment: Never use a domestic microwave oven. [16]Laboratory-grade microwave reactors are engineered with robust safety features, including pressure and temperature sensors, automatic power shut-off, and reinforced cavities designed to contain vessel failures. [16]* Vessel Integrity: Use only certified pressure-rated vessels and caps provided by the manufacturer. Inspect vessels for cracks or scratches before each use.
-
Reaction Kinetics: Be aware of the potential for rapid, exothermic reactions. When developing a new protocol, start with small-scale reactions and gradually increase the temperature or power. [16]* Ventilation: Always operate the microwave reactor within a laboratory fume hood to manage any potential release of volatile or toxic fumes. [16]
Scalability
Scaling up microwave reactions requires careful consideration of microwave penetration depth and heat distribution.
-
Single-Mode vs. Multi-Mode: Single-mode reactors, common for small-scale discovery chemistry, provide a highly focused and uniform microwave field. [17]For larger scales (hundreds of mmol), multi-mode batch reactors are used. These systems can process larger volumes and multiple vessels in parallel, making them suitable for pilot-scale production. [17][18]* Direct Scalability: Many reactions can be scaled directly from a few mmol to over 100 mmol without re-optimization of the reaction conditions, demonstrating the robustness of this technology for producing larger quantities of material. [18]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inefficient microwave coupling.- Temperature too low.- Incorrect solvent choice. | - Add a polar co-solvent or a small amount of an ionic liquid to improve energy absorption.<[19]br>- Increase the reaction temperature in increments.- Switch to a more polar solvent (e.g., DMF, DMSO, ethanol) that is stable at the desired temperature. [20] |
| Product Decomposition | - Temperature is too high.- Prolonged exposure to heat. | - Lower the target temperature.- Reduce the irradiation hold time. [20] |
| Inconsistent Results | - Inconsistent positioning of the vessel in the microwave cavity.- Variations in reactant purity or solvent quality. | - Ensure the vessel is placed in the same position for every run.<[20]br>- Use high-purity, anhydrous solvents and reagents. |
| Vessel Failure/Over-Pressurization | - Reaction is highly exothermic or produces gaseous byproducts.- The reaction scale is too large for the vessel volume. | - Reduce the initial concentration of reactants.- Ensure the total reaction volume does not exceed the manufacturer's recommendation (typically 1/3 to 1/2 of the vessel volume).- Perform a smaller test reaction to understand the pressure profile. |
Conclusion and Future Outlook
Microwave-assisted synthesis has established itself as an indispensable tool in modern medicinal chemistry. For the synthesis of quinoline derivatives, it provides a powerful, green, and highly efficient alternative to conventional methods. The dramatic acceleration of reaction rates, coupled with improved yields and cleaner product profiles, empowers researchers to rapidly generate and screen diverse libraries of novel compounds. [4][21] The future of this technology lies in its integration with other advanced systems, such as continuous-flow reactors, which promises to further enhance scalability and process control, solidifying the role of microwave chemistry in the journey from laboratory-scale discovery to industrial-scale pharmaceutical production. [22][23]
References
-
Wikipedia. Microwave chemistry. [Link]
-
Gadekari, C. T., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]
-
Joshi, R., et al. (2016). Microwave Chemistry: General Features and Applications. ResearchGate. [Link]
-
Sharma, D. & Kehri, H. (2015). Microwave Chemistry: A Review. International Journal of ChemTech Research. [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
-
Bandyopadhyay, A. & Bhowmik, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Nageswar, Y. V. D., et al. (2025). Microwave-assisted Synthesis of Quinolines. ResearchGate. [Link]
-
Ţînţaș, M.-L., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering. [Link]
-
Nageswar, Y. V. D., et al. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. [Link]
-
Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. University of Bath's research portal. [Link]
-
Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]
-
Nageswar, Y. V. D., et al. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science. [Link]
-
Zhang, X.-L., et al. (2011). Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. Semantic Scholar. [Link]
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Moseley, J. D. & Kappe, C. O. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. NIH. [Link]
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Inguva, S., et al. (2024). Microwave assisted green organic synthesis. Emergent Life Sciences Research. [Link]
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Singh, S., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
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Cravotto, G., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Talele, T. T. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
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Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]
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Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ACS Publications. [Link]
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Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]
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Ananthakrishnan, M. (2017). Microwave-Assisted Organic Reactions and their Applications. [Link]
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Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC. [Link]
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Application Notes and Protocols for the Synthesis and In Vivo Antitumor Evaluation of Quinolinone Derivatives
Introduction: The Therapeutic Promise of the Quinolinone Scaffold
The quinolinone core is a privileged heterocyclic structure that has garnered substantial interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent antitumor effects, positioning them as a fertile ground for the development of novel cancer therapeutics.[3][4] The anticancer efficacy of quinolinone-based agents is attributed to their diverse mechanisms of action, which include the inhibition of critical cellular machinery such as protein kinases, topoisomerases, and microtubule dynamics.[2][5] Several quinoline-based drugs, including bosutinib and lenvatinib, have already been integrated into clinical practice for cancer treatment.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of promising quinolinone derivatives and their subsequent in vivo evaluation for antitumor activity. The protocols detailed herein are designed to be robust and reproducible, offering both the "how" and the "why" behind key experimental steps.
Scientific Rationale: Targeting Cancer's Core Machinery
The antitumor activity of quinolinone derivatives often stems from their ability to interact with key molecular targets that are dysregulated in cancer.[6][7] Understanding these mechanisms is crucial for the rational design of new and more effective therapeutic agents.
Key Molecular Targets of Antitumor Quinolinones:
-
Tubulin Polymerization: A significant number of quinolinone-chalcone hybrids exert their anticancer effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[8][9] By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
Protein Kinases: Many quinolinone derivatives are potent inhibitors of protein tyrosine kinases, which are often overexpressed or hyperactivated in various cancers.[6] Key targets include the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, both of which are central to cell growth, proliferation, and survival.[1][10][11]
-
Topoisomerases: These enzymes are essential for resolving DNA topological challenges during replication and transcription. Certain quinolinone analogs act as topoisomerase inhibitors, trapping the enzyme-DNA complex and leading to DNA strand breaks and apoptosis.[9][12]
The following diagram illustrates the primary molecular targets of antitumor quinolinone derivatives.
Caption: Molecular targets of antitumor quinolinone derivatives.
Synthetic Protocols for Antitumor Quinolinones
The versatility of the quinolinone scaffold allows for the synthesis of a diverse library of derivatives. Below are two representative protocols for the synthesis of quinolinone-based compounds with demonstrated antitumor activity.
Protocol 1: Synthesis of Quinolinone-Based Chalcones via Claisen-Schmidt Condensation
Quinolinone-chalcone hybrids are a prominent class of antitumor agents.[10][13] This protocol details a Claisen-Schmidt condensation reaction to synthesize these derivatives.[14]
Materials:
-
Substituted 2-acetyl-quinolin-2(1H)-one
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH)
-
1,4-Dioxane
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the substituted 2-acetyl-quinolin-2(1H)-one (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in 1,4-dioxane.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinolinone-based chalcone.
-
Characterization: Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Aryl-4-Quinolones via a Metal-Free Intramolecular Oxidative Coupling
This protocol describes a modern, metal-free approach to synthesize 2-aryl-4-quinolone derivatives.[15]
Materials:
-
N-aryl methyl-2-aminophenyl ketone
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Potassium tert-butoxide (KOtBu)
-
Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-aryl methyl-2-aminophenyl ketone (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add TEMPO (0.2 eq) and KOtBu (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction typically proceeds to completion within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aryl-4-quinolone.
-
Characterization: Confirm the structure of the synthesized compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vivo Antitumor Evaluation: A Step-by-Step Guide
The following protocol outlines a generalized workflow for evaluating the in vivo antitumor efficacy of synthesized quinolinone derivatives using a subcutaneous xenograft mouse model.
Caption: General experimental workflow for in vivo antitumor assessment.
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
1. Animal Model and Cell Line Selection:
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) or SCID mice are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumors.
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic target. For example, if the quinolinone derivative targets EGFR, an EGFR-overexpressing cell line such as A549 (non-small cell lung cancer) would be appropriate.
2. Vehicle Formulation and Preparation:
-
The choice of vehicle is critical for ensuring the solubility and stability of the test compound.[16] Common vehicles for preclinical studies include:
-
A solution of 5% DMSO, 30% PEG400, and 65% sterile saline.
-
A suspension in 0.5% carboxymethyl cellulose (CMC) with 0.1% Tween 80 in sterile water.[17]
-
-
Preparation: Prepare the formulation fresh on the day of dosing to minimize degradation.[16] For suspensions, ensure homogeneity by sonication or vigorous vortexing before administration.
3. Tumor Implantation and Growth Monitoring:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .
4. Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Administer the quinolinone derivative at the desired dose (e.g., 50 mg/kg) via the chosen route (e.g., intraperitoneal injection or oral gavage).[18] The control group should receive the vehicle alone.
-
The dosing schedule will depend on the compound's pharmacokinetic properties but a common regimen is once daily for 14-21 days.
5. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. A body weight loss of more than 15-20% is often considered a humane endpoint.
6. Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Analyze the data by comparing the tumor growth inhibition in the treated groups to the control group.
Data Presentation and Interpretation
Quantitative data from in vivo studies should be summarized in a clear and concise manner.
Table 1: Example of In Vivo Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1850 ± 150 | - | +5.2 ± 1.5 |
| Quinolinone A | 25 | 980 ± 120 | 47.0 | +2.1 ± 2.0 |
| Quinolinone A | 50 | 450 ± 90 | 75.7 | -3.5 ± 2.5 |
| Positive Control | 10 | 380 ± 80 | 79.5 | -8.0 ± 3.0 |
Conclusion and Future Directions
The quinolinone scaffold represents a highly versatile platform for the development of novel anticancer agents. The protocols outlined in these application notes provide a solid foundation for the synthesis and in vivo evaluation of new quinolinone derivatives. Successful in vivo efficacy, coupled with a favorable toxicity profile, can provide the necessary proof-of-concept to advance promising candidates into further preclinical development. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and selectivity, as well as exploring novel drug delivery systems to improve their pharmacokinetic properties.
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Abonia, R., et al. (2012). Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity. European Journal of Medicinal Chemistry, 57, 126-135. Available at: [Link]
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Li, W., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Available at: [Link]
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Pradhan, V., et al. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Chemical Biology & Drug Design, 101(4), 977-997. Available at: [Link]
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Wang, L., et al. (2018). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 61(2), 564-577. Available at: [Link]
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Abdel-Aziz, M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30583-30605. Available at: [Link]
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Abbas, S. Y., et al. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 94, 103417. Available at: [Link]
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Hu, X., et al. (2015). Direct Synthesis of 2-Aryl-4-quinolones via Transition-Metal-Free Intramolecular Oxidative C(sp3)–H/C(sp3)–H Coupling. Organic Letters, 17(5), 1268-1271. Available at: [Link]
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Pradhan, V., et al. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Chemical Biology & Drug Design. Available at: [Link]
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Abdel-Aziz, M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]
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Chen, Y., et al. (2017). Synthesis and anticancer activity of novel 2-quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3449-3453. Available at: [Link]
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Kovalev, I., et al. (2019). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[10][13][14]triazolo[1,5-c]quinazolines. Molecules, 24(18), 3329. Available at: [Link]
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Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100701. Available at: [Link]
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Bell, I. M., et al. (2003). Design, synthesis, and activity of achiral analogs of 2-quinolones and indoles as non-thiol farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(21), 3875-3878. Available at: [Link]
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Jin, G., et al. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Archiv der Pharmazie, 353(5), e1900350. Available at: [Link]
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He, J., et al. (2023). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]
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El-Sayed, M. A. A., et al. (2012). Synthesis of Certain 4-Quinolones of Expected Antitumor Activity. Journal of Heterocyclic Chemistry, 49(4), 834-844. Available at: [Link]
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Metal-Free Synthesis of Fluoroalkylated Quinolines: Strategies and Protocols
An Application Guide for Researchers
Abstract: The incorporation of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Quinolines, as a privileged structural motif in numerous pharmaceuticals, are prime candidates for such modifications.[1][3][4][5] Historically, the synthesis of fluoroalkylated quinolines has relied heavily on transition-metal catalysis. While effective, these methods can present challenges related to cost, toxicity, and metal contamination of the final active pharmaceutical ingredient (API). This guide details robust, metal-free synthetic strategies that have emerged as powerful alternatives, offering cleaner, often more economical, and highly versatile routes to this valuable class of compounds.[6][7][8] We will explore key methodologies, provide detailed experimental protocols, and discuss the mechanistic rationale behind these innovative approaches.
Introduction: The Shift Towards Metal-Free Synthesis
The development of synthetic methods that avoid transition metals is a significant goal in green and sustainable chemistry.[9] For pharmaceutical development, eliminating transition metals from a synthetic route simplifies purification, reduces the risk of toxic metal impurities in the final product, and can lower overall process costs.[8] In the context of fluoroalkylated quinolines, recent advances have focused on several powerful metal-free strategies, including thermal cyclizations, organocatalysis, and visible-light photoredox catalysis, which harness the energy of light to drive reactions under mild conditions.[9][10][11]
This application note will focus on three primary metal-free strategies:
-
[5+1] Annulation using Polyfluoroalkanoic Acids: A highly atom-economical approach where the fluoroalkyl source also participates in building the quinoline core.
-
Visible-Light Mediated Radical Cyclization: A versatile method using light to generate radicals that construct the quinoline ring system with concomitant fluoroalkylation.
-
Direct Radical C-H Perfluoroalkylation: An advanced strategy for late-stage functionalization of a pre-formed quinoline scaffold.
Strategy 1: [5+1] Annulation with Polyfluoroalkanoic Acids
This strategy represents a highly efficient and convergent approach to 2-fluoroalkylated quinolines. It leverages inexpensive and readily available polyfluoroalkanoic acids (e.g., trifluoroacetic acid, TFA) as dual-purpose reagents: they act as both the C1 synthon and the source of the fluoroalkyl group.[12][13]
The reaction, developed by Nan, Ma, and coworkers, involves the thermal cyclization of 2-vinylanilines with these acids under catalyst- and additive-free conditions.[12][13] This method is notable for its operational simplicity, excellent functional group tolerance, and scalability.[12]
Mechanistic Rationale
The reaction is proposed to proceed through a cascade of steps initiated by the formation of a trifluoroacetamide intermediate from the aniline and the polyfluoroalkanoic acid.[12] This is followed by tautomerization, dehydration, and a key intramolecular electrophilic addition of the aromatic ring onto the activated intermediate, ultimately leading to the cyclized and aromatized quinoline product. The high temperature provides the necessary energy to overcome the activation barriers for these steps without the need for a metal catalyst.
Caption: Proposed mechanistic pathway for the [5+1] cyclization.
Protocol: Synthesis of 2-(Trifluoromethyl)quinoline
This protocol is adapted from the work of Nan, J. et al., Org. Lett. 2019, 21, 1984-1988.[12][13]
Materials:
-
2-Vinylaniline (1.0 mmol, 119.2 mg)
-
Trifluoroacetic acid (TFA) (3.0 mmol, 228 µL)
-
Schlenk tube or sealed vial
-
Stir bar
-
Oil bath
Procedure:
-
To a clean, dry Schlenk tube equipped with a magnetic stir bar, add 2-vinylaniline.
-
Add trifluoroacetic acid to the tube. Note: The reaction is typically run under solvent-free conditions.
-
Seal the tube securely and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction vessel to room temperature.
-
Carefully quench the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(trifluoromethyl)quinoline.
Data Summary: Substrate Scope
This method demonstrates broad applicability with various substituents on the 2-vinylaniline starting material and with different polyfluoroalkanoic acids.[12]
| Entry | 2-Vinylaniline Substituent | Fluoroalkyl Acid | Product | Yield (%) |
| 1 | H | CF₃COOH | 2-(Trifluoromethyl)quinoline | 92 |
| 2 | 4-Me | CF₃COOH | 6-Methyl-2-(trifluoromethyl)quinoline | 89 |
| 3 | 4-Cl | CF₃COOH | 6-Chloro-2-(trifluoromethyl)quinoline | 85 |
| 4 | 5-F | CF₃COOH | 7-Fluoro-2-(trifluoromethyl)quinoline | 88 |
| 5 | H | C₂F₅COOH | 2-(Pentafluoroethyl)quinoline | 82 |
| 6 | H | HCF₂COOH | 2-(Difluoromethyl)quinoline | 75 |
Data synthesized from Nan, J. et al., Org. Lett., 2019.[12]
Strategy 2: Visible-Light Mediated Radical Synthesis
Visible-light photoredox catalysis has revolutionized radical chemistry by providing mild and efficient ways to generate radical species.[14][15] This approach is particularly useful for synthesizing highly functionalized quinolines that may not be accessible through traditional methods.[3]
A notable metal-free example from Waser and coworkers describes the synthesis of valuable 4-trifluoromethylquinolines from 3-trifluoromethylcyclopropenes and an azidobenziodazolone (ABZ) hypervalent iodine reagent, which serves as an azide radical source.[16][17]
Mechanistic Rationale
The reaction is initiated by visible light irradiation, which promotes the generation of an azide radical from the hypervalent iodine reagent.[16] This radical then adds to the cyclopropene double bond. The resulting strained ring system undergoes a cascade involving the formation of an iminyl radical, subsequent ring-opening, fragmentation, and finally, cyclization onto the aryl ring to form the quinoline core. This elegant cascade efficiently constructs the heterocyclic product under exceptionally mild conditions.
Caption: Key steps in the visible-light-mediated synthesis of quinolines.
Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)quinoline
This protocol is a representative example based on the findings of Smyrnov, V. et al., Org. Lett. 2021, 23, 5435-5439.[16][17]
Materials:
-
1-Phenyl-3-(trifluoromethyl)-2-p-tolylcycloprop-2-ene-1-carbonitrile (0.1 mmol)
-
Azidobenziodazolone (ABZ) (0.15 mmol)
-
Dichloromethane (DCM), anhydrous (1.0 mL)
-
Schlenk tube or borosilicate vial
-
Stir bar
-
Blue LED light source (e.g., 450 nm)
-
Cooling fan
Procedure:
-
In a glovebox or under an inert atmosphere, add the cyclopropene starting material, ABZ, and a stir bar to a Schlenk tube.
-
Add anhydrous DCM via syringe.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source. Use a cooling fan to maintain the reaction temperature at approximately 25 °C.
-
Irradiate the mixture with stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the light source and open the reaction to air.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to yield the desired 2-phenyl-4-(trifluoromethyl)quinoline.
Strategy 3: Direct C-H Perfluoroalkylation
Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalized substrates, thus improving atom and step economy. Metal-free radical C-H perfluoroalkylation of quinolines has been achieved, offering a powerful tool for late-stage modification.[18]
An efficient method has been established for the direct perfluoroalkylation of quinoline amides at the C5 position.[18] This reaction proceeds via a radical cross-coupling process under mild, transition-metal-free conditions.
Protocol: C5-Perfluoroalkylation of Quinoline-8-carboxamide
This protocol is based on the transition-metal-free method for direct perfluoroalkylation.[18]
Materials:
-
Quinoline-8-carboxamide derivative (0.2 mmol)
-
Perfluoroalkyl iodide (e.g., C₈F₁₇I) (0.4 mmol)
-
Sodium persulfate (Na₂S₂O₈) (0.4 mmol)
-
Acetonitrile (MeCN) / Water (H₂O) (3:1, 4 mL)
-
Sealed reaction tube
-
Stir bar
Procedure:
-
Add the quinoline-8-carboxamide, perfluoroalkyl iodide, sodium persulfate, and a stir bar to a reaction tube.
-
Add the MeCN/H₂O solvent mixture.
-
Seal the tube and place it in a preheated heating block at 80 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue using preparative thin-layer chromatography (PTLC) or column chromatography to obtain the C5-perfluoroalkylated quinoline product.
Conclusion and Outlook
The transition away from metal-catalyzed reactions for the synthesis of fluoroalkylated quinolines is well underway, driven by the need for greener, safer, and more cost-effective processes in drug discovery and development. The strategies outlined in this guide—[5+1] annulation, visible-light-mediated radical reactions, and direct C-H functionalization—represent the forefront of this field. They offer broad substrate scopes, employ mild conditions, and utilize readily available reagents. As research continues, the development of even more efficient organocatalytic and photocatalytic systems is anticipated, further expanding the synthetic chemist's toolkit for accessing these vital molecular structures.[9]
References
-
Nan, J., Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(7), 1984–1988. [Link][12][13]
-
Wu, J., Zhang, H., Ding, X., Tan, X., Shen, H. C., Chen, J., Song, L., & Cao, W. (2020). Efficient synthesis of perfluoroalkylated quinolines via a metal-free cascade Michael addition/intramolecular rearrangement cyclization process. Tetrahedron, 76(43), 131518. [Link][1]
-
Smyrnov, V., Muriel, B., & Waser, J. (2021). Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Organic Letters, 23(14), 5435–5439. [Link][16]
-
Organic Chemistry Frontiers. (2018). Transition-metal-free direct perfluoroalkylation of quinoline amides at C5 position through radical cross-coupling under mild conditions. Organic Chemistry Frontiers. [Link][18]
-
Barata-Vallejo, S., & Postigo, A. (2019). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link][10]
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Barata-Vallejo, S., & Postigo, A. (2015). Photocatalytic fluoroalkylation reactions of organic compounds. Organic & Biomolecular Chemistry. [Link][14]
-
ResearchGate. (2024). Transition metal‐free direct trifluoromethylation of quinolines. ResearchGate. [Link][2]
-
Barata-Vallejo, S., & Postigo, A. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. [Link][15]
-
Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal. [Link][12]
-
Zhang, W., & Peterson, K. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
-
Yu, S. et al. (2022). Transition-metal-free photocatalytic perfluoroalkylation/cyclization reactions. ResearchGate. [Link][19]
-
ResearchGate. (2017). Transition Metal-free Photoorganocatalytic Fluoroalkylation Reactions of Organic Compounds. ResearchGate. [Link][11]
-
Chakrabarti, K., Wolfe, M. M. W., Guo, S., Tucker, J. W., Lee, J., & Szymczak, N. K. (2023). A metal-free strategy to construct fluoroalkyl–olefin linkages using fluoroalkanes. Chemical Science. [Link]
-
Chakrabarti, K., Wolfe, M. M. W., Guo, S., Tucker, J. W., Lee, J., & Szymczak, N. K. (2024). A metal-free strategy to construct fluoroalkyl–olefin linkages using fluoroalkanes. Chemical Science, 15(5), 1668-1675. [Link]
-
Smyrnov, V., Muriel, B., & Waser, J. (2021). Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. PubMed. [Link][17]
-
Cowen, B. J. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(7), 1353. [Link][3]
-
Saha, P., & Ramana, M. M. V. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
-
Li, Y., et al. (2022). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link][4]
-
Xu, J., et al. (2019). Transition-Metal and Solvent-Free Oxidative C–H Fluoroalkoxylation of Quinoxalinones with Fluoroalkyl Alcohols. Organic Letters. [Link]
-
G, A., & V, A. K. (2021). Recent advances and prospects in the metal-free synthesis of quinolines. Organic & Biomolecular Chemistry. [Link][6]
-
Wang, X., et al. (2022). Photo-induced synthesis of fluoroalkylated quinolinones via an iron-catalyzed LMCT decarboxylation process. Organic Chemistry Frontiers. [Link]
-
Sharma, S., & Sharma, A. (2021). Recent Advances in Transition Metal Free Synthetic Protocols for Quinoline Derivatives. Chemistry & Biodiversity. [Link][5]
-
Sharma, S., & Sharma, A. (2021). Recent Advances in Transition Metal Free Synthetic Protocols for Quinoline Derivatives. Chemistry & Biodiversity, 18(10), e2100417. [Link][7]
-
Li, L.-H., Niu, Z.-J., & Liang, Y.-M. (2020). Organocatalyzed Synthesis of Functionalized Quinolines. Chemistry – An Asian Journal, 15(2), 231-241. [Link][9]
-
ResearchGate. (2020). Trifluoromethylation of Disubstituted Morpholines by Metal-Free Visible Light Photoredox Catalysis. ResearchGate. [Link]
-
Nguyen, H. T., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. [Link][8]
-
Hassan, S. S. (2024). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Scholars' Mine. [Link]
-
Srivastava, V., Singh, P. K., & Singh, P. P. (2016). Trifluoromethylation of Disubstituted Morpholines by Metal-Free Visible Light Photoredox Catalysis. Asian Journal of Chemistry, 28(10), 2159-2163. [Link]
-
ResearchGate. (2015). Metal-Free, Ionic Liquid-Mediated Synthesis of Functionalized Quinolines. ResearchGate. [Link]
-
The Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. UCLA. [Link]
-
Hollingworth, C., & Gouverneur, V. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications. [Link]
-
ResearchGate. (2019). Organocatalyzed Synthesis of Functionalized Quinolines. ResearchGate. [Link]
-
Sosnovskikh, V. Y., & Usachev, B. I. (2005). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. Journal of Fluorine Chemistry, 126(5), 779-784. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 8. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
- 9. Organocatalyzed Synthesis of Functionalized Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
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- 17. Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transition-metal-free direct perfluoroalkylation of quinoline amides at C5 position through radical cross-coupling under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gould-Jacobs Quinoline Synthesis
Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the preparation of 4-hydroxyquinoline derivatives. As a cornerstone in synthetic organic chemistry, the Gould-Jacobs reaction provides a versatile pathway to the quinoline scaffold, a privileged structure in numerous pharmaceutically active compounds.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The advice herein is grounded in established chemical principles and field-proven experience to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Issue 1: Low or No Yield of the Cyclized Product
Question: My Gould-Jacobs cyclization is resulting in a very low yield or appears to have failed completely. What are the primary factors I should investigate?
Answer: A low or non-existent yield in the cyclization step is a frequent challenge and can typically be attributed to several critical parameters. The thermal cyclization of the anilidomethylenemalonate intermediate is a demanding step, often requiring high temperatures to proceed efficiently.
Causality and Solutions:
-
Insufficient Temperature: The electrocyclization step requires significant thermal energy, typically in the range of 250-300°C.[3] If the temperature is too low, the reaction will be sluggish or fail to proceed.
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments of 10-15°C.
-
If using a high-boiling solvent like diphenyl ether, ensure it is vigorously refluxing (typically around 250-260°C).[4]
-
Consider switching to a microwave-assisted protocol, which can achieve higher temperatures more efficiently and often leads to improved yields in shorter reaction times.[4][5]
-
-
-
Reaction Time: The optimal reaction time is a delicate balance. Insufficient time will lead to incomplete conversion, while excessive heating can cause product degradation.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant decomposition occurs.
-
For microwave synthesis, a time-temperature matrix experiment can be invaluable for optimization. For instance, at 300°C, increasing the reaction time from 1 to 20 minutes can significantly impact the yield, with shorter times sometimes being more effective.[4][5]
-
-
-
Aniline Reactivity: The electronic nature of the substituents on the aniline ring plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) decrease the nucleophilicity of the aniline nitrogen, which can hinder the initial condensation step.[6][7] More importantly, they deactivate the aromatic ring, making the electrophilic cyclization more difficult.
-
Troubleshooting: For anilines bearing potent EWGs, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, be mindful of the increased risk of side reactions.
-
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) enhance the nucleophilicity of the aniline and activate the ring towards cyclization. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1]
-
-
Purity of Reagents: The purity of the starting aniline and diethyl ethoxymethylenemalonate (DEEM) is critical. Impurities can introduce side reactions or inhibit the desired transformation.
-
Troubleshooting: Ensure your aniline is purified before use, for example, by distillation or recrystallization. DEEM should be colorless; a yellow or brown color indicates decomposition, and it should be distilled under reduced pressure.
-
Issue 2: Formation of Tar and Other Byproducts
Question: My reaction mixture turns dark and viscous, and I'm isolating a significant amount of tar-like material. What causes this, and how can I prevent it?
Answer: Tar formation is a common consequence of the high temperatures employed in the Gould-Jacobs reaction and is usually indicative of product or intermediate decomposition.
Causality and Solutions:
-
Excessive Temperature or Prolonged Heating: As discussed, while high temperatures are necessary, they can also promote decomposition pathways.[8]
-
Troubleshooting:
-
Carefully optimize the temperature and reaction time. As shown in microwave studies, increasing the temperature to 300°C can boost yield, but extending the time at this temperature can lead to degradation.[4]
-
Utilize a high-boiling, inert solvent like diphenyl ether or Dowtherm A. These solvents provide excellent heat transfer and can lead to cleaner reactions with yields up to 95%.[4]
-
-
-
Localized Overheating: Poor heat distribution can create "hot spots" in the reaction vessel, leading to localized decomposition.
-
Troubleshooting:
-
Ensure vigorous and efficient stirring throughout the reaction.
-
A sand bath or a well-maintained heating mantle can provide more uniform heating than a hot plate.
-
-
-
Presence of Oxygen: At high temperatures, trace amounts of oxygen can lead to oxidative side reactions.
-
Troubleshooting: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize byproduct formation.
-
Issue 3: Poor Regioselectivity with Substituted Anilines
Question: I am using an asymmetrically substituted aniline, and I'm obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
Answer: When using an aniline with different substituents at the two ortho positions, the cyclization can occur at either position, leading to a mixture of isomeric quinolines. The regioselectivity is governed by a combination of steric and electronic factors.[8]
Causality and Solutions:
-
Steric Hindrance: Cyclization will generally be disfavored at a more sterically hindered ortho position.
-
Troubleshooting: If one of the ortho substituents is significantly larger than the other, you can often achieve good selectivity for cyclization at the less hindered position.
-
-
Electronic Effects: The electronic nature of the substituents on the aniline ring directs the cyclization.
-
EDGs: An electron-donating group will activate the ortho and para positions for electrophilic attack. In the context of the Gould-Jacobs reaction, this can favor cyclization at the ortho position.
-
EWGs: An electron-withdrawing group will deactivate the ortho and para positions, potentially slowing down the cyclization or leading to a mixture of products if other factors come into play.
-
-
Reaction Conditions: The reaction conditions themselves can influence the ratio of regioisomers.
-
Troubleshooting:
-
Varying the reaction temperature may influence the kinetic versus thermodynamic product distribution.
-
The choice of solvent can also play a role in regioselectivity.
-
For complex substitution patterns, it may be necessary to accept a mixture of isomers and separate them chromatographically. Alternatively, consider a different synthetic route to the desired quinoline if regioselectivity remains a persistent issue.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction proceeds through a series of steps:
-
Condensation: The aniline undergoes a nucleophilic attack on diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[1]
-
Thermal Cyclization: At high temperatures, this intermediate undergoes a 6-electron electrocyclization to form the quinoline ring system.[1]
-
Tautomerization: The initially formed 4-oxo-quinoline-3-carboxylate exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.
-
Saponification and Decarboxylation (Optional): The ester can be hydrolyzed to a carboxylic acid using a base like sodium hydroxide, followed by decarboxylation upon heating to yield the corresponding 4-hydroxyquinoline.[1][9]
Q2: Which solvents are recommended for the high-temperature cyclization step?
A2: High-boiling, inert solvents are ideal for the thermal cyclization. Commonly used solvents include:
-
Diphenyl ether (b.p. 259 °C)
-
Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C)
-
Mineral oil
Using these solvents can significantly improve yields compared to running the reaction neat.[4]
Q3: Can I perform the Gould-Jacobs reaction without a solvent?
A3: Yes, solvent-free conditions are possible, particularly with microwave-assisted heating.[5] This approach can be advantageous for green chemistry and can simplify product isolation. However, it requires careful control of temperature to avoid charring.
Q4: My aniline has an ortho-substituent. Will the reaction still work?
A4: Ortho-substituted anilines can be challenging substrates for the Gould-Jacobs reaction due to steric hindrance, which can impede both the initial condensation and the final cyclization step. While the reaction may still proceed, it will likely require more forcing conditions (higher temperatures, longer reaction times) and may result in lower yields compared to unhindered anilines.
Q5: How do I isolate the product from a reaction run in diphenyl ether?
A5: After the reaction is complete, the mixture is typically cooled to room temperature. The quinoline product, being more polar, will often precipitate from the non-polar solvent. To facilitate complete precipitation, a non-polar solvent like cyclohexane or hexanes is added. The solid product can then be collected by filtration and washed thoroughly with the non-polar solvent to remove any residual diphenyl ether.[4]
Experimental Protocols
Protocol 1: Classical High-Temperature Synthesis
This protocol describes a typical procedure using a high-boiling solvent.
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Cyclization
-
Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and often higher-yielding alternative.
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
Procedure:
-
To a 2.5 mL microwave vial, add the aniline (1.0 eq, e.g., 2.0 mmol) and DEEM (3.0 eq, e.g., 6.0 mmol).[5]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) for the optimized time (e.g., 5-20 minutes).[5]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the precipitated solid and wash with a small volume of ice-cold acetonitrile to remove unreacted DEEM and byproducts.
-
Dry the resulting solid under vacuum. Analyze the product purity and yield.
Data Presentation
Table 1: Effect of Microwave Conditions on the Gould-Jacobs Reaction of Aniline and DEEM
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 10 | 1 |
| 2 | 300 | 1 | 20 | 37 |
| 3 | 250 | 20 | 11 | 10 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 21 | 47 |
Data sourced from a Biotage application note.[4][5] This data highlights that higher temperatures are crucial for cyclization, but prolonged reaction times at these temperatures can lead to product degradation and lower yields.
Visualizations
Reaction Mechanism
Caption: The multi-step reaction pathway of the Gould-Jacobs quinoline synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Gould-Jacobs reaction.
References
-
MDPI.
-
Wikipedia.
-
ResearchGate.
-
Benchchem.
-
National Center for Biotechnology Information.
-
Organic Chemistry Portal.
-
ResearchGate.
-
Reddit.
-
Benchchem.
-
Biotage.
-
ResearchGate.
-
Chemistry Steps.
-
PubMed.
-
Benchchem.
-
PubMed.
-
ResearchGate.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. reddit.com [reddit.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. Gould-Jacobs Reaction [drugfuture.com]
Technical Support Center: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and rationally design process improvements.
The synthesis of this quinoline derivative is most commonly achieved via the Gould-Jacobs reaction, a robust but often challenging method that involves two key stages: an initial condensation followed by a high-temperature thermal cyclization.[1][2][3][4] The majority of yield-related issues arise during the second, energy-intensive cyclization step.[5] This guide is structured to address these critical challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My overall yield is disappointingly low, but TLC/LC-MS analysis shows that my starting material, 3-(trifluoromethyl)aniline, is fully consumed. What is the most likely issue?
A1: This is the most common scenario and almost always points to problems within the thermal cyclization step . The initial condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) to form the anilidomethylenemalonate intermediate is typically fast and efficient.[5] However, the subsequent intramolecular cyclization requires very high temperatures, often around 250-260 °C.[6]
There are two primary failure modes at this stage:
-
Incomplete Cyclization: The reaction has not been heated to a sufficiently high temperature or for a long enough duration to drive the ring-closing reaction to completion. This will result in a crude product containing significant amounts of the uncyclized intermediate.
-
Thermal Degradation: The required high temperatures can also lead to the decomposition of the intermediate or the final product, resulting in the formation of tar and other intractable byproducts.[7] This is often observed as a darkening or blackening of the reaction mixture.
The key is to find the optimal balance between a temperature high enough for efficient cyclization and low enough to minimize degradation. [5]
Q2: I've identified the uncyclized anilidomethylenemalonate intermediate as the major component in my crude product. How can I drive the cyclization to completion?
A2: Incomplete cyclization is a direct consequence of insufficient thermal energy. Here are the critical parameters to optimize:
-
Temperature Control: This is the most critical factor. The cyclization requires a temperature of at least 250 °C. One reported synthesis heats the mixture to 255 °C for 2.5 hours.[6] Ensure your heating mantle, oil bath, or sand bath can consistently maintain this temperature. Accurate temperature monitoring with a probe placed directly in the reaction vessel (if safe and practical) or in the heating medium adjacent to the flask is essential.
-
High-Boiling Solvents: Performing the reaction neat (without solvent) can lead to poor heat transfer and localized overheating, causing charring. The use of an inert, high-boiling solvent is standard practice.[4]
-
Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a common and effective choice, as its boiling point (~257 °C) provides excellent temperature control.[4][8]
-
Mineral Oil is another option, though its composition can be variable.
-
The solvent ensures uniform heating of the reaction mixture, which is crucial for a clean conversion.
-
-
Reaction Time: While higher temperatures can shorten reaction times, ensure you are heating for a sufficient duration.[5] Monitor the reaction's progress by taking small aliquots (if possible), quenching them, and analyzing by TLC or LC-MS to determine the point of maximum product formation before significant degradation begins.
Q3: My reaction mixture turns into a black, tarry mess upon heating to 250 °C, and the yield of my desired product is minimal. How can I prevent this decomposition?
A3: The formation of tar is a clear sign of thermal degradation. While high temperature is necessary, several factors can be controlled to mitigate this issue:
-
Purity of Reagents: Ensure your starting materials, particularly the 3-(trifluoromethyl)aniline, are of high purity. Impurities can act as catalysts for decomposition at high temperatures.
-
Inert Atmosphere: While not always reported in every literature procedure, performing the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
Efficient Stirring: Vigorous stirring is crucial for uniform heat distribution. This prevents "hot spots" at the interface between the flask and the heating source, which are a major cause of localized decomposition.
-
Heating Profile: Instead of rapidly heating to the target temperature, consider a more gradual ramp-up. More importantly, ensure the initial condensation step is complete before initiating the high-temperature cyclization. A typical two-stage procedure involves heating the aniline and DEEM at a lower temperature (e.g., 125 °C) to form the intermediate before adding the high-boiling solvent and increasing the temperature to ~255 °C.[6]
Table 1: Troubleshooting Summary for Low Yield
| Observed Problem | Potential Cause | Recommended Action |
|---|---|---|
| Starting aniline consumed, but product yield is low; intermediate present. | Incomplete Cyclization | Increase reaction temperature to 250-260 °C. Ensure accurate temperature monitoring. Increase reaction time and monitor by TLC/LC-MS. |
| Reaction mixture turns black/tarry at high temperatures. | Thermal Degradation | Use a high-boiling, inert solvent (e.g., Dowtherm A) for even heat distribution.[4] Ensure purity of starting materials. Run the reaction under an inert (N₂) atmosphere. Improve stirring efficiency. |
| Product precipitates but is oily and difficult to filter. | Contamination with Solvent | After cooling, dilute the reaction mixture with a larger volume of a non-polar solvent (e.g., hexane, heptane) to ensure complete precipitation. Wash the filtered solid thoroughly with fresh, cold non-polar solvent to remove residual high-boiling solvent. |
| Low yield despite implementing the above measures. | Incorrect Stoichiometry | Ensure a 1:1 molar ratio of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM) in the initial condensation step.[6] |
Q4: My product seems to precipitate upon cooling, but it's contaminated with the high-boiling solvent (Dowtherm A / Mineral Oil), making it difficult to handle. What is the best workup and purification procedure?
A4: The high melting point (>300 °C) and poor solubility of the product are advantageous for purification by precipitation, but removing the viscous, high-boiling solvent is a common challenge.[9]
Optimized Workup Protocol:
-
Allow the reaction mixture to cool to room temperature. The product should begin to precipitate or solidify.
-
Dilute the mixture with a significant volume of a low-boiling, non-polar solvent like hexane or heptane (at least 5-10 volumes relative to the reaction solvent). This drastically reduces the solubility of your polar product and lowers the viscosity of the slurry.
-
Stir the resulting slurry vigorously for 15-30 minutes to break up any clumps and wash the product in situ.
-
Collect the solid product by vacuum filtration.
-
Crucially, wash the filter cake extensively with fresh, cold hexane or heptane to thoroughly remove all traces of the high-boiling solvent.
-
Dry the resulting white to off-white solid under high vacuum. The product is often of high purity (>95%) after this procedure alone.[5]
Recrystallization is generally not feasible due to the product's very low solubility in common organic solvents.
Visualizing the Process
A clear understanding of the reaction pathway and a logical troubleshooting workflow are essential for success.
Caption: The Gould-Jacobs reaction pathway for the target molecule.
Caption: A decision tree for troubleshooting low synthesis yield.
Experimental Protocol: Gould-Jacobs Synthesis
This protocol is synthesized from literature procedures and incorporates best practices for maximizing yield and purity.[6]
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0 eq)
-
Dowtherm A (or Mineral Oil)
-
Hexane
Procedure:
-
Step 1: Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a distillation head (or short path condenser), add 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the mixture in an oil bath to 125 °C for 1 hour. Ethanol will distill from the reaction mixture. The reaction can be monitored by TLC until the aniline is consumed.
-
Causality Note: Completing this step at a lower temperature before proceeding ensures the intermediate is formed cleanly without premature degradation.
-
-
Step 2: Thermal Cyclization
-
Allow the reaction mixture to cool slightly. Add Dowtherm A (approx. 5 mL per 10 g of aniline).
-
Replace the distillation head with a reflux condenser. If desired, place the system under a slow stream of inert gas (N₂ or Ar).
-
Heat the mixture to 255 °C and maintain this temperature for 2.5-3 hours with vigorous stirring.
-
Causality Note: The high temperature provides the activation energy for the 6-electron electrocyclization, while the solvent ensures uniform heat transfer.[2][3]
-
-
Step 3: Workup and Purification
-
Remove the heat source and allow the flask to cool to room temperature. A thick precipitate should form.
-
Add hexane (at least 5-10 times the volume of Dowtherm A used) to the flask and stir the resulting slurry vigorously for 30 minutes.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of fresh, cold hexane to remove all traces of the high-boiling solvent.
-
Dry the product under high vacuum to yield this compound as a white or off-white solid.
-
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIPS. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia. [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from Wikiwand. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Application Note AN056. [Link]
-
Wrobel, Z., & Kwast, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5069. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7658–7666. [Link]
-
Li, Y., et al. (2019). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 9(32), 18456-18460. [Link]
-
Stopka, T., & Niggemann, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
ResearchGate. (n.d.). Optimization for the cyclization step. Retrieved from ResearchGate. [Link]
-
Wrobel, Z., & Kwast, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5069. (PMC version) [Link]
-
Szucs, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]
-
Sciencemadness.org. (2011). Help with quinoline synthesis. Retrieved from Sciencemadness.org. [Link]
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Technical Support Center: Mitigating Tar Formation in High-Temperature Cyclization Reactions
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and preventative strategies to address the persistent challenge of tar formation in high-temperature cyclization reactions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding Tar Formation: The Chemistry of Unwanted Side Reactions
Tar, a complex mixture of high-molecular-weight, often polycyclic aromatic hydrocarbons (PAHs), is an unwelcome byproduct in many high-temperature organic syntheses.[1][2] Its formation signals a loss of yield and introduces significant purification challenges.[3] At elevated temperatures, organic molecules can undergo a cascade of complex reactions, including pyrolysis and polymerization, leading to these intractable materials.[4][5]
The mechanism of tar formation is intricate and often involves radical-initiated pathways.[5] High temperatures provide the activation energy for homolytic bond cleavage, generating highly reactive radical species. These radicals can then initiate chain reactions, leading to the formation of larger, more complex, and often aromatic structures.[6]
Several factors influence the rate and extent of tar formation:
-
Temperature: As a primary driver, excessive heat can accelerate decomposition and polymerization side reactions.[7][8]
-
Residence Time: Longer reaction times at high temperatures increase the probability of secondary reactions that lead to tar.[9]
-
Reactant and Solvent Stability: The inherent thermal stability of your starting materials and solvent system is critical. Some compounds are simply more prone to decomposition.
-
Atmosphere: The composition of the gas phase can significantly impact tar formation. For instance, the presence of H₂O and CO₂ can increase the decomposition rate of tars, whereas H₂ can decrease it.[4][5]
Below is a simplified representation of the pathways leading to desired product versus tar formation.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Guide: A Q&A Approach
This section addresses common issues encountered during high-temperature cyclization reactions in a direct question-and-answer format.
Q1: My reaction has produced a significant amount of black, insoluble material. How can I confirm it's tar and what should I do next?
A1: Black, insoluble material is a classic indicator of tar formation. To confirm, you can attempt to dissolve a small sample in a range of common organic solvents. Tars are typically insoluble or sparingly soluble in most. For a more definitive characterization, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to analyze the soluble portion of the residue, often revealing a complex mixture of high molecular weight compounds.[1][10]
Troubleshooting Steps:
-
Isolate and Characterize: After the reaction, attempt to separate the soluble desired product from the insoluble tar through filtration.
-
Re-evaluate Conditions: The formation of tar is a strong indication that your reaction conditions are too harsh.[3] Consider the following adjustments for your next attempt:
-
Lower the Temperature: This is the most critical parameter to adjust.[11] Even a small reduction can significantly decrease the rate of undesired side reactions.[12]
-
Reduce Reaction Time: Monitor the reaction progress more frequently using techniques like TLC or LC-MS to identify the point of maximum product formation before significant tarring occurs.
-
Change the Solvent: If your solvent is not sufficiently stable at the reaction temperature, it can contribute to tar formation. Consider a higher-boiling, more inert solvent.
-
Q2: I'm observing a gradual darkening of my reaction mixture over time, and my yield of the desired product is lower than expected. Is this early-stage tar formation?
A2: Yes, a gradual darkening of the reaction mixture is often an early sign of decomposition and the onset of tar formation. The lower yield is a direct consequence of your starting material being consumed by these competing side reactions.
Preventative & Optimization Strategy:
-
Kinetic Analysis: To understand the reaction timeline, set up a small-scale experiment and take aliquots at regular intervals.[3] Analyze these by NMR or LC-MS to plot the concentration of your starting material, desired product, and any observable byproducts over time. This will help you determine the optimal reaction time to maximize yield before significant decomposition takes over.
-
Catalyst Optimization: If you are using a catalyst, its activity and stability are crucial.
-
Catalyst Loading: Too much catalyst can sometimes promote side reactions. Conversely, too little may require harsher conditions (higher temperature or longer time), also leading to tar. Experiment with varying the catalyst loading.[13]
-
Catalyst Choice: Some catalysts are inherently more stable at high temperatures. Nickel-based catalysts, for example, are known for their effectiveness in tar cracking and reforming.[14][15][16] Consider screening different catalysts if tarring persists.
-
Q3: My cyclization reaction requires a high temperature to proceed, but this invariably leads to tar. How can I promote the desired reaction without causing decomposition?
A3: This is a common challenge in organic synthesis. The key is to find a way to lower the activation energy of your desired reaction, allowing it to proceed at a lower, less destructive temperature.
Strategies to Enhance Reactivity at Lower Temperatures:
-
Use of Catalysts: Catalysts can significantly lower the activation energy of a reaction, making it feasible at milder temperatures.[17][18] If you are not already using one, this should be your first consideration.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions, allowing for shorter reaction times and potentially lower overall heat exposure, which can reduce tar formation.[19]
-
Phase-Transfer Catalysis: For reactions involving multiple phases, a phase-transfer catalyst can enhance reaction rates at lower temperatures by facilitating the transport of reactants across the phase boundary.[13]
Below is a workflow for troubleshooting tar formation.
Caption: A Stepwise Troubleshooting Workflow.
Preventative Strategies & Best Practices
Proactive measures are often more effective than reactive troubleshooting. The following best practices can help you minimize tar formation from the outset.
Reaction Parameter Optimization
A systematic approach to optimizing reaction conditions is crucial. Design of Experiment (DoE) methodologies can be a powerful tool to efficiently explore the interplay between different variables.
| Parameter | Too Low | Optimal | Too High | Troubleshooting Action |
| Temperature | Reaction may be too slow or not proceed at all. | The reaction proceeds at a reasonable rate with minimal side product formation. | Can lead to decomposition of starting materials, products, or catalyst.[11] May also decrease selectivity.[15] | Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress. If too high, lower the temperature. For highly exothermic reactions, consider slow addition of reagents or a cooling bath.[11] |
| Reaction Time | Incomplete conversion of starting materials. | Maximum yield of the desired product is achieved. | Increased formation of byproducts and tar due to decomposition of the product. | Monitor the reaction by TLC or LC-MS to determine the optimal time. Quench the reaction once the starting material is consumed or product concentration begins to decrease. |
| Catalyst Loading | Slow reaction rate requiring harsher conditions. | Efficient conversion with minimal side reactions. | Can lead to undesired side reactions or product decomposition. | Titrate the catalyst loading to find the minimum amount required for efficient conversion. |
Reactor Design and Atmosphere Control
The physical setup of your reaction can have a significant impact on tar formation.
-
Reactor Type: For reactions prone to tarring, a reactor design that ensures uniform heating and efficient mixing is important. For larger-scale operations, reactor designs like fluidized beds or plug flow reactors can minimize tar by controlling residence time and heat distribution.[9][20]
-
Inert Atmosphere: Unless your reaction requires an oxidant, always conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidative side reactions that can contribute to tar formation.
In-situ Tar Mitigation: The Role of Additives
In some cases, additives can be used to "crack" or reform tar as it forms. This is a common strategy in industrial gasification processes and the principles can be applied to laboratory synthesis.
-
Steam or CO₂: In certain contexts, the controlled addition of steam or carbon dioxide can help to gasify tarry byproducts, converting them into smaller, more volatile molecules.[4][5]
-
Catalytic Additives: Minerals like dolomite and olivine, or nickel-based catalysts, can be added to the reaction mixture to promote the cracking of tar molecules.[21][22][23]
FAQs
Q: Can tar be removed after it has formed? A: While physical removal through filtration is the most common method for insoluble tars, it is often difficult and can lead to product loss. Chemical removal of tar is generally not feasible in a laboratory setting without significantly impacting the desired product. Prevention is the best strategy.
Q: Are there any "green" solvents that are less prone to tar formation? A: The "greenness" of a solvent is context-dependent. For high-temperature reactions, the key is thermal stability. Solvents like diphenyl ether or certain ionic liquids can be stable at very high temperatures and may be good options to explore, depending on the specifics of your reaction.
Q: How does pressure affect tar formation? A: Increased pressure can sometimes increase the rate of tar formation, particularly in gas-phase reactions where it can promote intermolecular collisions and polymerization.[24]
References
-
TNO. (n.d.). Tar formation in pyrolysis and gasification. TNO Publications. [Link]
-
CIRAD. (n.d.). Tar cracking and reforming in fluidized-bed biomass gasification conditions. Agritrop. [Link]
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MDPI. (2023). Catalytic Biomass Gasification for Syngas Production: Recent Progress in Tar Reduction and Future Perspectives. MDPI. [Link]
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Springer. (2024). Advancements in biomass gasification and catalytic tar-cracking technologies. Springer. [Link]
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ResearchGate. (2008). (PDF) Tar formation in pyrolysis and gasification. ResearchGate. [Link]
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BEST - Bioenergy and Sustainable Technologies. (n.d.). Tar Content and Composition in Producer Gas of Fluidized Bed Gasification and Low Temperature Pyrolysis of Straw and Wood – Influence. BEST. [Link]
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IEA Bioenergy Task 33. (n.d.). Measurement and Characterization of Tars using the SPA Method. IEA Bioenergy. [Link]
-
Semantic Scholar. (2008). Tar formation in pyrolysis and gasification. Semantic Scholar. [Link]
-
MDPI. (2021). Insight into the Ex Situ Catalytic Pyrolysis of Biomass over Char Supported Metals Catalyst: Syngas Production and Tar Decomposition. MDPI. [Link]
-
IEA Bioenergy Task 33. (n.d.). Tar analysis methods for small scale gasification systems. IEA Bioenergy. [Link]
-
ResearchGate. (2015). Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. ResearchGate. [Link]
-
ResearchGate. (2022). Review of Catalysts for Tar Elimination in Biomass Gasification Process. ResearchGate. [Link]
-
DiVA portal. (n.d.). SAMPLING AND ANALYSIS OF TARS BY MEANS OF PHOTO IONIZATION DETECTION AND SOLID PHASE MICRO EXTRACTION. DiVA. [Link]
-
UL Research Repository. (2023). Combined analytical strategies for chemical and physical characterisation of tar from torrefaction of olive stone. University of Limerick. [Link]
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Atlantis Press. (2018). A Review on Biomass Tar Formation and Catalytic Cracking. Atlantis Press. [Link]
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JSEE Journal. (n.d.). Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. JSEE. [Link]
-
KTH Royal Institute of Technology. (2023). Tar Cracking Reactor Design for Biomass Gasification Processes. KTH. [Link]
-
Hawaii State Department of Health. (n.d.). Chemical and Physical Characteristics of Tar Samples From Selected Manufactured Gas Plant ( MGP ) Sites. DOH. [Link]
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ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS. [Link]
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ACS Publications. (n.d.). Tar removal using solvent systems. ACS. [Link]
-
ResearchGate. (2014). Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. [Link]
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ResearchGate. (n.d.). Tar reduction and removal methods. ResearchGate. [Link]
-
ResearchGate. (2021). Nickel-based catalysts for tar reduction in biomass gasification. ResearchGate. [Link]
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ResearchGate. (2021). Catalytic tar decomposition of biomass pyrolysis gas with a combination of dolomite and silica. ResearchGate. [Link]
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MDPI. (2022). Chemical Looping Gasification with Microalgae: Intrinsic Gasification Kinetics of Char Derived from Fast Pyrolysis. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Bergman Cyclization. Organic Chemistry Portal. [Link]
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ResearchGate. (2011). Tar Formation and Destruction in a Fixed Bed Reactor Simulating Downdraft Gasification: Optimization of Conditions. ResearchGate. [Link]
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Lund University. (n.d.). Regenerative reverse-flow reactor system for cracking of producer gas tars. Lund University. [Link]
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ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
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PubMed. (2025). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. PubMed. [Link]
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ResearchGate. (2013). Regenerative reverse-flow reactor system for cracking of producer gas tars. ResearchGate. [Link]
-
MDPI. (2020). Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross. MDPI. [Link]
-
ACS Publications. (n.d.). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. ACS. [Link]
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Citeseerx. (2004). TAR FORMATION IN FLUIDISED-BED GASIFICATION - IMPACT OF GASIFIER OPERATING CONDITIONS. Citeseerx. [Link]
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Chemtips. (2014). Getting through the “black tar phase”. Chemtips. [Link]
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ResearchGate. (2016). (PDF) Effect of temperature on catalytic decomposition of Tar using Indonesian Iron Ore as Catalyst. ResearchGate. [Link]
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ResearchGate. (n.d.). Mechanism in the formation of tar. ResearchGate. [Link]
-
KTH Royal Institute of Technology. (n.d.). Effect of process conditions on tar formation from thermal reactions of ethylene. KTH. [Link]
-
ResearchGate. (2021). Mechanism of Tar Generation during Fluidized Bed Gasification and Low Temperature Pyrolysis. ResearchGate. [Link]
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MDPI. (2023). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. MDPI. [Link]
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Verenum AG. (n.d.). Mechanisms and kinetics of homogeneous secondary reactions of tar from continuous pyrolysis of wood chips. Verenum. [Link]
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Technical Support Center: Synthesis of 4-Hydroxyquinolines
Welcome to the Technical Support Center for the synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The following sections provide in-depth answers to frequently encountered challenges, grounded in mechanistic principles and supported by established protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-hydroxyquinolines, offering explanations and actionable solutions.
Question 1: My Conrad-Limpach synthesis is resulting in a low yield of the desired 4-hydroxyquinoline. What are the likely side reactions?
Low yields in the Conrad-Limpach synthesis are often attributable to competing side reactions, primarily driven by the high temperatures required for cyclization.[1]
Answer:
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which is then thermally cyclized to the 4-hydroxyquinoline.[2][3] The primary challenges and side reactions include:
-
Incomplete Cyclization: The thermal cyclization of the β-aminoacrylate intermediate is a critical and often rate-determining step, requiring temperatures around 250 °C.[2][3] Insufficient temperature or reaction time can lead to the recovery of a significant amount of the uncyclized intermediate.
-
Formation of 2-Quinolones (Knorr Product): Under certain conditions, particularly with acidic catalysts, the reaction can favor the formation of the isomeric 2-hydroxyquinoline (2-quinolone).[4][5] This occurs if the aniline attacks the ester group of the β-ketoester, leading to an anilide intermediate that then cyclizes.[6] While the Conrad-Limpach typically favors attack at the keto group at lower temperatures to form the kinetic product (β-aminoacrylate), higher temperatures can promote the formation of the thermodynamic anilide product.[7]
-
Product Decomposition: The harsh thermal conditions required for cyclization can lead to the degradation of both the starting materials and the desired product, resulting in tar formation and reduced yields.[1][8]
-
Ketene Formation: An alternative mechanistic pathway suggests the formation of a ketene intermediate during the cyclization of the enamine.[6][9] This highly reactive intermediate can potentially lead to undesired polymerization or other side reactions if not efficiently trapped in the intramolecular cyclization.
Troubleshooting Protocol: Optimizing the Conrad-Limpach Cyclization
-
Temperature and Solvent Optimization:
-
Ensure the cyclization temperature reaches at least 245-250 °C.[3][10]
-
Utilize a high-boiling, inert solvent such as Dowtherm A or mineral oil to ensure even heat distribution and minimize decomposition. Using an inert solvent has been shown to increase cyclization yields to as high as 95% in some cases.[1][2]
-
-
Monitoring Reaction Progress:
-
Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the β-aminoacrylate intermediate and the formation of the 4-hydroxyquinoline product.[11]
-
-
Purification Strategy:
-
If a mixture of 2- and 4-hydroxyquinolines is obtained, they can often be separated by fractional crystallization or column chromatography, exploiting differences in their polarity and solubility.
-
Question 2: I am observing the formation of an unexpected isomer in my Knorr synthesis. Why am I getting a 4-hydroxyquinoline instead of the expected 2-hydroxyquinoline?
Answer:
The Knorr synthesis traditionally yields 2-hydroxyquinolines (2-quinolones) from the acid-catalyzed cyclization of β-ketoanilides.[12] However, the formation of the isomeric 4-hydroxyquinoline is a known competing reaction, with the product distribution being highly dependent on the reaction conditions, particularly the amount of acid catalyst used.
A 1964 study demonstrated that when benzoylacetanilide is treated with a large excess of polyphosphoric acid (PPA), the expected 2-hydroxyquinoline is the major product. Conversely, when a smaller amount of PPA is used, the 4-hydroxyquinoline becomes the predominant product.[13]
Mechanistic Insight:
The proposed mechanism involves a dicationic intermediate. With excess acid, a N,O-dicationic intermediate is favored, which readily cyclizes to the 2-hydroxyquinoline.[13] With a limited amount of acid, a monocationic intermediate is more prevalent. This intermediate can fragment into aniline and an acetophenone derivative. The liberated aniline can then react with another molecule of the starting β-ketoanilide to ultimately form the 4-hydroxyquinoline.[13] More recent studies from 2007, based on NMR spectroscopy and theoretical calculations, suggest the involvement of an O,O-dicationic "superelectrophile" intermediate.[12]
Troubleshooting Protocol: Controlling Regioselectivity in the Knorr Synthesis
-
Acid Catalyst Concentration:
-
Reaction Monitoring:
-
Carefully monitor the reaction progress and product distribution using techniques like TLC or LC-MS to determine the optimal conditions for your specific substrate.[11]
-
Question 3: In my Camps cyclization, I am getting a mixture of 2- and 4-hydroxyquinolines. How can I control the regioselectivity?
Answer:
The Camps cyclization of an o-acylaminoacetophenone can indeed yield a mixture of 2-hydroxy- and 4-hydroxyquinolines.[14] The regioselectivity of the intramolecular aldol condensation is dictated by which enolate is formed and subsequently attacks the other carbonyl group.[1]
Factors Influencing Regioselectivity:
-
Structure of the Starting Material: The substituents on the acyl and acetophenone portions of the molecule can sterically and electronically influence which carbonyl is more susceptible to nucleophilic attack and which alpha-carbon is more readily deprotonated.[15]
-
Reaction Conditions: The choice of base and solvent can significantly impact the ratio of the isomeric products.[1][14]
Troubleshooting Protocol: Directing the Camps Cyclization
-
Base Selection:
-
The use of different bases (e.g., sodium hydroxide, sodium ethoxide) can alter the product ratio. Experiment with various bases to find the optimal conditions for your desired isomer.[1]
-
-
Solvent Effects:
-
The polarity of the solvent can influence the stability of the enolate intermediates and the transition states leading to the two products. A systematic screen of different solvents is recommended.
-
-
Temperature Control:
-
As with many reactions exhibiting kinetic versus thermodynamic control, temperature can play a crucial role. Lower temperatures may favor one isomer, while higher temperatures may favor the other.[7]
-
Question 4: My attempt to perform a Mannich reaction on a 4-hydroxyquinoline resulted in a Knoevenagel condensation product instead. What happened?
Answer:
This is a common and interesting side reaction when attempting to perform a Mannich reaction on 4-hydroxyquinolines that possess an activated methylene group, such as an ester at the 2-position, in the presence of an aldehyde and a secondary amine like piperidine.[10][16]
Instead of the expected aminomethylation at the 3-position, a Knoevenagel condensation occurs between the activated methylene group of the 4-hydroxyquinoline and the aldehyde.[10] This leads to the formation of a benzylidene derivative.[16]
Mechanistic Explanation:
The basic conditions (piperidine) are sufficient to deprotonate the acidic methylene group at the 2-position, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in a classic Knoevenagel condensation mechanism.[10]
Troubleshooting Protocol: Avoiding Knoevenagel Condensation
-
Protecting Group Strategy:
-
If the Mannich reaction at the 3-position is the desired outcome, consider using a starting material without an activated methylene group at the 2-position.
-
-
Alternative Synthetic Routes:
-
If the 2-substituted-3-aminomethyl-4-hydroxyquinoline is the target molecule, it may be necessary to devise an alternative synthetic strategy that avoids the conditions conducive to Knoevenagel condensation. This could involve introducing the aminomethyl group before the final cyclization or using a different set of reagents for the Mannich reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the key difference between the Conrad-Limpach and Knorr syntheses of quinolines?
The primary difference lies in the initial point of attack of the aniline on the β-ketoester and the resulting intermediate. In the Conrad-Limpach synthesis , the aniline attacks the keto group, leading to a β-aminoacrylate intermediate, which upon thermal cyclization yields a 4-hydroxyquinoline .[2][6] In the Knorr synthesis , the aniline attacks the ester group, forming a β-ketoanilide intermediate, which upon acid-catalyzed cyclization gives a 2-hydroxyquinoline .[4][17]
| Feature | Conrad-Limpach Synthesis | Knorr Synthesis |
| Initial Attack | Keto group of β-ketoester | Ester group of β-ketoester |
| Intermediate | β-aminoacrylate | β-ketoanilide |
| Major Product | 4-Hydroxyquinoline | 2-Hydroxyquinoline |
| Typical Conditions | Thermal cyclization (~250°C) | Acid-catalyzed cyclization |
Q2: Why are high temperatures necessary for the Conrad-Limpach cyclization?
The high temperatures are required to overcome the activation energy for the electrocyclic ring-closing reaction of the β-aminoacrylate intermediate.[2][18] This step involves the formation of a new sigma bond to create the six-membered ring of the quinoline system. The thermal energy provides the necessary molecular motion for the orbitals to align correctly for this concerted pericyclic reaction to occur.[18]
Q3: Can I use the Pfitzinger reaction to synthesize 4-hydroxyquinolines?
The classical Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, yields quinoline-4-carboxylic acids.[19][20] However, a modification known as the Halberkann variant can be used to produce 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins.[19] There are also reports of Pfitzinger-type reactions being applied to synthesize 4-hydroxyquinolines directly.[21][22]
Q4: What are some common side products to look out for in the synthesis of 4-hydroxyquinolines besides isomeric quinolines?
Besides the formation of isomeric 2-hydroxyquinolines, other potential side products include:
-
Bisquinoline derivatives: These can form, for example, in reactions involving formaldehyde where a second molecule of the 4-hydroxyquinoline reacts.[16]
-
Self-condensation products: In syntheses like the Friedländer reaction, the ketone starting material can undergo self-condensation (an aldol reaction), reducing the yield of the desired quinoline.[11]
-
Polymerization/Tar formation: This is particularly common in reactions that require harsh conditions, such as high temperatures or strong acids.[7][8]
Visualizing Reaction Pathways
Conrad-Limpach vs. Knorr Synthesis Pathway
Caption: Divergent pathways of the Conrad-Limpach and Knorr syntheses.
Troubleshooting Low Yield in 4-Hydroxyquinoline Synthesis
Caption: A workflow for troubleshooting low yields in 4-hydroxyquinoline synthesis.
References
-
Dittmer, D. C., Li, Q., & Avilov, D. V. (2005). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations. The Journal of Organic Chemistry, 70(12), 4682–4686. [Link]
-
Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157. [Link]
-
Bálint, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]
-
Saczewski, F., & Dąbrowska-Iwan, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7177. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
YouTube. (2020). Knorr Quinoline Synthesis. [Link]
-
ResearchGate. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Royal Society of Chemistry. (1948). The application of Pfitzinger reactions to the synthesis of quinoline derivatives: a novel route to 4-hydroxyquinolines. Journal of the Chemical Society (Resumed), 106. [Link]
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
Wikipedia. (n.d.). Camps quinoline synthesis. [Link]
-
ResearchGate. (2021). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1863–1892. [Link]
-
Master Organic Chemistry. (2020). Electrocyclic Reactions. [Link]
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- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
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- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 9. scispace.com [scispace.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 16. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. 26. The application of Pfitzinger reactions to the synthesis of quinoline derivatives: a novel route to 4-hydroxyquinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 22. 26. The application of Pfitzinger reactions to the synthesis of quinoline derivatives: a novel route to 4-hydroxyquinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in the Friedländer Synthesis of Quinolines
Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in the Friedländer annulation: controlling regioselectivity. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinoline scaffolds. Here, we move beyond basic protocols to dissect the mechanistic nuances that govern isomeric outcomes, offering field-proven troubleshooting strategies and advanced methodologies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselectivity in the Friedländer synthesis.
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?
A1: The primary cause of poor regioselectivity arises when an unsymmetrical ketone, possessing two different enolizable α-methylene groups, is reacted with a 2-aminoaryl aldehyde or ketone.[1][2] This creates two potential sites for the initial intermolecular aldol condensation or Schiff base formation, leading to a mixture of isomeric quinoline products.[3]
Q2: Does the catalyst type (acid vs. base) influence which regioisomer is favored?
A2: Yes, the choice of an acid or base catalyst is a critical factor that can significantly influence the regiochemical outcome.[1][3][4]
-
Base catalysts (e.g., KOH, piperidine) typically favor the formation of the enolate at the less sterically hindered α-carbon of the ketone. This kinetic control often leads to the "linear" regioisomer.[3]
-
Acid catalysts (e.g., p-TsOH, H₂SO₄) can promote the formation of the more thermodynamically stable enol, which may be the more substituted one, potentially leading to the "angular" regioisomer.[5][6] However, the outcome is highly substrate-dependent.
Q3: My reaction yields a single regioisomer, but it's the one I don't want. How can I reverse the selectivity?
A3: Reversing the inherent regioselectivity is a significant challenge that often requires a fundamental change in strategy rather than simple optimization of conditions. Key approaches include:
-
Switching Catalyst Systems: Transitioning from a base-catalyzed to an acid-catalyzed system (or vice versa) is the first logical step.[3]
-
Employing Directing Groups: Installing a temporary directing group on the ketone substrate can force the reaction to proceed at a specific α-position.[2]
-
Utilizing Specialized Catalysts: Novel amine catalysts and ionic liquids have been developed specifically to override inherent substrate biases and achieve high regioselectivity.[1][7][8]
Q4: What are "directing groups" in this context, and how do they work?
A4: In the context of the Friedländer synthesis, a directing group is a chemical moiety temporarily installed on the α-carbon of the ketone.[2] Its function is to block reactivity at that position or to specifically activate the other α-position, thereby directing the condensation to occur at a single site.[9] A common example is the use of a phosphoryl group, which can be removed after the quinoline ring has been formed.[1][2]
Troubleshooting Guides & Advanced Protocols
This section provides in-depth, actionable guidance for specific experimental challenges related to regioselectivity.
Issue 1: An Inseparable Mixture of Regioisomers is Consistently Produced
When standard acid or base catalysis yields a mixture of regioisomers, a more sophisticated catalytic approach is required. This guide explores the use of specialized amine catalysts that have demonstrated high efficacy in directing the reaction towards a single product.
Underlying Principle: Mechanism of Amine Catalysis
Certain cyclic secondary amines, such as pyrrolidine derivatives, can override the ketone's natural enolization preference.[7][8] The mechanism proceeds through the formation of an enamine intermediate with the ketone. The structure of the amine catalyst itself introduces significant steric hindrance, favoring the formation of one enamine regioisomer over the other, thus dictating the final quinoline product.
Visualizing the Control Element: Enamine Formation
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylated Quinolines
Welcome to the technical support center for the synthesis of trifluoromethylated quinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic procedures. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of quinoline derivatives, but its synthesis presents unique challenges.[1][2] This resource is structured to address these challenges head-on, offering practical solutions and explaining the underlying chemical principles.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of trifluoromethylated quinolines, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Trifluoromethylated Quinoline
Q: I am attempting a radical trifluoromethylation of a substituted quinoline using Langlois' reagent (CF₃SO₂Na) and an oxidant like t-butyl hydroperoxide, but I'm getting very low yields or recovering only the starting material. What could be the issue?
A: This is a common challenge in direct C-H trifluoromethylation of heterocycles.[3] Several factors could be at play:
-
Inadequate Radical Initiation: The generation of the trifluoromethyl radical (•CF₃) is the crucial first step. If the initiation is inefficient, the entire reaction will fail.
-
Solution: Ensure your oxidant is fresh and active. tert-Butyl hydroperoxide can degrade over time. Consider using a freshly opened bottle or titrating an older bottle to determine its activity. Also, ensure the reaction temperature is appropriate for the chosen oxidant to ensure efficient homolytic cleavage.
-
-
Incorrect Solvent Choice: The solvent can significantly impact the reaction's success.
-
Solution: While common solvents like DCM or acetonitrile are often used, for some substrates, a biphasic system or the absence of an organic solvent might be beneficial.[3] Experiment with different solvent systems, including DMSO/water or even running the reaction neat if the starting materials are liquids.
-
-
Deactivation of the Quinoline Ring: The electronic properties of your quinoline substrate are critical. Electron-withdrawing groups on the quinoline ring can deactivate it towards electrophilic radical attack by the •CF₃ radical.[3]
-
Solution: If your quinoline is highly electron-deficient, direct trifluoromethylation may not be the ideal approach. Consider synthesizing the quinoline ring from a pre-trifluoromethylated building block.[4]
-
-
Competitive Side Reactions: The •CF₃ radical can engage in other non-productive pathways.
-
Solution: Optimize the stoichiometry of your reagents. An excess of the trifluoromethylating agent and oxidant is often required.[3] However, a large excess can sometimes lead to undesired side reactions. A systematic optimization of the reagent ratios is recommended.
-
Problem 2: Formation of Multiple Regioisomers
Q: My trifluoromethylation reaction is working, but I'm obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity in direct C-H functionalization can be challenging. The position of trifluoromethylation is often governed by a combination of steric and electronic factors.
-
Understanding the Directing Effects: The inherent electronic properties of the quinoline ring and its substituents will direct the incoming •CF₃ radical.
-
Solution: Analyze the electronic nature of your quinoline substrate. In many cases, the trifluoromethylation occurs at positions that are most electron-rich or sterically accessible. If the inherent selectivity is low, consider a different synthetic strategy. For instance, using a directing group can provide precise control over the reaction site.
-
-
Alternative Synthetic Strategies for Improved Regioselectivity:
-
Cyclization Strategies: Building the trifluoromethylated quinoline from acyclic precursors often provides unambiguous regioselectivity. For example, the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes followed by reductive cyclization yields 2-CF₃-3-arylquinolines with high regiocontrol.[4]
-
Palladium-Catalyzed Cross-Coupling: If a halogenated quinoline is available, a palladium-catalyzed cross-coupling reaction with a trifluoromethyl source (e.g., trifluoromethyltrimethylsilane, Ruppert's reagent) can be a highly regioselective method.
-
Problem 3: Decomposition of Starting Material or Product
Q: I'm observing significant decomposition of my starting material or the desired product, leading to a complex mixture and low yields. What are the likely causes and how can I mitigate this?
A: Decomposition often points to harsh reaction conditions or the instability of the reactants or products under the chosen conditions.
-
Harsh Reaction Conditions: Many classical quinoline syntheses and some trifluoromethylation methods employ strong acids, high temperatures, or potent oxidants, which can lead to degradation.[5]
-
Solution:
-
Milder Reagents: Explore milder trifluoromethylating agents. For example, some modern photoredox-catalyzed methods operate at room temperature and under neutral conditions, which can be more compatible with sensitive functional groups.[6][7]
-
Temperature Control: Carefully control the reaction temperature. Use an ice bath for exothermic reactions and avoid prolonged heating at high temperatures.
-
Inert Atmosphere: If your substrates or products are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Instability of Trifluoromethylated Quinolines: The electron-withdrawing nature of the -CF₃ group can affect the stability of the quinoline ring system.
-
Solution: Upon completion of the reaction, proceed with the work-up and purification promptly. Avoid leaving the crude reaction mixture exposed to air or light for extended periods. Store the purified product under an inert atmosphere and at a low temperature.
-
Problem 4: Difficulties in Product Purification
Q: I have successfully synthesized my target trifluoromethylated quinoline, but I am struggling to purify it from the reaction mixture, especially from unreacted trifluoromethylating reagent and its byproducts. Any suggestions?
A: Purification can indeed be a bottleneck. The choice of purification strategy depends on the nature of the impurities.
-
Residual Trifluoromethylating Reagent: Many trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) are ionic or have polar byproducts.[8][9]
-
Solution:
-
Aqueous Work-up: A thorough aqueous work-up can help remove many of these polar impurities. Washing the organic layer with a solution of sodium bicarbonate or sodium thiosulfate can be effective.
-
Silica Gel Column Chromatography: This is the most common purification method. A carefully chosen eluent system is crucial. Start with a non-polar solvent and gradually increase the polarity. A ¹⁹F NMR of the crude mixture can help identify the fluorine-containing impurities and guide the choice of purification strategy.
-
-
-
Close-Eluting Impurities: Sometimes, side products have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high purity, albeit on a smaller scale.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing trifluoromethylated quinolines?
A1: There are two primary approaches:
-
Direct Trifluoromethylation of a Pre-formed Quinoline Ring: This involves introducing the -CF₃ group onto an existing quinoline scaffold. This can be achieved through:
-
Radical Trifluoromethylation: Using reagents that generate a •CF₃ radical, such as CF₃SO₂Na (Langlois' reagent) or CF₃I with a radical initiator.[3][10]
-
Nucleophilic Trifluoromethylation: Employing a nucleophilic "CF₃⁻" source, like TMSCF₃ (Ruppert's reagent), to react with an electrophilic quinoline precursor.[10][11]
-
Electrophilic Trifluoromethylation: Using an electrophilic "CF₃⁺" source, such as Togni's or Umemoto's reagents, to react with an electron-rich quinoline.[8][9]
-
-
Synthesis of the Quinoline Ring from Trifluoromethylated Building Blocks: This involves constructing the quinoline ring from precursors that already contain the -CF₃ group. This method often offers better control over regioselectivity.[4][12]
Q2: How do I choose the right trifluoromethylating agent for my reaction?
A2: The choice of reagent depends on the nature of your substrate and the desired reaction pathway.
| Reagent Type | Common Examples | Typical Substrates | Mechanism |
| Radical | CF₃SO₂Na, CF₃I, Togni's Reagent (with photoredox catalysis) | Electron-rich or neutral heterocycles | Radical addition |
| Nucleophilic | TMSCF₃ (Ruppert's Reagent) | Electrophilic quinolines (e.g., with electron-withdrawing groups or N-oxides) | Nucleophilic addition |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Electron-rich quinolines | Electrophilic aromatic substitution |
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of regioisomers, other side reactions can occur:
-
Over-reaction/Di-trifluoromethylation: In some cases, especially with highly activated quinolines, a second trifluoromethyl group can be introduced.
-
Polymerization: Under harsh acidic conditions, such as in some classical quinoline syntheses, polymerization of reactants or intermediates can lead to tar formation.[5]
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, under strongly basic or acidic conditions and at elevated temperatures, the -CF₃ group can be susceptible to hydrolysis.
Q4: Are there any specific safety precautions I should take when working with trifluoromethylating agents?
A4: Yes, safety is paramount.
-
Toxicity and Reactivity: Many trifluoromethylating agents are reactive and can be toxic. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
-
Handling: Handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching: Be aware of the proper quenching procedures for any unreacted reagent. Some reagents can react violently with water or other nucleophiles.
III. Experimental Protocols and Visualizations
Protocol 1: Radical Trifluoromethylation of a Quinoline Derivative
This is a general procedure for the direct trifluoromethylation of a quinoline using Langlois' reagent, adapted from the literature.[3]
-
To a reaction vessel, add the quinoline substrate (1.0 equiv), sodium trifluoromethanesulfinate (3.0 equiv), and a suitable solvent (e.g., a mixture of DMSO and water).
-
Stir the mixture at room temperature.
-
Slowly add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 3-24 hours, monitoring the progress by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagrams
General Synthetic Strategies
Caption: Overview of synthetic routes to trifluoromethylated quinolines.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
IV. References
-
Zhang, M., Lin, J.-H., & Xiao, J.-C. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23(15), 6079–6083. [Link]
-
Sokolov, N. A., et al. (2015). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 13(23), 6556-6563. [Link]
-
Umemoto, T. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 8, 92-101. [Link]
-
Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Li, X., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8443. [Link]
-
Wang, D., et al. (2020). Synthesis of Trifluoromethylthiolated Quinolinones via Trifluoromethanesulfanamide‐Induced Electrophilic Intramolecular Cyclization of N‐Arylpropynamides. Advanced Synthesis & Catalysis, 362(18), 3876-3881. [Link]
-
Saber, M. R., et al. (2019). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. Journal of Fluorine Chemistry, 228, 109395. [Link]
-
Wang, X., et al. (2019). Trifluoromethylation/Difluoromethylation‐Initiated Radical Cyclization of o‐Alkenyl Aromatic Isocyanides for Direct Construction of 4‐Cyano‐2‐Trifluoromethyl/Difluoromethyl‐Containing Quinolines. Chemistry – An Asian Journal, 14(24), 4642-4646. [Link]
-
Wikipedia. (2023, December 27). Trifluoromethylation. In Wikipedia. [Link]
-
ResearchGate. (n.d.). Direct trifluoromethylation of a quinoline. [Link]
-
Sharma, P., & Kumar, A. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(1), 1-10. [Link]
-
Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-584. [Link]
-
ResearchGate. (n.d.). Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives. [Link]
-
Studer, A. (2012). Trifluoromethylated heterocycles. Topics in Heterocyclic Chemistry, 29, 1-31. [Link]
-
Postigo, A. (2016). A "Renaissance" in Radical Trifluoromethylation. Chemistry – A European Journal, 22(34), 11836-11849. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... [Link]
-
ResearchGate. (n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. [Link]
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Le, T.-N., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications, 45(1), 2300539. [Link]
-
Wang, Y., et al. (2025). Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines. The Journal of Organic Chemistry, 90(21), 15088-15098. [Link]
-
Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 49(48), 9234-9237. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Synthesis of 2-Trifluoromethyl Quinolines via Base-Assisted Propargyl-Allenyl Isomerization and Aza-Electrocyclization of Trifluoromethylated Alkynyl Imines. [Link]
-
Al-Tel, T. H., et al. (2018). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 13(16), 1668-1673. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 20(50), 16464-16489. [Link]
-
Large, S., Roques, N., & Langlois, B. R. (2000). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry, 65(26), 8848-8856. [Link]
-
Leitao, E., & Sobral, L. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Mohammed, K. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Orient. J. Chem., 34(6), 2733-2742. [Link]
-
Wypijewska, A., et al. (2017). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 82(19), 10344-10355. [Link]
-
ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. [Link]
-
Wypijewska, A., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2355-2366. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering the Removal of High-Boiling Point Solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for overcoming the challenges associated with removing high-boiling point (HBP) solvents. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, a senior application scientist, with both the theoretical underpinnings and practical, field-proven strategies for efficient and safe solvent removal. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Foundational Knowledge & Method Selection
This section addresses the initial considerations when faced with a high-boiling point solvent, guiding you to the most appropriate removal strategy.
FAQ 1: What constitutes a "high-boiling point" solvent and why are they so challenging to remove?
High-boiling point solvents are organic liquids with a boiling point generally above 100°C at atmospheric pressure. Common examples in laboratory and industrial settings include Dimethyl Sulfoxide (DMSO, bp 189°C), N-Methyl-2-pyrrolidone (NMP, bp ~202°C), and Dimethylformamide (DMF, bp 153°C).[1][2]
The primary challenge lies in the energy required to vaporize them. Direct heating to their boiling point can often lead to the degradation of thermally sensitive compounds, a common issue in pharmaceutical research.[3][4] Therefore, specialized techniques are required to remove these solvents without compromising the integrity of the desired product.
FAQ 2: What are the primary methods for removing HBP solvents, and how do I choose the right one?
The selection of a removal method is contingent on several factors: the properties of your compound (e.g., thermal stability, volatility), the solvent to be removed, the scale of your experiment, and the required final purity. The most common techniques are:
-
Rotary Evaporation (Rotovap): Best for bulk removal and when the compound of interest is non-volatile.[5][6]
-
Lyophilization (Freeze-Drying): Ideal for heat-sensitive and non-volatile compounds, particularly when the solvent is water or DMSO.[7][8]
-
Distillation (Simple and Vacuum): Useful for separating liquids with significantly different boiling points or for removing solvents from a non-volatile solid.[9][10]
-
Liquid-Liquid Extraction (Washing): An effective method for transferring a product into a lower-boiling point solvent.[11][12]
-
High-Vacuum Manifold (Schlenk Line) / Vacuum Oven: Primarily for removing trace amounts of residual solvent from a solid product.[13]
The following decision tree can guide your initial selection:
Caption: Decision tree for selecting a high-boiling point solvent removal method.
Section 2: Troubleshooting Guide for Common Techniques
This section provides practical solutions to common problems encountered during the removal of HBP solvents.
Rotary Evaporation
Problem 1: My high-boiling point solvent (e.g., DMSO, DMF) is not evaporating, even with a deep vacuum.
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. For HBP solvents, a standard laboratory vacuum may not be sufficient to lower the boiling point to a practical temperature.[5][14]
-
Solution:
-
Increase the Bath Temperature: Cautiously increase the temperature of the water bath. For many applications, temperatures between 40°C and 60°C are effective.[3] However, always consider the thermal stability of your compound.
-
Improve the Vacuum: Ensure all joints and seals on your rotovap are tight and properly greased to prevent leaks. A high-performance vacuum pump is often necessary for HBP solvents.[14]
-
Use a Cold Trap: A cold trap (e.g., with dry ice and acetone) placed between the rotovap and the vacuum pump will condense solvent vapors, protecting the pump and maintaining a lower system pressure.[14]
-
Problem 2: My sample is "bumping" or foaming violently.
-
Causality: Bumping occurs when a liquid is superheated and then boils suddenly and uncontrollably. This is a common issue with HBP solvents due to their high surface tension and the application of a strong vacuum.[6][14]
-
Solution:
-
Gradual Vacuum Application: Apply the vacuum slowly to allow for controlled boiling.
-
Increase Rotation Speed: A higher rotation speed creates a thinner, more uniform film of the sample on the flask's inner surface, which promotes smoother evaporation.[3]
-
Use a Larger Flask: Ensure the flask is no more than half full to provide ample headspace.
-
Anti-Bumping Granules: While less effective under high vacuum, they can sometimes help.
-
Lyophilization (Freeze-Drying)
Problem 3: My sample (in DMSO or water) is melting during lyophilization.
-
Causality: For sublimation to occur, the sample must remain frozen throughout the process. Melting indicates that the vacuum is not low enough to maintain the solid state at the given temperature.[7] This can be due to high salt concentrations or the presence of organic co-solvents that lower the freezing point.[7]
-
Solution:
-
Thorough Pre-Freezing: Ensure your sample is completely frozen before connecting it to the lyophilizer. Using liquid nitrogen for initial freezing can be beneficial for organic solvents.[15]
-
Dilution: If high salt concentrations are present, diluting the sample with more of the primary solvent (e.g., water) can help it remain frozen.[7]
-
Check for System Leaks: A leak in the system will prevent the lyophilizer from reaching the necessary low pressure.[7]
-
Experimental Protocol: Lyophilization of a DMSO Solution
-
Sample Preparation: Dissolve your compound in the minimum amount of DMSO. If possible, dilute with deionized water to at least a 1:1 ratio to aid in freezing.
-
Pre-Freezing: Place the sample in a flask and swirl it in a bath of liquid nitrogen until a uniform frozen shell forms on the inside of the flask.
-
Connect to Lyophilizer: Quickly connect the flask to a port on the lyophilizer.
-
Initiate Lyophilization: Open the valve to the vacuum. The system should maintain a pressure well below the triple point of the solvent mixture.
-
Monitoring: Allow the process to run until all the solvent has sublimated, which may take several hours to days depending on the volume.
Liquid-Liquid Extraction
Problem 4: I'm trying to wash out DMF or DMSO with water, but I'm getting poor recovery of my product.
-
Causality: While DMF and DMSO are water-soluble, some organic products may have partial solubility in the aqueous phase, leading to loss of yield.[16] Emulsions can also form, making separation difficult.
-
Solution:
-
Use a Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can decrease the solubility of the organic product in the aqueous layer and help break emulsions.
-
Multiple Extractions: Perform multiple small-volume washes rather than one large-volume wash. A common rule of thumb for removing DMF or DMSO is to wash with five times the volume of water, split into multiple portions.[12][16]
-
Back-Extraction: If you suspect product loss to the aqueous layer, you can "back-extract" the combined aqueous washes with a fresh portion of the organic solvent to recover some of the lost product.
-
| Solvent | Boiling Point (°C) | Common Removal Techniques | Key Troubleshooting Tip |
| DMSO | 189 | Rotary Evaporation, Lyophilization, Water Wash | Requires a high-performance vacuum pump for rotary evaporation.[5][11] |
| DMF | 153 | Rotary Evaporation, Water Wash | Can often be removed by repeated aqueous washes.[2][12] |
| NMP | ~202 | Rotary Evaporation, Water Wash | Very high boiling point; may require specialized centrifugal evaporators for complete removal.[17] |
| Water | 100 | Rotary Evaporation, Lyophilization | High heat of vaporization makes it more energy-intensive to remove than many organic solvents.[1] |
Section 3: Advanced Topics & Best Practices
FAQ 5: Are there "greener" alternatives to common HBP solvents like DMF and NMP?
Yes, due to the toxicity and environmental concerns associated with solvents like DMF and NMP, there is a growing interest in more sustainable alternatives.[18][19] Some potential replacements include:
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose.[18]
-
Propylene carbonate: A low-toxicity solvent that can replace dichloromethane and DMF in some applications.[20]
-
N-butyl-2-pyrrolidinone (NBP): A less toxic alternative to NMP.[20]
It is crucial to validate these alternative solvents for your specific reaction to ensure they do not negatively impact yield or purity.
FAQ 6: What are the regulatory expectations for residual solvents in pharmaceutical products?
Regulatory bodies like the FDA and international organizations have established guidelines for acceptable levels of residual solvents in pharmaceutical products.[21] The most prominent of these is the ICH Q3C (R8) guideline , which is also reflected in the USP <467> .[22][23]
These guidelines classify solvents into three classes based on their toxicity:[21][24]
-
Class 1: Solvents to be avoided due to their unacceptable toxicity (e.g., benzene, carbon tetrachloride).[25]
-
Class 2: Solvents to be limited due to their inherent toxicity (e.g., acetonitrile, methanol, toluene).[25]
-
Class 3: Solvents with low toxic potential (e.g., acetone, ethanol, ethyl acetate).[25]
The guidelines provide Permitted Daily Exposure (PDE) limits for Class 1 and 2 solvents.[22] It is a regulatory requirement to minimize residual solvents to the lowest practical level.[21][24]
Caption: A typical workflow for removing high-boiling point solvents in a regulated environment.
Safety First: Handling High-Boiling Point Solvents
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat.[26][27]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling solvent vapors.[27][28]
-
Storage: Store HBP solvents in properly sealed and labeled containers away from heat sources.[26]
-
Waste Disposal: Dispose of solvent waste according to your institution's hazardous waste guidelines.
By understanding the principles behind each removal technique and anticipating potential challenges, you can effectively and safely manage high-boiling point solvents in your research and development endeavors.
References
-
Crawford Lab. Lyophilizer. Retrieved from [Link]
-
Labcompare. Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]
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University of Colorado Boulder. Solvent Removal - Organic Chemistry. Retrieved from [Link]
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chem-station.com. Useful experimental method for removing solvent #memo #organic_synthesis. Retrieved from [Link]
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Wikipedia. Distillation. Retrieved from [Link]
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Wikipedia. Rotary evaporator. Retrieved from [Link]
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Quora. How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]
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ResearchGate. Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. Retrieved from [Link]
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BioChromato. Low- vs. High-Boiling Solvents: Best Evaporation Methods. Retrieved from [Link]
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Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]
-
University of Rochester. Workup: DMF or DMSO. Retrieved from [Link]
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BioChromato. Novel way to remove DMSO and DMF. Retrieved from [Link]
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Quora. How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]
-
Semantic Scholar. Replacement strategies for non-green dipolar aprotic solvents. Retrieved from [Link]
-
Veeprho. Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Reddit. Anyone have experience removing high bp solvents? : r/chemistry. Retrieved from [Link]
-
PTC Organics, Inc. Sometimes it is Obvious to Replace DMF, DMSO, NMP with PTC. Retrieved from [Link]
-
Yamato Scientific America. Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]
-
ResearchGate. Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]
-
Agilent. All About USP 467 Residual Solvent: Regulatory and Application Updates. Retrieved from [Link]
-
University of Rochester. Remove Sticky Reagents. Retrieved from [Link]
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Kintek Solution. How Do You Evaporate A High Boiling Point Solvent? Master Low-Pressure Techniques To Protect Your Samples. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. Retrieved from [Link]
-
Pathogenia. Residual Solvents. Retrieved from [Link]
-
National Institutes of Health. A Versatile Method of Ambient-Temperature Solvent Removal. Retrieved from [Link]
-
USP-NF. (467) RESIDUAL SOLVENTS. Retrieved from [Link]
-
FDA. 5015.8 Acceptance Criteria for Residual Solvents. Retrieved from [Link]
-
WIPO Patentscope. WO/2018/054317 METHOD FOR RECLAIMING NMP FROM GAS BY UTILIZING HIGH BOILING POINT SOLVENT. Retrieved from [Link]
-
ResearchGate. How can I remove the NMP solvent from my reaction?. Retrieved from [Link]
-
ResearchGate. Getting rid of N-Methyl-2-pyrrolidone (NMP), solution?. Retrieved from [Link]
-
Reddit. Problem removing DMF : r/chemistry. Retrieved from [Link]
-
Buchi.com. How to effectively use organic solvents in lyophilization. Retrieved from [Link]
-
University of Calgary. ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION. Retrieved from [Link]
-
Emerald Cloud Lab. ExperimentLyophilize Documentation. Retrieved from [Link]
-
Maratek. How to Improve Your Solvent Distillation Process. Retrieved from [Link]
-
Sentry Air Systems, Inc. Reducing Exposure to Hazardous Organic Solvents. Retrieved from [Link]
-
Vertec BioSolvents. Working Safely with Solvents: A Guide. Retrieved from [Link]
-
ResearchGate. How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)?. Retrieved from [Link]
-
YouTube. What Safety Precautions Should Be Taken When Working with Solvents?. Retrieved from [Link]
-
Ecolink, Inc. Recycling High Boiling Solvents Through Boiling: An Overview. Retrieved from [Link]
-
Purosolv. Role of Methanol in Lyophilisation and Freeze-Drying Processes. Retrieved from [Link]
-
YouTube. Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. Retrieved from [Link]
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Preventing decarboxylation byproduct in Gould-Jacobs reaction
Technical Support Center: Gould-Jacobs Reaction
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the Gould-Jacobs reaction. As a cornerstone in the synthesis of the 4-quinolone scaffold, this reaction is invaluable in medicinal and materials chemistry. However, its reliance on high-temperature thermal cyclization often presents a significant challenge: the formation of undesired byproducts through decarboxylation and degradation.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a deeper understanding of this common side reaction and to offer robust, field-proven strategies to ensure your synthesis is clean, efficient, and high-yielding. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting & FAQs: Minimizing Decarboxylation
This section addresses the most common issues encountered during the Gould-Jacobs reaction, providing explanations and actionable solutions.
Q1: My reaction is producing a low yield of the desired 4-hydroxyquinoline-3-carboxylate and a significant amount of the decarboxylated 4-hydroxyquinoline. Why is this happening?
A1: This is the classic challenge of the Gould-Jacobs reaction, and it stems from a competition between two temperature-dependent pathways.
The core of the Gould-Jacobs reaction is the thermal cyclization of an anilidomethylenemalonate intermediate. This intramolecular 6-electron electrocyclization has a high activation energy, traditionally requiring temperatures in excess of 250 °C, often achieved by using high-boiling solvents like diphenyl ether or Dowtherm A.[1][2]
However, these harsh conditions create a kinetic competition:
-
Desired Pathway (Cyclization): The anilidomethylenemalonate intermediate cyclizes to form the stable 4-oxo-quinoline-3-carboxylate product.
-
Undesired Pathway (Decarboxylation & Degradation): At elevated temperatures, the ester group of the intermediate (or the product itself) can be cleaved and lost as CO₂, particularly with prolonged heating.[3] This leads to the formation of a 4-hydroxyquinoline byproduct. Furthermore, the high heat can cause generalized decomposition, leading to the formation of tarry substances that complicate purification.[4]
The diagram below illustrates this critical competition between the productive cyclization and the undesired side reaction.
Caption: Competing pathways in the Gould-Jacobs reaction.
Q2: I need to use thermal conditions. How can I optimize the reaction to favor cyclization over decarboxylation?
A2: The key is to find the optimal balance between temperature and reaction time. The goal is to supply just enough energy for cyclization without prolonged exposure that promotes degradation.
Modern microwave synthesis provides an excellent platform for this optimization, as it allows for precise temperature control and rapid heating and cooling. A study comparing microwave heating conditions highlights this trade-off perfectly.[5]
Consider the following data from a microwave-assisted Gould-Jacobs synthesis of 4-hydroxy-3-carboethoxyquinoline:[5]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Analysis |
| 1 | 250 | 10 | 1% | Incomplete cyclization. Temperature is too low for a short reaction time. |
| 2 | 300 | 10 | 37% | Good yield. Higher temperature drives cyclization. |
| 3 | 250 | 20 | 2% | Incomplete cyclization. Doubling the time at 250 °C is insufficient. |
| 4 | 300 | 20 | 28% | Yield drops. Prolonged time at high temperature promotes product degradation. |
| 5 | 300 | 5 | 47% | Optimal. Sufficient temperature for cyclization with minimal time reduces degradation. |
Q3: Are there milder, non-thermal alternatives to induce cyclization and avoid this problem altogether?
A3: Absolutely. The most effective strategy is to replace purely thermal energy with a chemical activating agent. For this, Eaton's reagent is the industry standard.
Eaton's reagent (a 7.5-10 wt% solution of phosphorus pentoxide, P₂O₅, in methanesulfonic acid, MeSO₃H) is a powerful, non-viscous alternative to polyphosphoric acid (PPA) that promotes cyclization under significantly milder conditions.[1][6]
Mechanism of Action: Eaton's reagent acts as both a powerful Lewis acid and a dehydrating agent.[6][7] It activates the ester carbonyl group of the anilidomethylenemalonate intermediate, making it highly electrophilic. This facilitates an intramolecular Friedel-Crafts-type acylation onto the aniline ring at temperatures typically between 60-100 °C.[1][8]
Key Advantages:
-
Low Temperature: Reactions are often complete below 100 °C, virtually eliminating the thermal decarboxylation and degradation pathways.[1]
-
High Yields: The clean reaction profile frequently leads to higher isolated yields of the desired product.
-
Ease of Handling: Unlike the highly viscous PPA, Eaton's reagent is a free-flowing liquid, making it much easier to handle, especially for large-scale synthesis.
By switching from thermal cyclization to a method employing Eaton's reagent, you are fundamentally changing the reaction mechanism to one that does not require extreme heat, thereby solving the decarboxylation problem at its root.
Experimental Protocols & Workflow
The following protocols provide actionable starting points for suppressing byproduct formation.
Protocol 1: Optimized Microwave-Assisted Gould-Jacobs Cyclization
This protocol is adapted from literature focused on optimizing yield by balancing temperature and time.[5]
-
Reactant Charging: In a 2-5 mL microwave vial equipped with a magnetic stir bar, combine the starting aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-3.0 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture rapidly to 300 °C and hold for 5 minutes . Safety Note: This reaction will generate significant internal pressure.
-
Cooling & Isolation: After the irradiation period, cool the vial to room temperature. The product often precipitates directly from the reaction mixture.
-
Work-up: Dilute the cooled mixture with a suitable solvent (e.g., acetonitrile or ethanol), filter the precipitated solid, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Analyze the solid product and the filtrate by HPLC-MS or ¹H NMR to determine yield and purity.
Protocol 2: High-Yield Cyclization Using Eaton's Reagent
This protocol provides a general method for performing the cyclization under mild chemical conditions.[1][8]
-
Intermediate Synthesis: First, synthesize and isolate the anilidomethylenemalonate intermediate by heating the starting aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) at 120-130 °C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add the anilidomethylenemalonate intermediate (1.0 eq).
-
Addition of Eaton's Reagent: Add Eaton's reagent (typically 5-10 mL per gram of intermediate).
-
Heating: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting intermediate is consumed (typically 1-4 hours).
-
Quenching: Allow the reaction to cool to room temperature, then carefully pour the mixture onto crushed ice with stirring.
-
Work-up: The product will precipitate from the aqueous mixture. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a cold solvent like ethanol or diethyl ether.
-
Drying: Dry the purified solid under vacuum to yield the clean 4-hydroxy-3-carboethoxyquinoline.
Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues related to byproduct formation in your Gould-Jacobs reaction.
Caption: A decision workflow for troubleshooting the Gould-Jacobs reaction.
References
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
-
A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. Journal of Organic Chemistry. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. PubMed. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
-
Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]
-
Gould–Jacobs reaction. Wikiwand. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Biotage Application Note AN056. [Link]
-
Decarboxylation pathways in the Gould–Jacobs reaction of 3a. ResearchGate. [Link]
-
Gould-Jacobs Reaction. Name-Reaction.com. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
Sources
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Technical Support Center: Scaling Up the Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for scaling up this important synthesis. The quinoline scaffold is a key component in a variety of therapeutic agents, and mastering its synthesis is crucial for advancing drug discovery programs.[1]
Overview of the Synthesis: The Gould-Jacobs Reaction
The most common and effective method for synthesizing this compound is the Gould-Jacobs reaction.[1][2][3] This reaction involves two key steps:
-
Condensation: The initial step is the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the intermediate, diethyl 2-((3-(trifluoromethyl)phenyl)amino)maleate.[1]
-
Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[1][4] This step requires significant thermal energy, typically above 250°C, to facilitate a 6-electron electrocyclization.[1]
The overall reaction is illustrated below:
Sources
Technical Support Center: Inducing Crystallization of Quinoline Derivatives
Welcome to the technical support center dedicated to the nuanced art and science of crystallizing quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline material. Quinoline and its derivatives are a cornerstone in medicinal chemistry, and their solid-state properties, dictated by their crystalline form, are paramount for downstream applications.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your crystallization experiments.
Troubleshooting Guide
This section is structured to address common experimental failures in a question-and-answer format, providing not just solutions but the rationale behind them.
Issue 1: My quinoline derivative is an oil and refuses to crystallize.
Question: I've completed my synthesis and purification, but my final quinoline derivative product is a persistent oil. How can I induce it to crystallize?
Answer: "Oiling out" is a frequent challenge where the compound separates from the solution as a liquid phase instead of a solid.[4] This typically occurs when the solution's temperature is above the melting point of the compound at that concentration, or when the supersaturation level is too high, kinetically favoring liquid-liquid phase separation over nucleation.[4][5]
Causality & Strategy: The primary goal is to gently guide the system towards nucleation rather than allowing it to crash out as an oil. This involves carefully controlling supersaturation and providing favorable conditions for crystal lattice formation.
Step-by-Step Troubleshooting:
-
Re-dissolution and Solvent Adjustment:
-
Return the sample to a gentle heat source and add a small amount of the "good" solvent (the one in which it is more soluble) to ensure complete re-dissolution.[5]
-
If using a single solvent, add a bit more to slightly decrease the concentration. This can prevent the compound from coming out of solution too rapidly at a temperature above its melting point.[5]
-
-
Slow Down the Cooling Process:
-
Rapid cooling is a common cause of oiling out.[4] Allow the solution to cool to room temperature slowly. Insulating the flask with cotton or paper towels can promote the formation of larger, purer crystals.[6]
-
Once at room temperature, you can then move the flask to a refrigerator and subsequently to a freezer to maximize yield.[7]
-
-
Introduce an Anti-Solvent (Non-Solvent):
-
This technique, also known as solvent diffusion, is highly effective.[8] In a vial containing your dissolved quinoline derivative, carefully layer a less dense solvent in which your compound is insoluble.[9]
-
Commonly, if your compound is dissolved in a polar solvent like ethanol or methanol, you can slowly add a non-polar solvent like hexane or pentane dropwise until slight turbidity is observed, and then let it stand.[10]
-
-
Utilize Seeding:
-
Scratching Method:
Issue 2: No crystals are forming, even after an extended period.
Question: My solution is clear and has been sitting for a while, but there's no sign of crystal formation. What's going on?
Answer: The absence of crystal formation usually points to one of three issues: the solution is not supersaturated, the chosen solvent is inappropriate, or there are impurities inhibiting nucleation.[11]
Causality & Strategy: To form crystals, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. The strategy is to increase the concentration of your quinoline derivative to a point where nucleation is thermodynamically favorable.
Step-by-Step Troubleshooting:
-
Increase Supersaturation:
-
Slow Evaporation: The most straightforward method is to allow the solvent to evaporate slowly.[8] Cover the vial with a cap that has small perforations to allow for gradual solvent loss.[8]
-
Cooling: If your compound is significantly more soluble in a hot solvent than a cold one, slow cooling of a saturated solution can induce crystallization.[7]
-
-
Induce Nucleation:
-
Re-evaluate Your Solvent System:
Issue 3: The crystals that formed are very small or of poor quality.
Question: I managed to get crystals, but they are very fine needles or an amorphous powder. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?
Answer: The rate of crystallization directly impacts crystal quality. Rapid crystallization traps impurities and leads to smaller, less ordered crystals.
Causality & Strategy: The key to growing large, well-defined crystals is to allow the crystallization process to occur slowly and without disturbance.[6][8] This gives the molecules ample time to arrange themselves into an ordered crystal lattice.
Step-by-Step Troubleshooting:
-
Slow Down the Process:
-
Slower Cooling/Evaporation: If you used cooling, try insulating the flask to slow the rate of temperature decrease. If you used evaporation, reduce the size of the openings in the cap.
-
Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[9] Dissolve your compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into your solution will gradually decrease the solubility of your compound, promoting slow crystal growth.[9]
-
-
Minimize Disturbances:
-
Place your crystallization vessel in a location where it will not be subject to vibrations or frequent movement.[8]
-
-
Consider Purity:
-
Ensure your compound is sufficiently pure before attempting crystallization. Impurities can disrupt the crystal lattice and hinder the growth of large, single crystals. It is often recommended to start with a compound that is at least 90% pure.[7]
-
Crystallization Workflow Diagram
Caption: A workflow diagram for the crystallization of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing quinoline derivatives?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6] For quinoline and its derivatives, ethanol is often a good starting point.[15] Mixed solvent systems, such as n-hexane/acetone or n-hexane/ethyl acetate, can also be very effective, particularly for less polar derivatives.[15] The choice is highly dependent on the specific structure of your derivative.
Q2: How much solvent should I use?
A2: As a general rule, you should use the minimum amount of hot solvent required to fully dissolve your compound.[6] Using too much solvent will result in a low yield, as a significant amount of your compound will remain in the solution (the mother liquor) even after cooling.[5]
Q3: Can I use a co-crystallant to help with crystallization?
A3: Yes, if your quinoline derivative has a proton-donating group, adding a co-crystallant that can act as a proton acceptor, such as triphenylphosphine oxide (TPPO), can sometimes facilitate the formation of co-crystals.[8]
Q4: My crystals decompose after I separate them from the mother liquor. What should I do?
A4: This often indicates that your crystal lattice incorporates solvent molecules that are volatile at room temperature.[16] When these solvent molecules evaporate, the crystal structure collapses.[16] To prevent this, you can try to quickly coat the separated crystals in paraffin oil to protect them from solvent loss.[16]
Q5: How can I confirm the purity and structure of my crystals?
A5: After crystallization, it's crucial to analyze your product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) can confirm the molecular structure.[17] Single-crystal X-ray diffraction is the definitive method to determine the three-dimensional atomic arrangement and confirm the crystal structure.[17]
Solvent Selection Table for Quinoline Derivatives
| Solvent Type | Examples | Best For... | Considerations |
| Protic Solvents | Ethanol, Methanol, Water | Polar quinoline derivatives. Ethanol is a common first choice.[15] | Quinoline itself is slightly soluble in cold water but dissolves in hot water.[15] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Dichloromethane | Derivatives with moderate polarity. | Often used in mixed solvent systems with a non-polar anti-solvent.[10] |
| Non-Polar Solvents | Hexane, Pentane, Toluene | Used as anti-solvents to decrease solubility and induce precipitation.[10] | Your compound should be largely insoluble in these. |
| Mixed Solvents | Dichloromethane/Hexane, Ethanol/Water, Acetone/Hexane | Fine-tuning the polarity of the crystallization medium to achieve optimal solubility characteristics.[7][15] | The ratio of the two solvents is critical and may require optimization. |
Detailed Protocol: Vapor Diffusion Crystallization
This protocol is ideal for obtaining high-quality single crystals when you have a limited amount of your quinoline derivative.
Materials:
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker that can accommodate the small vial (e.g., 20 mL)
-
Airtight cap or parafilm for the larger container
-
Your quinoline derivative
-
A "good" solvent (e.g., dichloromethane, toluene)
-
A volatile "poor" or "anti-solvent" (e.g., pentane, hexane, diethyl ether)
Procedure:
-
Prepare the Solution: Dissolve your quinoline derivative (typically a few milligrams) in a minimal amount of the "good" solvent in the small vial.
-
Set Up the Diffusion Chamber: Add the more volatile "anti-solvent" to the larger vial or beaker to a depth of about 0.5-1 cm.
-
Combine: Carefully place the small, open vial containing your compound solution into the larger container. Ensure the solvent levels are such that the two liquids do not mix.
-
Seal and Wait: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Incubate: Place the sealed system in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Observe: Crystals should slowly form in the inner vial as the anti-solvent diffusion reduces the solubility of your compound.
Vapor Diffusion Logic Diagram
Caption: The logical progression of vapor diffusion crystallization.
References
- Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem. (n.d.). BenchChem.
- Guide for crystallization. (n.d.).
- How to Crystallize Organic Compounds. (2024, October 10). wikiHow.
- Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida.
- Addressing challenges in the purification of quinoline derivatives. (n.d.). BenchChem.
- Isoquinoline. (n.d.). In Wikipedia.
- Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
- Crystallisation Techniques. (2006, January 8).
- The crystallization of quinoline. (n.d.). Google Patents.
- Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
- Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace.
- Process for the manufacture of quinoline derivatives. (n.d.). Google Patents.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem.
- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025, September 30). ResearchGate.
- Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci Ltd.
- Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. (2025, August 6). ResearchGate.
- Driving Forces in the Formation of Paracetamol Cocrystals and Solvate with Naphthalene, Quinoline and Acridine. (n.d.). MDPI.
- Effective Method for Making Quinoline Derivatives in Gl. (n.d.). Scientia Research Library Journal of Applied Chemistry.
- How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
- What is the problem with my quinolin crystal? (2014, November 20). ResearchGate.
- Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. (n.d.). BenchChem.
- Review of Quinoline Derivatives. (n.d.). Jetir.Org.
- Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals.
- Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.
- How to perform a seeding experiment with the Crystalline instrument. (2024, March 22). YouTube.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.).
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Vilsmeier-Haack Formylation of Acetylquinolinone: A Technical Support Guide
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of acetylquinolinone derivatives. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful synthetic transformation. Here, we dissect common experimental challenges, offering field-tested solutions and a deeper understanding of the underlying chemical principles to empower your research and development endeavors.
Section 1: Troubleshooting Common Experimental Issues
This section is designed to address the most frequent obstacles encountered during the Vilsmeier-Haack formylation of acetylquinolinones. Each issue is presented in a question-and-answer format, providing direct and actionable advice.
Q1: My reaction shows low or no conversion of the starting acetylquinolinone. What are the primary factors to investigate?
A1: Low or no yield is a common frustration that can often be traced back to several key factors related to reagent quality, reaction setup, and substrate reactivity.
-
Reagent Integrity is Paramount: The success of the Vilsmeier-Haack reaction is critically dependent on the quality of the reagents, particularly the Vilsmeier reagent, which is formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Actionable Advice: Always use fresh, anhydrous DMF. Older bottles of DMF can absorb moisture and decompose to dimethylamine, which can quench the Vilsmeier reagent.[1] Similarly, ensure your POCl₃ is of high purity and has been stored under anhydrous conditions.
-
-
Stoichiometry of the Vilsmeier Reagent: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. An excess is often required to drive the reaction to completion.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, meaning it is most effective on electron-rich aromatic systems.[4][5] The electronic nature of the substituents on your acetylquinolinone will significantly influence its reactivity.
-
Actionable Advice: If your acetylquinolinone possesses electron-withdrawing groups, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve satisfactory conversion.[1] Conversely, electron-donating groups facilitate the reaction.
-
Q2: I'm observing the formation of multiple products or significant byproducts. What are the likely side reactions, and how can they be minimized?
A2: The appearance of unintended products is often a result of the high reactivity of the Vilsmeier reagent or the substrate itself.
-
Diformylation: Highly activated acetylquinolinone substrates may undergo formylation at more than one position.
-
Reaction with the Acetyl Group: While formylation typically occurs on the aromatic ring, reaction at the acetyl group's methyl position can occur, leading to β-chlorovinyl aldehyde derivatives.[6]
-
Actionable Advice: The regioselectivity is highly dependent on the reaction conditions.[3] Careful control of temperature and the rate of addition of the substrate to the Vilsmeier reagent can help favor aromatic formylation.
-
-
Formation of Colored Impurities: A common observation is the formation of deep green or blue colored byproducts, which are often cyanine dyes resulting from the self-condensation of the Vilsmeier reagent or its reaction with the product.[7]
-
Actionable Advice: These impurities can often be removed during aqueous work-up and subsequent purification by column chromatography. Ensuring an efficient quench of the reaction mixture on ice is crucial.
-
Q3: The work-up procedure is proving difficult, and I'm struggling to isolate a pure product. What are the best practices for quenching and purification?
A3: A well-executed work-up is critical for obtaining a clean product.
-
Quenching the Reaction: The reaction must be carefully quenched to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize acidic byproducts.
-
Actionable Advice: The standard procedure involves pouring the reaction mixture slowly into a large volume of crushed ice.[3] This is a highly exothermic process and should be done with vigorous stirring. Subsequently, the mixture should be neutralized with a base, such as a saturated aqueous solution of sodium acetate or sodium bicarbonate, to a pH of approximately 6-8.[1]
-
-
Product Isolation: Depending on the physical properties of the formylated acetylquinolinone, it may precipitate out of the aqueous solution or require extraction.
-
Actionable Advice: If a solid precipitates, it can be collected by filtration, washed with cold water, and dried.[1] If the product remains in solution, it should be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[1] The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification: Crude products from the Vilsmeier-Haack reaction almost always require purification.
-
Actionable Advice: Column chromatography on silica gel is the most common and effective method for purifying the final product.[8] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Vilsmeier-Haack formylation of acetylquinolinone, offering deeper insight into the reaction's mechanism and scope.
Q4: What is the mechanism of the Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][4][5]
-
Electrophilic Aromatic Substitution: The electron-rich acetylquinolinone ring attacks the electrophilic carbon of the Vilsmeier reagent.[2][5] The resulting intermediate is then rearomatized by the loss of a proton.
-
Hydrolysis: During the aqueous work-up, the intermediate iminium salt is hydrolyzed to yield the final formylated product (an aldehyde).[2][4]
Q5: How do I prepare the Vilsmeier reagent, and what are the safety precautions?
A5: The Vilsmeier reagent is typically prepared in situ just before it is needed due to its instability.[9]
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.[1] Cool the flask to 0°C in an ice bath. Add POCl₃ dropwise with vigorous stirring, ensuring the temperature does not rise significantly.[3][10] After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the reagent.[1]
-
Safety Precautions: Both DMF and POCl₃ are toxic and corrosive. POCl₃ reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Q6: At which position on the acetylquinolinone ring will formylation occur?
A6: The position of formylation is governed by the electronic effects of the substituents already present on the quinolinone ring.
-
Directing Effects: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, so the formyl group will be directed to the most electron-rich positions. Electron-donating groups (EDGs) on the ring will activate the ortho and para positions relative to their location, making these sites more favorable for electrophilic attack.[1] Conversely, electron-withdrawing groups (EWGs) will deactivate the ring, making the reaction more challenging.
Section 3: Experimental Protocols & Data
Generalized Protocol for Vilsmeier-Haack Formylation of an Acetylquinolinone
This protocol is a general guideline and will likely require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.[3]
-
After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes.[1]
2. Formylation Reaction:
-
Dissolve the acetylquinolinone substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 60-90°C), depending on the reactivity of the substrate.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.[3]
-
Neutralize the mixture to a pH of 6-8 by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate.[1]
-
If the product precipitates, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Representative Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Acetylquinolinone | 1 equivalent | The limiting reagent. |
| DMF | 3-5 equivalents | Serves as both reagent and solvent. |
| POCl₃ | 1.5-3 equivalents | An excess is often needed to drive the reaction. |
| Temperature | 0°C to 90°C | Substrate dependent; higher temperatures for less reactive substrates. |
| Reaction Time | 1-12 hours | Monitored by TLC for completion. |
Note: The optimal conditions will vary depending on the specific acetylquinolinone substrate.
Section 4: Visualizing the Chemistry
Diagram 1: Vilsmeier Reagent Formation
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Diagram 2: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. (URL: [Link])
-
Keeping Vilsmeier reagent in the flow: From toxin to medicine in one go | EurekAlert!. (URL: [Link])
-
Synthesis Using Vilsmeier Reagents - ResearchGate. (URL: [Link])
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (URL: [Link])
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (URL: [Link])
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate. (URL: [Link])
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. (URL: [Link])
-
Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (URL: [Link])
-
3 - Organic Syntheses Procedure. (URL: [Link])
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
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- 6. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Keeping Vilsmeier reagent in the flow: From toxin to medicine in one go | EurekAlert! [eurekalert.org]
- 10. chemijournal.com [chemijournal.com]
Validation & Comparative
A Senior Application Scientist's Guide to Quinoline-Based Inhibitors: A Comparative Analysis
Introduction: The Quinoline Scaffold - A Cornerstone of Modern Drug Discovery
The quinoline ring system, a simple fusion of a benzene and a pyridine ring, represents what medicinal chemists refer to as a "privileged scaffold."[1][2][3] This designation is earned by its remarkable versatility and its recurring presence in a multitude of pharmacologically active compounds.[4][5][6] Historically anchored by the success of quinine in treating malaria, the quinoline framework has since been elaborated upon to generate a vast library of therapeutic agents.[1][2][7] Its unique electronic and structural properties provide a robust foundation for functionalization, allowing for fine-tuning of interactions with diverse biological targets.[3][6]
This guide offers a comparative analysis of prominent classes of quinoline-based inhibitors, focusing on their mechanisms of action, performance data, and the experimental methodologies used for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to understand the landscape and application of these critical therapeutic molecules.
I. Quinoline-Based Kinase Inhibitors: Targeting Aberrant Cell Signaling
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9] Quinoline derivatives have proven to be exceptionally effective as kinase inhibitors, with several compounds achieving FDA approval and becoming mainstays in clinical oncology.[1][5][8]
A. Mechanism of Action: Tyrosine Kinase Inhibition
A significant number of quinoline-based drugs function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[5][6] These receptors play crucial roles in signaling pathways that control cell growth, proliferation, and angiogenesis.[6][10][11] By binding to the ATP-binding pocket of the kinase domain, these inhibitors block the phosphorylation of downstream substrates, effectively shutting down the oncogenic signaling cascade.[5]
Below is a diagram illustrating the inhibition of the EGFR signaling pathway, a common target for quinoline-based drugs.
Caption: Inhibition of the EGFR signaling cascade by a quinoline-based inhibitor.
B. Comparative Performance of FDA-Approved Quinoline-Based Kinase Inhibitors
The clinical success of this class of compounds is evident in the number of drugs approved for various cancer indications. Their performance is typically characterized by their half-maximal inhibitory concentration (IC50) against specific kinases and their efficacy in relevant cancer cell lines.
| Inhibitor | Primary Target(s) | Select FDA-Approved Indication(s) | Representative IC50 Value | Source |
| Bosutinib | Abl, Src | Chronic Myelogenous Leukemia (CML) | Abl: 1.2 nM | [1][5] |
| Cabozantinib | c-Met, VEGFR2, RET | Renal Cell Carcinoma, Thyroid Cancer | c-Met: 1.3 nM | [1][5][12] |
| Lenvatinib | VEGFR1-3, FGFR1-4, RET | Thyroid Cancer, Renal Cell Carcinoma | VEGFR2 (KDR): 4 nM | [1][5][12] |
| Neratinib | EGFR, HER2 | Breast Cancer | EGFR: 92 nM, HER2: 59 nM | [1][5] |
| Capmatinib | c-Met | Non-Small Cell Lung Cancer (NSCLC) | c-Met: 0.13 nM | [1][12] |
| Tivozanib | VEGFR1-3 | Renal Cell Carcinoma | VEGFR2: 0.21 nM | [1] |
Note: IC50 values can vary based on experimental conditions. The values presented are representative figures from published literature.
C. Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the potency of a quinoline-based inhibitor against a target kinase. The principle is to measure the enzymatic activity of the kinase at various inhibitor concentrations.
Causality: The assay quantifies the transfer of a phosphate group from ATP to a substrate. A successful inhibitor will block this transfer, leading to a reduced signal. The signal is often generated by a labeled antibody that specifically recognizes the phosphorylated substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the quinoline inhibitor (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP at desired concentrations in the kinase buffer.
-
-
Serial Dilution:
-
Perform serial dilutions of the inhibitor stock solution in the kinase buffer to create a range of concentrations (e.g., 100 µM to 0.01 nM). This is crucial for generating a dose-response curve.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the diluted inhibitor solutions. Include "no inhibitor" controls (for 0% inhibition) and "no enzyme" controls (for 100% inhibition/background).
-
Add the kinase and substrate to each well, except for the "no enzyme" controls.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes). The incubation time must be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add a detection reagent. For example, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is converted into a light signal. In an ELISA-based format, a phosphorylation-specific antibody is added, followed by a secondary antibody conjugated to an enzyme like HRP.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader (luminometer, spectrophotometer, or fluorometer).
-
Subtract the background ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% enzyme activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13]
-
II. Quinolines as Anticancer Agents: Beyond Kinase Inhibition
While kinase inhibition is a dominant mechanism, quinoline derivatives exert their anticancer effects through a variety of other pathways, demonstrating the scaffold's versatility.[2][10][11]
A. Mechanisms of Action
-
Topoisomerase Inhibition: Some quinolines can interfere with topoisomerase enzymes, which are critical for managing DNA topology during replication. Inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[10][11]
-
DNA Intercalation and G-Quadruplex Stabilization: The planar aromatic structure of the quinoline ring allows it to insert itself between DNA base pairs (intercalation), disrupting DNA replication and transcription.[3][14] Certain derivatives can also stabilize G-quadruplex structures in telomeres, leading to telomere dysfunction and cell senescence.[11]
-
Induction of Apoptosis: Many quinoline compounds trigger apoptosis through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of cell cycle proteins.[10][11]
B. Experimental Protocol: Cell Viability (MTT) Assay
This is a foundational colorimetric assay to assess the cytotoxic (cell-killing) effects of a compound on cancer cell lines.[15][16][17]
Causality: The assay relies on the activity of mitochondrial dehydrogenase enzymes in living cells. These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16][17] The amount of purple formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for a standard MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media until it reaches ~80% confluency.
-
-
Cell Seeding:
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline inhibitor in cell culture media.
-
Remove the old media from the plate and add the media containing the various concentrations of the inhibitor. Include a vehicle control (e.g., media with DMSO) and a blank control (media only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple precipitate in the cells.
-
-
Solubilization:
-
Carefully remove the media from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value, representing the concentration that inhibits cell viability by 50%.[18]
-
III. Quinolines as Antimicrobial Agents
The quinoline scaffold is also the basis for a major class of antibiotics: the fluoroquinolones.[19][20]
A. Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones, such as ciprofloxacin and levofloxacin, are broad-spectrum antibiotics that target bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV.[19] By inhibiting these enzymes, fluoroquinolones prevent the bacteria from replicating and repairing their DNA, leading to rapid cell death.[19] This mechanism is selective for bacteria as these specific enzyme targets are not present in eukaryotic cells.[19]
B. Representative Fluoroquinolones
| Inhibitor | Primary Target(s) | Spectrum of Activity |
| Ciprofloxacin | DNA Gyrase, Topoisomerase IV | Broad-spectrum, particularly effective against Gram-negative bacteria |
| Levofloxacin | DNA Gyrase, Topoisomerase IV | Broad-spectrum, with enhanced activity against Gram-positive bacteria |
| Moxifloxacin | DNA Gyrase, Topoisomerase IV | Broad-spectrum, with activity against anaerobic bacteria |
IV. Challenges and Future Perspectives
Despite their success, the development of quinoline-based inhibitors faces challenges, including poor bioavailability, off-target effects, and the emergence of drug resistance.[11][21] Future research is focused on several key areas:
-
Improving Selectivity: Designing inhibitors that are highly selective for their intended target to minimize side effects.
-
Overcoming Resistance: Developing next-generation compounds that can inhibit mutated targets or bypass resistance mechanisms.[21]
-
Combination Therapies: Exploring the synergistic effects of quinoline inhibitors with other therapeutic agents to enhance efficacy and combat resistance.
-
Novel Scaffolds: Modifying the core quinoline structure to create novel derivatives with improved pharmacokinetic and pharmacodynamic properties.[22]
The quinoline scaffold remains an exceptionally fruitful starting point for drug discovery. Its proven track record and chemical tractability ensure that it will continue to be a vital platform for the development of innovative therapeutics for years to come.
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A Structural and Mechanistic Analysis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in the Quinolone Landscape
An In-Depth Comparative Guide to the Efficacy of Quinolone Derivatives
This guide provides a detailed comparison of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate against other established quinolone compounds. Rather than a direct data comparison, for which literature on this specific molecule is nascent, we will dissect its structural components to infer its potential efficacy based on well-established Structure-Activity Relationships (SAR) within the quinolone class. This approach offers researchers and drug development professionals a foundational understanding of its potential therapeutic applications, from antimicrobial to anticancer activities, and provides the experimental framework to validate these hypotheses.
The Quinolone Pharmacophore: A Foundation for Activity
Quinolones are a broad class of synthetic chemotherapeutic agents.[1] Their fundamental structure consists of a bicyclic system with a nitrogen atom at position 1.[2] The biological activity of quinolones, particularly their classic antibacterial action, is critically dependent on a specific pharmacophore: the 4-oxo-3-carboxylic acid moiety.[3] This region is essential for binding to the bacterial DNA gyrase or topoisomerase IV enzymes, which are the primary targets for their antimicrobial effect.[4] By forming a complex with the enzyme and DNA, quinolones trap the enzyme in the cleavage stage, leading to double-stranded DNA breaks and subsequent cell death.[5]
The versatility of the quinolone scaffold allows for substitutions at various positions, most notably N-1, C-6, C-7, and C-8, which modulate the compound's potency, spectrum of activity, and pharmacokinetic properties.[6][7]
Deconstructing this compound
To understand the potential of this compound, we must analyze its key structural features in the context of established quinolone SAR. The molecule can be considered a derivative of 4-hydroxyquinoline and is commercially available as a heterocyclic building block for synthesis.[8][9]
Key Structural Features and Their Implications:
-
4-Hydroxy Group (4-oxo tautomer): This is a cornerstone of the quinolone pharmacophore, essential for interacting with DNA gyrase. Its presence suggests a potential for antimicrobial activity.
-
C-3 Ethyl Carboxylate: The 3-carboxylic acid group is vital for antibacterial action.[10] In this molecule, it is present as an ethyl ester. Esterification at this position often leads to a significant decrease in direct antibacterial activity because the free carboxylate is required for binding. However, such esters can potentially act as prodrugs, which may be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid form. This strategy can be employed to improve bioavailability.
-
C-7 Trifluoromethyl (CF₃) Group: The substituent at the C-7 position significantly influences the spectrum of activity. In widely-used fluoroquinolones, this position is typically occupied by a piperazine ring or a similar nitrogen-containing heterocycle, which enhances potency and broadens the spectrum, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[6][11] The trifluoromethyl group is a strong electron-withdrawing group and is known to enhance lipophilicity and metabolic stability.[12] While less common in traditional antibacterial quinolones, the CF₃ moiety is increasingly explored in medicinal chemistry for its ability to confer potent biological activities, including anticancer and larvicidal effects.[12][13][14]
-
Unsubstituted N-1 Position: The substitution at the N-1 position is considered crucial for potent antibacterial activity.[6] For example, the cyclopropyl group found in ciprofloxacin and other fluoroquinolones dramatically enhances the inhibitory activity against DNA gyrase.[7] The absence of a substituent at the N-1 position in this compound strongly suggests that its intrinsic antibacterial activity would be significantly lower than that of clinically used fluoroquinolones. A study on 1-trifluoromethyl-4-quinolone derivatives demonstrated that introducing the CF₃ group at the N-1 position could yield antibacterial activity comparable to norfloxacin, highlighting the importance of this position.[15]
Comparative Analysis: Structural and Functional Diversity
The table below compares the structural features of this compound with representative quinolones from different generations and with different primary activities. This comparison highlights the structural trade-offs that dictate biological function.
| Feature | This compound | Nalidixic Acid (1st Gen Antibacterial) | Ciprofloxacin (2nd Gen Fluoroquinolone) | Moxifloxacin (4th Gen Fluoroquinolone) | Representative Anticancer Quinolone[13] |
| N-1 Substituent | None (H) | Ethyl | Cyclopropyl | Cyclopropyl | Varies (often complex aryl/heterocyclic groups) |
| C-3 Substituent | Ethyl Carboxylate | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid | Varies (Carboxamide, etc.) |
| C-6 Substituent | None (H) | None (H) | Fluorine | Fluorine | Varies |
| C-7 Substituent | Trifluoromethyl (CF₃) | Methyl | Piperazinyl | Methoxy, Diazabicyclononane | Varies (often complex aryl/heterocyclic groups) |
| C-8 Substituent | None (H) | None (H) | None (H) | Methoxy | Varies |
| Primary Target | Inferred: DNA Gyrase, potentially other enzymes (e.g., kinases) | DNA Gyrase | DNA Gyrase, Topoisomerase IV | DNA Gyrase, Topoisomerase IV | Topoisomerase, PI3K, Microtubules[1][2] |
| Inferred Efficacy | Likely low intrinsic antibacterial activity; potential as a synthetic intermediate or for non-antibacterial applications (e.g., anticancer).[16] | Narrow-spectrum Gram-negative | Broad-spectrum (Gram-positive & Gram-negative) | Broad-spectrum with enhanced Gram-positive & anaerobic activity | Potent cytotoxicity against cancer cell lines[2][13] |
Inferred Biological Profile and Potential Applications
Based on the SAR analysis, this compound is unlikely to be a potent direct-acting antibacterial agent in its current form due to the esterified C-3 position and, more critically, the unsubstituted N-1 position.
However, its structural motifs suggest other promising avenues for research:
-
Synthetic Intermediate: Its primary value lies as a versatile scaffold.[8][9] The N-1 position is available for alkylation (e.g., with a cyclopropyl group), and the C-3 ester can be hydrolyzed to the active acid, potentially creating novel and potent antibacterial agents.
-
Anticancer Activity: The presence of a trifluoromethyl group is a feature in several novel quinoline derivatives synthesized for their anticancer properties.[13][14] These compounds often target different enzymes than their antibacterial counterparts, such as protein kinases, PI3K, or microtubules.[2] Therefore, this compound warrants evaluation as a potential antiproliferative agent.
-
Other Biological Activities: Quinolone derivatives have a vast range of reported pharmacological activities, including antimalarial, antiviral, anti-inflammatory, and antifungal properties.[12][17][18] The unique electronic properties conferred by the CF₃ group make this molecule an interesting candidate for screening in a wide array of biological assays.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound or its derivatives, the following standardized protocols are recommended.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[19]
Methodology:
-
Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Protocol 2: In Vitro DNA Gyrase Inhibition Assay
This assay directly measures the compound's ability to inhibit the supercoiling activity of bacterial DNA gyrase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing DNA gyrase buffer, relaxed plasmid DNA (substrate), ATP, and purified DNA gyrase enzyme (E. coli).
-
Compound Addition: Add varying concentrations of the test compound (and a known inhibitor like ciprofloxacin as a positive control) to the reaction tubes.
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution containing SDS (to denature the enzyme) and proteinase K (to digest it).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled DNA (product) migrates faster than the relaxed DNA (substrate).
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined by densitometry.
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Quinoline-3-Carboxylate Pharmacophores
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Among its many derivatives, the quinoline-3-carboxylate pharmacophore has emerged as a particularly fruitful area of research, yielding potent agents against cancer, bacteria, and other pathological conditions.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline-3-carboxylate derivatives, offering a comparative overview of their performance supported by experimental data. We will delve into the synthetic strategies employed to access this scaffold, explore the critical structural modifications that govern biological activity, and provide detailed protocols for their evaluation, empowering researchers to navigate and contribute to this exciting field of drug discovery.
Synthetic Strategies: Accessing the Quinoline-3-Carboxylate Core
The construction of the quinoline-3-carboxylate scaffold can be achieved through several synthetic routes. A common and versatile method is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization. Another widely employed strategy is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as diethyl malonate.[4]
A prevalent synthetic precursor for a variety of quinoline-3-carboxylate derivatives is ethyl 2-chloroquinoline-3-carboxylate. This key intermediate is typically synthesized from the corresponding 2-oxoquinoline derivative by reaction with a chlorinating agent like phosphorus oxychloride (POCl3).[4][5] The reactivity of the chloro group at the C2-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of substituents to explore the SAR.
Structure-Activity Relationship Insights
The biological activity of quinoline-3-carboxylate derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline ring system and modifications of the carboxylate group. The following sections provide a comparative analysis of these relationships in the context of anticancer and antibacterial activities.
Anticancer Activity: A Tale of Substituent Effects
The quinoline-3-carboxylate scaffold has yielded numerous compounds with potent antiproliferative activity against a range of cancer cell lines.[2][3] The SAR studies reveal that specific substitutions at the C2, C4, C6, and C7 positions of the quinoline ring, as well as modifications of the ester group at C3, are critical for modulating anticancer potency.
For instance, a study on a series of 2,4-disubstituted quinoline-3-carboxylate derivatives demonstrated that the nature of the substituent at the C2 position significantly influences their activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines.[1] Compounds with a styryl group at C2 often exhibit potent activity. Furthermore, the electronic properties of substituents on the phenyl ring of the styryl moiety play a crucial role. Electron-donating groups, such as methoxy, can enhance activity, while electron-withdrawing groups can have a variable effect depending on their position.
Hydrolysis of the ester at the C3-position to the corresponding carboxylic acid has been shown to enhance the selectivity of these compounds for cancer cells.[6] This is attributed to the change in the pKa of the molecule, leading to better accumulation in the acidic tumor microenvironment.[6]
Below is a table summarizing the in vitro anticancer activity of selected quinoline-3-carboxylate and quinoline-3-carboxylic acid derivatives.
| Compound | R1 (C2-position) | R2 (C4-position) | R3 (C3-position) | Cell Line | IC50 (µM) | Reference |
| 4k | 4-Chlorostyryl | Phenyl | COOEt | K562 | 0.28 | |
| 4m | 4-Methoxystyryl | Phenyl | COOEt | K562 | 0.28 | |
| 4m | 4-Methoxystyryl | Phenyl | COOEt | MCF-7 | 0.33 | |
| 4n | 3,4-Dimethoxystyryl | Phenyl | COOEt | MCF-7 | 0.33 | |
| 2f | 4-Fluorostyryl | Phenyl | COOH | MCF-7 | 1.2 | [6] |
| 2l | 4-(Dimethylamino)styryl | Phenyl | COOH | K562 | 0.8 | [6] |
Antibacterial Activity: Targeting Bacterial Processes
Quinolone antibiotics, which contain a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, are a well-established class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. While not strictly quinoline-3-carboxylates, their SAR provides valuable insights. However, true quinoline-3-carboxylate derivatives have also been investigated for their antibacterial properties.[4][7]
The antibacterial spectrum and potency of these compounds are heavily influenced by substituents at various positions. For example, a fluorine atom at the C6-position and a piperazinyl or methylpiperazinyl group at the C7-position are common features of potent fluoroquinolone antibiotics.[7] Modifications at the N1-position with small alkyl groups can also enhance activity.[7]
The following table presents the minimum inhibitory concentration (MIC) values for selected quinoline-3-carboxylic acid derivatives against Escherichia coli.
| Compound | R1 (N1-position) | R2 (C7-position) | R3 (C6-position) | MIC (µg/mL) vs. E. coli | Reference |
| 16 (amifloxacin) | Methylamino | 4-Methyl-1-piperazinyl | F | 0.25 | [7] |
| 21 | Methylamino | 1-Piperazinyl | F | 0.5 | [7] |
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. The following are step-by-step methodologies for the synthesis of a key intermediate and the evaluation of anticancer activity.
Synthesis of Ethyl 2-chloroquinoline-3-carboxylate
This protocol describes a common method for the synthesis of the versatile intermediate, ethyl 2-chloroquinoline-3-carboxylate, starting from the corresponding 2-hydroxyquinoline derivative.
Materials:
-
Ethyl 2-hydroxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl3)
-
Toluene (anhydrous)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl 2-hydroxyquinoline-3-carboxylate (1 equivalent) in anhydrous toluene, slowly add phosphorus oxychloride (3-5 equivalents) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 2-chloroquinoline-3-carboxylate.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds (quinoline-3-carboxylate derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Key SAR drivers for the anticancer activity of quinoline-3-carboxylates.
Caption: General experimental workflow for the synthesis and evaluation of quinoline-3-carboxylates.
Conclusion
The quinoline-3-carboxylate pharmacophore represents a versatile and promising scaffold for the development of novel therapeutic agents. The extensive body of research has illuminated key structure-activity relationships that guide the rational design of potent and selective anticancer and antibacterial compounds. A thorough understanding of the synthetic methodologies and biological evaluation protocols is paramount for researchers aiming to contribute to this dynamic field. The comparative data and experimental workflows presented in this guide serve as a valuable resource for drug development professionals, fostering continued innovation in the quest for more effective medicines.
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Benchmarking Performance of Quinolinone Derivatives: A Comparative Guide for Drug Discovery Professionals
The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and privileged structure.[1] Its derivatives have given rise to a multitude of therapeutic agents, from potent antibacterials to targeted anticancer drugs.[2][3] This guide provides an in-depth comparison of the performance of various quinolinone derivatives, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals. We will explore their mechanisms of action, benchmark key performance indicators, and provide validated experimental workflows to empower your drug discovery programs.
The Quinolinone Core: A Privileged Scaffold
The quinolinone structure, a fusion of a benzene and a pyridine ring, serves as a versatile template for drug design.[1] Its "druggability" stems from its rigid, planar structure which can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity.[4] This chemical tractability has led to the development of numerous FDA-approved drugs for a wide range of diseases, including various cancers, bacterial infections, and cystic fibrosis.[3][5] A significant portion of these approvals, particularly in the 21st century, have been for cancer therapies, highlighting the scaffold's importance in oncology.[6]
Mechanisms of Action: Targeting Key Cellular Pathways
Quinolinone derivatives exert their therapeutic effects by modulating a diverse array of biological targets. A predominant mechanism, especially in oncology, is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[7][8]
Many quinolinone-based drugs function as ATP-competitive inhibitors, binding to the kinase ATP pocket and preventing the phosphorylation of downstream substrates.[8] This disruption of signaling cascades can halt uncontrolled cell growth and induce apoptosis.[2] For example, several approved drugs target receptor tyrosine kinases like VEGFR, EGFR, and c-Met, which are often dysregulated in cancer.[9]
Caption: General mechanism of quinolinone kinase inhibitors.
Comparative Performance Analysis of Quinolinone Derivatives
The efficacy of a quinolinone derivative is determined by a combination of factors including its potency against the intended target, selectivity over other proteins, and its pharmacokinetic profile. The structure-activity relationship (SAR) is crucial; modifications to the quinolinone core dictate these properties.[10][11] For instance, substitutions at the N1, C3, C4, and C7 positions have been shown to significantly influence biological activity.[3][12]
Below is a table summarizing the performance of representative quinolinone derivatives against various targets. This data, compiled from preclinical studies, illustrates the diversity of applications for this scaffold.
| Compound Class | Primary Target(s) | Representative IC50/EC50 | Key SAR Insights | Therapeutic Area | Reference |
| 4-Anilinoquinolines | EGFR, Src, Abl | 1-50 nM | 3-position substitution is critical for potency.[10] | Oncology | [9] |
| Imidazo[4,5-c]quinolines | PI3K/mTOR | 5-100 nM | The imidazo fusion enhances kinase binding. | Oncology | [9] |
| Fluoroquinolones | DNA Gyrase, Topo IV | 0.1-1 µM | C6-fluorine and C7-piperazine are key for antibacterial activity.[3] | Infectious Disease | [3] |
| Quinolinone-3-carboxamides | Pim-1 Kinase | ~2 µM | Secondary amine with pyridine and quinoline rings contributes to activity.[13] | Oncology | [13] |
| IL-2 Suppressors | NF-κB, NFAT | IC50 = 80 nM | Optimization of three side chains around the core is crucial.[14] | Immunology | [14] |
Note: IC50/EC50 values are approximate and can vary based on the specific assay conditions and cell lines used.
Key Experimental Protocols for Benchmarking
To objectively compare the performance of novel quinolinone derivatives, standardized and robust assays are essential. Cell-based assays are particularly valuable as they provide a more physiologically relevant context than purely biochemical screens.[15][16]
Rationale: This is a foundational assay to determine the concentration at which a compound inhibits cell growth or induces cell death. It's a primary screen to assess the general potency of a new derivative across various cancer cell lines. The choice between colorimetric (MTT) and luminescent (CellTiter-Glo®) readouts depends on throughput and sensitivity requirements.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well clear or opaque-walled tissue culture plates.
-
Quinolinone derivative stock solution (e.g., 10 mM in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the quinolinone derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Readout (CellTiter-Glo®):
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Self-Validation System:
-
Controls: The vehicle control ensures that the solvent does not affect cell viability. The positive control validates the assay's ability to detect cytotoxicity.
-
Z'-factor: For high-throughput screens, calculate the Z'-factor using positive and negative controls to assess assay quality and robustness. A Z'-factor > 0.5 is considered excellent.
Rationale: High potency in a biochemical assay doesn't always translate to cellular efficacy due to poor permeability or efflux.[17] A target engagement assay confirms that the compound binds to its intended kinase target within an intact cell, providing a crucial link between biochemical potency and cellular function.[17]
Materials:
-
Cell line engineered to express the target kinase fused to a NanoLuc® luciferase (e.g., HEK293).
-
NanoBRET™ Kinase Tracer.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of reading two wavelengths simultaneously.
Step-by-Step Methodology:
-
Cell Preparation: Harvest and resuspend the engineered cells in Opti-MEM® I Reduced Serum Medium.
-
Compound Addition: Add the quinolinone derivative across a range of concentrations to the wells of the assay plate.
-
Tracer Addition: Add the fluorescently labeled NanoBRET™ tracer at a predetermined concentration to all wells.
-
Cell Addition: Add the cell suspension to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate (mixed with the extracellular inhibitor) to all wells.
-
Reading: Read the plate within 10 minutes on a luminometer, measuring both the donor (460 nm) and acceptor (610 nm) emission signals.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to a no-inhibitor control.
-
Plot the BRET ratio against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50, which represents the concentration required for 50% target occupancy.
-
Self-Validation System:
-
Specificity: Run a counterscreen with a structurally unrelated inhibitor for the same target to confirm on-target effects.[18]
-
Controls: A no-tracer control is used to confirm that the compound does not interfere with the luciferase signal. A no-compound control establishes the maximum BRET signal.
A Validated Drug Discovery Workflow
The development of a successful quinolinone-based drug requires a systematic and iterative process. The workflow below outlines a logical progression from initial screening to lead optimization, incorporating key decision-making points.
Caption: A typical drug discovery workflow for quinolinone derivatives.
Challenges and Future Directions
Despite their success, challenges in developing quinolinone derivatives remain. Achieving high selectivity for the target kinase over closely related family members is a significant hurdle, as off-target effects can lead to toxicity.[18] Furthermore, the emergence of drug resistance is a persistent issue in both oncology and infectious disease.
Future research will likely focus on:
-
Novel Scaffolds: Exploring new quinolinone isomers and bioisosteres to overcome resistance and improve selectivity.
-
Targeted Delivery: Conjugating quinolinone warheads to antibodies or other targeting moieties to increase local concentration at the disease site and reduce systemic toxicity.
-
Combination Therapies: Investigating the synergistic effects of quinolinone derivatives with other therapeutic agents to enhance efficacy and combat resistance.[19]
By leveraging the robust benchmarking protocols and a systematic discovery workflow outlined in this guide, researchers can more effectively navigate the complexities of drug development and unlock the full therapeutic potential of the versatile quinolinone scaffold.
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2005). Journal of Medicinal Chemistry.[Link]
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Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). Bioorganic & Medicinal Chemistry.[Link]
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A Comparative Guide to Quinoline Synthesis: Microwave-Assisted vs. Conventional Heating
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including the renowned antimalarial drug quinine and modern anticancer agents.[1] The efficient synthesis of this heterocyclic system is therefore of paramount importance. Traditionally, methods like the Friedländer, Combes, or Skraup syntheses have relied on conventional thermal heating, often requiring long reaction times and harsh conditions.[1][2] This guide provides a detailed, evidence-based comparison between traditional conventional heating and modern microwave-assisted organic synthesis (MAOS) for the preparation of quinolines, empowering researchers to make informed decisions for their synthetic strategies.
The Physics of Heat: Two Fundamentally Different Approaches
The choice of heating method is not merely a matter of convenience; it dictates the energy transfer mechanism at a molecular level, profoundly impacting reaction kinetics, yield, and purity.
Conventional Heating: A Surface-Level Approach
Conventional heating methods, such as using an oil bath or heating mantle, transfer energy indirectly.[3] Heat is applied to the outer surface of the reaction vessel and then slowly transferred to the solvent and reactants via conduction and convection. This process is inherently inefficient, leading to several challenges:
-
Temperature Gradients: The vessel walls are hotter than the bulk of the solution, potentially causing decomposition of sensitive reagents at the surface.[3]
-
Slow Heating: It can take a significant amount of time to reach the target reaction temperature.
-
Energy Inefficiency: A substantial amount of energy is lost to the surrounding environment rather than being absorbed by the reactants.[4]
Microwave-Assisted Heating: Direct Molecular Activation
Microwave chemistry utilizes high-frequency electromagnetic waves to heat materials containing mobile electric charges.[5] Unlike conventional methods, microwave irradiation bypasses the vessel and heats the reactants and solvent directly and volumetrically.[6] This "in-core" heating occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates intense molecular friction, which generates heat.[7][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field, creating an electric current. The material's resistance to this current flow results in heat generation.[5]
This direct energy transfer leads to rapid, uniform, and highly efficient heating of the reaction mixture.[3][6]
Caption: Fundamental differences in energy transfer between conventional and microwave heating.
Performance Comparison: The Friedländer Synthesis Case Study
To provide a clear, quantitative comparison, we will examine the Friedländer synthesis, a classic and versatile method for preparing quinolines from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[9][10] Numerous studies have demonstrated the dramatic advantages of microwave irradiation for this transformation.
A key example is the reaction of 2-aminobenzophenone with a cyclic ketone. Under conventional conditions, using acetic acid as a catalyst in an organic solvent, the reaction proceeds over several days with very poor yields.[11][12] However, by employing microwave irradiation, the synthesis can be completed in mere minutes with excellent yields.[11][12] This acceleration is attributed to the rapid achievement of high temperatures that are difficult to attain safely and uniformly with conventional heating.[7]
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating | Advantage of Microwave |
| Reaction Time | Hours to several days[11][12] | 2-10 minutes [11][13][14] | Drastic reduction (up to 1000-fold) |
| Product Yield | Often low to moderate (e.g., avg. 34%)[15] | High to excellent (e.g., avg. 72%) [15][16] | Significant improvement, often doubled[16] |
| Energy Consumption | High; significant energy lost to environment | Low; uses up to 80% less energy [4] | Greener, more sustainable process[17][18] |
| Reaction Conditions | Often requires harsh acids/bases[1] | Milder conditions, solvent-free possible[3][19] | Improved safety and substrate scope[15] |
| Selectivity | Risk of side products from prolonged heating | Cleaner reactions, higher purity[6][20] | Simplified purification |
| Reproducibility | Can vary due to temperature gradients | Highly reproducible due to uniform heating [3] | More reliable results |
Data synthesized from multiple sources, including specific studies on Friedländer and other quinoline syntheses.[1][4][11][12][13][14][15][16][17][18][20]
The causality behind these improvements is clear: by delivering energy directly to the molecules, microwave synthesis rapidly overcomes the activation energy barrier of the reaction, leading to a dramatic increase in reaction rate.[7] This speed minimizes the time available for competing decomposition pathways or side reactions, resulting in cleaner reaction profiles and higher isolated yields.[6][19]
Caption: Comparison of typical experimental workflows, highlighting time savings with microwaves.
Validated Experimental Protocols
To illustrate the practical differences, detailed protocols for the Friedländer synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives are provided below, based on methodologies reported in the literature.[11][12]
This protocol is a self-validating system where the rapid formation of the product with high purity confirms the efficiency of the microwave approach.
-
Reagents & Equipment:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Cyclohexane-1,3-dione (1.1 mmol, 123.3 mg)
-
Glacial Acetic Acid (2 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Monowave microwave reactor
-
-
Procedure:
-
Combine 2-aminobenzophenone, cyclohexane-1,3-dione, and glacial acetic acid in the microwave synthesis vial.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 160 °C for 5 minutes . Stirring should be maintained throughout the irradiation period.
-
After the irradiation is complete, cool the vial to room temperature using a compressed air stream (typically 5-10 minutes).
-
Quench the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the desired quinoline.
-
This protocol serves as a baseline, demonstrating the limitations of conventional heating for this specific transformation.
-
Reagents & Equipment:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Cyclohexane-1,3-dione (1.1 mmol, 123.3 mg)
-
Glacial Acetic Acid (2 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Reflux condenser
-
Oil bath with a temperature controller
-
-
Procedure:
-
Combine 2-aminobenzophenone, cyclohexane-1,3-dione, and glacial acetic acid in the round-bottom flask.
-
Attach the reflux condenser and place the flask in an oil bath.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 24-48 hours . Monitor the reaction progress by TLC.
-
After the reaction period, remove the heat source and allow the mixture to cool to room temperature.
-
Perform the same workup and purification procedure as described in Protocol 1.
-
Conclusion for the Modern Laboratory
For the synthesis of quinolines, microwave-assisted heating is not merely an alternative to conventional methods; it is a superior technology that offers transformative improvements in efficiency, yield, and sustainability.[17][19] The ability to complete reactions in minutes instead of hours or days accelerates the pace of research and discovery, particularly in a drug development setting where rapid library synthesis and lead optimization are critical.[3][21] By providing rapid, uniform, and selective heating, microwave synthesis minimizes by-product formation and reduces energy consumption, aligning with the principles of green chemistry.[6][17] While conventional heating remains a foundational technique, for quinoline synthesis and many other heterocyclic preparations, the adoption of microwave technology is a logical and scientifically validated step forward.
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SSRN. [Link]
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Al-Suod, H., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
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Belferdi, F., et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]
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Grover, T., et al. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry. [Link]
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Huigens, R. W., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PMC. [Link]
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Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). Green Chemistry Letters and Reviews. [Link]
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Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. [Link]
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Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]
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Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. (2021). ACS Sustainable Chemistry & Engineering. [Link]
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Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. (2020). ResearchGate. [Link]
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COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate via 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth, practical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural validation of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a compound of interest in medicinal chemistry.[1][2] We will move beyond a simple recitation of steps to explain the underlying principles and experimental choices that ensure scientific integrity.
The Challenge: Unambiguous Structure Elucidation
While one-dimensional (1D) ¹H NMR provides a fundamental fingerprint of a molecule, complex aromatic systems and overlapping signals can often lead to ambiguity.[3] For a molecule like this compound, with its substituted quinoline core, confirming the precise connectivity of all atoms requires more powerful techniques. 2D NMR spectroscopy provides this definitive insight by revealing through-bond correlations between nuclei.[3][4]
The Toolkit: A Comparative Overview of 2D NMR Experiments
For the structural elucidation of our target molecule, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle. The three core experiments we will utilize are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.
Experimental Data & Analysis
¹H NMR Spectrum: The Starting Point
The experimental ¹H NMR spectrum of this compound, acquired in DMSO-d₆ at 300 MHz, serves as our foundation.[5]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OH | 12.51 | s | - | 1H |
| H2 | 8.70 | s | - | 1H |
| H5 | 8.35 | d | 8.3 | 1H |
| H8 | 8.00 | s | - | 1H |
| H6 | 7.72 | d | 8.1 | 1H |
| -CH₂- | 4.24 | q | 7.1 | 2H |
| -CH₃ | 1.29 | t | 7.0 | 3H |
Table 1: Experimental ¹H NMR Data for this compound.[5]
From the 1D spectrum, we can make initial assignments. The downfield singlets are characteristic of the quinoline ring protons, and the quartet and triplet are indicative of the ethyl ester group. However, to definitively assign the aromatic protons (H2, H5, H6, and H8) and confirm the overall connectivity, we turn to 2D NMR.
COSY: Mapping the Proton-Proton Network
A COSY experiment is the first step in piecing together the proton connectivity. It reveals which protons are coupled to each other, typically through three bonds.
Caption: Expected COSY correlations.
Based on the COSY spectrum, we would expect to see a cross-peak between the signals at 8.35 ppm and 7.72 ppm, confirming the adjacency of H5 and H6 on the quinoline ring. Another cross-peak would connect the quartet at 4.24 ppm and the triplet at 1.29 ppm, confirming the ethyl group. The singlets for H2 and H8 would not show any COSY correlations, indicating they are isolated from other protons.
HSQC: Linking Protons to their Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached. This is a powerful tool for assigning carbon signals.
| Proton (¹H) | Expected Correlated Carbon (¹³C) |
| H2 (8.70 ppm) | C2 |
| H5 (8.35 ppm) | C5 |
| H8 (8.00 ppm) | C8 |
| H6 (7.72 ppm) | C6 |
| -CH₂- (4.24 ppm) | -CH₂- |
| -CH₃ (1.29 ppm) | -CH₃ |
Table 2: Predicted HSQC Correlations.
This experiment allows for the unambiguous assignment of the protonated carbons in the molecule. The chemical shifts of these carbons can be estimated based on data from similar quinoline derivatives.[6][7]
HMBC: Assembling the Molecular Skeleton
The HMBC experiment is arguably the most informative for elucidating the complete structure. It reveals long-range correlations (2-3 bonds) between protons and carbons, allowing us to connect the individual spin systems and identify quaternary carbons.
Caption: Key expected HMBC correlations.
Key HMBC correlations for structural confirmation:
-
H2 to C4 and C8a: These correlations are crucial. The correlation to the quaternary carbon C4 confirms the position of the ethyl carboxylate group, while the correlation to C8a bridges the two rings of the quinoline system.
-
H5 to C7 and C4a: The correlation to C7, the carbon bearing the trifluoromethyl group, is definitive for the assignment of H5. The correlation to the quaternary carbon C4a further solidifies the ring fusion.
-
H8 to C7 and C4a: Similar to H5, the correlation of H8 to the trifluoromethyl-substituted carbon C7 and the quaternary C4a confirms its position.
-
-CH₂- protons to the carbonyl carbon (C=O): This correlation confirms the presence of the ethyl ester group.
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2D NMR Acquisition
The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set to encompass all proton signals (e.g., 0-13 ppm).
-
Number of Scans: 2-4 per increment.
-
Relaxation Delay: 1-2 seconds.
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
¹H Spectral Width: 0-13 ppm.
-
¹³C Spectral Width: 0-180 ppm (adjust as needed based on expected chemical shifts).
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay: 1.5-2 seconds.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: 0-13 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5-2 seconds.
Conclusion: A Self-Validating System
By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating system for the structural elucidation of this compound. The COSY experiment establishes the proton-proton connectivities within individual spin systems. The HSQC experiment then links these protons to their directly attached carbons. Finally, the HMBC experiment pieces together the entire molecular puzzle by revealing long-range correlations, confirming the positions of substituents and the connectivity of quaternary carbons. This multi-faceted approach provides an irrefutable confirmation of the molecular structure, upholding the highest standards of scientific integrity.
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A Senior Application Scientist's Guide to In Silico ADMET Profiling of Quinoline-3-Carboxylate Derivatives
Introduction: Navigating the Chemical Maze of Drug Discovery
In the high-stakes field of drug development, the path from a promising chemical entity to a market-approved therapeutic is fraught with challenges. A significant portion of drug candidates, estimated to be around 60%, falter in clinical phases due to unfavorable pharmacokinetic and toxicity profiles.[1] The ability to predict these properties early in the discovery pipeline is not just an advantage; it is a necessity. This is where in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has revolutionized the process, offering a rapid, cost-effective, and ethically considerate alternative to traditional animal testing.[1][2][3]
The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure found in numerous pharmaceuticals with a vast spectrum of biological activities, including anticancer, antibacterial, and anti-HIV properties.[4][5] Within this family, quinoline-3-carboxylate derivatives have emerged as a particularly promising class of compounds.[4] However, their therapeutic potential can only be realized if they possess favorable ADMET characteristics. This guide provides a comparative analysis of the in silico ADMET properties of these derivatives, grounded in established computational methodologies and field-proven insights, to empower researchers in designing molecules with a higher probability of clinical success.
Core Principles of Computational ADMET Evaluation
Before delving into the specifics of quinoline-3-carboxylates, it is crucial to understand the foundation of in silico ADMET prediction. These methods utilize sophisticated computational models, ranging from Quantitative Structure-Activity Relationships (QSAR) to advanced machine learning algorithms, to correlate a molecule's chemical structure with its biological behavior.[2][6] The predictive power of these models is heavily dependent on the quality and diversity of the underlying experimental data used for their training.[2]
A multitude of software and web-based platforms are available to researchers, each with unique strengths. Popular open-access tools like SwissADME and admetSAR provide a comprehensive suite of predictions, while commercial packages like ADMET Predictor® offer highly curated models built on proprietary data.[7][8][9][10] A key principle of robust in silico analysis is the use of multiple tools to generate a consensus prediction, thereby mitigating the biases inherent in any single algorithm.[2]
Comparative ADMET Analysis of Quinoline-3-Carboxylate Derivatives
The ADMET profile of a quinoline-3-carboxylate derivative is not monolithic; it is a nuanced outcome of the various functional groups appended to its core structure. Understanding how these substitutions modulate pharmacokinetic and toxicological properties is key to rational drug design.
Absorption & Distribution: The Journey into the System
For a drug to be effective, it must first be absorbed into the bloodstream and distribute to its target site. Key in silico predictors for this phase include lipophilicity (log P), aqueous solubility, human intestinal absorption (HIA), and blood-brain barrier (BBB) permeability.
-
Lipophilicity (log P): This parameter critically influences cell membrane permeability.[1] For quinoline derivatives, increasing the bulk of hydrophobic substituents, for instance at the C2 position, generally increases the log P value.[11] However, an excessively high log P can lead to poor solubility and increased metabolic clearance.
-
Aqueous Solubility: Adequate solubility is essential for absorption. The carboxylate group at the C3 position inherently provides a degree of polarity. Further introduction of polar groups, such as hydroxyls or amines, can enhance solubility, whereas adding non-polar moieties will decrease it.
-
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is desirable for drugs targeting the central nervous system but is a liability for peripherally acting drugs due to potential neurotoxicity.[1] Most studies on quinoline derivatives aim for compounds that are predicted to be BBB negative.
Table 1: Comparison of Predicted Absorption and Distribution Properties for Representative Quinoline Derivatives
| Derivative Class | Key Substituents | Predicted log P Range | Predicted Solubility | Predicted GI Absorption | Predicted BBB Permeant | Reference |
|---|---|---|---|---|---|---|
| 2-Chloroquinoline-3-Carboxamides | Varied amide groups | 2.5 - 4.5 | Moderate to Low | High | No | [10][12] |
| Quinoline-3-Carbaldehyde Hydrazones | Varied hydrazone moieties | 3.0 - 5.0 | Low | High | No | [9] |
| 2,4-Disubstituted Quinoline-3-Carboxylic Acids | Carbonyl at C2, varied C4 | 2.0 - 4.0 | Moderate | High | No | [13] |
| General Quinoline-3-Carboxylates | Varied ester/amide groups | 1.5 - 3.5 | Good to Moderate | High | No |[4] |
Note: Data is synthesized from multiple sources and represents general trends. Specific values vary significantly with individual substitutions.
Metabolism: The Body's Chemical Processing
Metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, transforms drugs for excretion. Predicting interactions with these enzymes is vital to avoid drug-drug interactions and unexpected toxicity.
-
CYP Inhibition: Many quinoline derivatives are evaluated for their potential to inhibit key CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Inhibition of these enzymes can dangerously elevate the concentrations of co-administered drugs. In silico models can predict whether a derivative is likely to be an inhibitor, guiding chemists to modify the structure to mitigate this risk.
-
Metabolic Stability: The models can also predict sites on the molecule that are most susceptible to metabolic transformation. This allows for chemical modifications, such as the introduction of a fluorine atom, to block these "soft spots" and enhance the drug's half-life.
Toxicity: Predicting Potential Harm
Early identification of potential toxicity is one of the most impactful applications of in silico ADMET.
-
Mutagenicity (Ames Test): This is a critical screen for carcinogenic potential. The majority of published studies on novel quinoline-3-carboxylate derivatives report non-mutagenic predictions, a crucial hurdle for any potential drug candidate.[9][14]
-
Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. In silico hERG inhibition models are a standard part of the toxicological workup for new chemical entities.
-
Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. Predictive models can flag compounds with a higher risk of being hepatotoxic.
Table 2: Comparison of Predicted Toxicity Profiles for Representative Quinoline Derivatives
| Derivative Class | Predicted Ames Mutagenicity | Predicted hERG Inhibition | Predicted Hepatotoxicity | General Toxicity Class (Predicted) | Reference |
|---|---|---|---|---|---|
| 2-Chloroquinoline-3-Carboxamides | Non-mutagenic | Low Risk | Non-toxic | IV / V | [10][12] |
| Quinoline-3-Carbaldehyde Hydrazones | Non-carcinogenic | Low Risk | Non-toxic | IV / V | [9] |
| General Quinoline-3-Carboxylates | Non-mutagenic | Low to Moderate Risk | Non-toxic | IV / V |[4][14] |
Note: Toxicity Class V and IV generally indicate compounds that are non-toxic or have low toxicity.
Experimental Protocol: A Self-Validating Workflow for ADMET Prediction
To ensure trustworthiness and reproducibility, a systematic workflow is essential. The following protocol outlines a robust approach to the in silico evaluation of a novel quinoline-3-carboxylate derivative.
-
Molecule Preparation & Standardization:
-
Action: Draw the 2D structure of the derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Causality: A precise 2D representation is the foundational input. Errors in structure will lead to erroneous predictions.
-
Action: Convert the structure to a simplified molecular-input line-entry system (SMILES) string.
-
Causality: SMILES is a universal format accepted by most ADMET prediction tools.
-
Self-Validation: Verify the generated SMILES string by converting it back to a 2D structure using an independent tool to ensure it represents the intended molecule.
-
-
Consensus-Based Prediction:
-
Action: Submit the SMILES string to at least two different web-based ADMET predictors (e.g., SwissADME and admetSAR 2.0).
-
Causality: Different platforms use distinct algorithms and training datasets. Agreement between platforms increases confidence in the prediction. Discrepancies highlight areas of uncertainty that may require further experimental validation.[2]
-
-
Data Collation and Analysis:
-
Action: Systematically record the output parameters from each tool into a spreadsheet. Focus on key drug-likeness rules (e.g., Lipinski's Rule of Five) and the ADMET parameters detailed above.
-
Causality: Organized data is crucial for comparative analysis and for identifying structure-ADMET relationships across a series of analogs.
-
Self-Validation: Compare the predicted values for your derivative against the profiles of known, approved drugs provided within the software platforms (e.g., DrugBank reference sets).[6] This contextualizes your results, indicating whether your molecule's properties fall within the range of successful therapeutics.
-
-
Reporting and Interpretation:
-
Action: Summarize the findings in tables and visualizations.
-
Causality: Clear presentation of data facilitates decision-making on whether to proceed with synthesis, modify the structure, or abandon the scaffold.
-
Workflow Visualization
Caption: In Silico ADMET Prediction Workflow.
Structure-ADMET Relationships (SAR): Designing Better Molecules
The true power of in silico analysis lies in its ability to inform rational drug design by establishing Structure-ADMET Relationships (SAR). By comparing the predicted profiles of a series of analogs, clear patterns emerge.
-
Impact of the Carboxylate Group: The C3-carboxylate is a key modulator. As a carboxylic acid, it is an ionizable group that significantly impacts pKa, solubility, and potential interactions with transporter proteins. Esterification or amidation of this group will drastically alter these properties, generally increasing lipophilicity and membrane permeability while potentially introducing new metabolic liabilities (e.g., hydrolysis by esterases).
-
Influence of C2 Substituents: As observed in related quinoline carboxylic acids, the C2 position is critical.[11] Introducing bulky, hydrophobic groups at C2 can enhance binding to certain biological targets but may negatively impact solubility and increase metabolic turnover.
-
Role of Benzo Ring Substitutions: Substitutions on the fused benzene ring (positions 5, 6, 7, and 8) can fine-tune the electronic properties and lipophilicity of the entire molecule. For example, electron-withdrawing groups like fluorine can increase acidity and block sites of metabolism, while electron-donating groups can influence pKa and metabolic pathways.
Caption: Structure-ADMET Relationships in Quinoline-3-Carboxylates.
Conclusion and Future Outlook
The in silico ADMET profiles of quinoline-3-carboxylate derivatives are broadly promising. Studies consistently show that judicious substitution can yield compounds with high predicted intestinal absorption, acceptable solubility, low potential for BBB penetration, and clean toxicological profiles, particularly regarding mutagenicity.[4][9][10][12] These computational evaluations serve as an invaluable, data-driven filter, enabling researchers to prioritize the synthesis of candidates with the highest likelihood of success.
However, it is imperative to recognize that in silico predictions are not a replacement for experimental validation. They are a guide. The most promising candidates identified through the workflows described herein must be advanced to in vitro assays (e.g., cell permeability, metabolic stability, cytotoxicity) and subsequently to in vivo pharmacokinetic and toxicodynamic studies. By integrating computational screening at the genesis of a project, we can better direct our synthetic efforts, reduce the reliance on animal models, and ultimately accelerate the development of novel, safe, and effective medicines based on the versatile quinoline-3-carboxylate scaffold.
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A Comparative Guide to the Biological Activity of Substituted Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the landscape of drug discovery.[1][2] With the chemical formula C₉H₇N, this simple, planar, and lipophilic molecule is not only found in nature within Cinchona alkaloids like quinine but has also become a foundational motif for a vast array of synthetic compounds with profound pharmacological importance.[3][4][5][6] The versatility of the quinoline ring system, which allows for substitutions at various positions, has enabled medicinal chemists to modulate its electronic and steric properties, thereby fine-tuning its biological activity.[2] This has led to the development of quinoline-based drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5][6][7][8][9]
This guide provides a comparative analysis of the biological activities of quinoline derivatives, focusing on how specific substitutions dictate their function as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR), present supporting quantitative data, and provide detailed experimental protocols to offer a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as formidable anticancer agents due to their ability to interfere with multiple pathways essential for tumor growth and survival.[7][10][11] Their mechanisms of action are diverse, ranging from the inhibition of critical protein kinases and topoisomerases to the induction of programmed cell death (apoptosis).[7][10][11][12]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core.
-
The Significance of Positions 2 and 4: Extensive research has demonstrated that 2,4-disubstituted quinolines are particularly effective as anticancer agents, acting as growth inhibitors by inducing cell cycle arrest and apoptosis.[5][7]
-
Position 4: A Hub for Potency: The 4-position is a critical site for modification. 4-aminoquinoline derivatives, often featuring alkylamino side chains, have shown significant antiproliferative activity.[13] For instance, the length of this side chain impacts potency, with two methylene units often being optimal.[13] The introduction of aminopyrimidine and 2-methylimidazo[1,2-a]pyridine moieties at this position has also yielded compounds with potent cytotoxic effects against a range of cancer cell lines, including glioma (U251), prostate (PC-3), and leukemia (K562).[7]
-
Position 7: Enhancing Activity with Bulky Groups: Substitutions at the 7-position can dramatically enhance efficacy. Large, bulky alkoxy groups, such as a 4-fluorobenzyloxy moiety, have been shown to be a beneficial pharmacophoric feature, leading to compounds with IC₅₀ values below 1.0 μM against human tumor cell lines.[13]
-
Electron-Withdrawing Groups: The electronic properties of substituents play a crucial role. The presence of electron-withdrawing groups like fluoro, chloro, or trifluoromethyl (CF₃) often correlates with stronger anticancer activity compared to electron-donating groups such as methyl or methoxy.[14] For example, a derivative with trifluoromethyl groups at positions 2 and 8 was identified as a highly potent antiproliferative agent against HL-60 leukemia cells.[7]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative quinoline derivatives against various human cancer cell lines, illustrating the impact of different substitution patterns.
| Compound ID | Key Substitutions | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 10g | 4-(dimethylamino)ethylamino, 7-(4-fluorobenzyloxy) | Multiple Human Tumor Lines | < 1.0 | [13] |
| 5a | EGFR/HER-2 targeting moiety | MCF-7 (Breast), A-549 (Lung) | 0.025 - 0.082 | [15] |
| 13e | Pyridine & heterocycle at C4 | PC-3 (Prostate), KG-1 (Leukemia) | 2.61 / 3.56 | [16] |
| 13h | Pyridine & heterocycle at C4 | PC-3 (Prostate), KG-1 (Leukemia) | 4.68 / 2.98 | [16] |
| Compound 55 | 2,8-bis(trifluoromethyl), 4-(3,5-dimethyl-1H-pyrazol-4-yl) | HL-60 (Leukemia) | 19.88 (µg/ml) | [7] |
Visualizing the Mechanism: p53-Mediated Apoptosis
Many potent quinoline derivatives exert their anticancer effects by activating apoptotic pathways. The representative compound 10g , for example, was found to trigger apoptosis in colorectal cancer cells by activating the transcriptional activity of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax.[13]
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A Researcher's Guide to the Preclinical Evaluation of Quinolinone-Based Antitumor Agents: In Vitro versus In Vivo Strategies
<
The quinoline and its derivative, quinolinone, represent a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities, including significant antitumor effects.[1][2] The journey from a promising quinolinone derivative in a flask to a potential clinical candidate is a rigorous one, paved with extensive preclinical evaluation. This guide provides an in-depth comparison of the indispensable in vitro and in vivo methodologies used to characterize the antitumor potential of these agents, offering insights into experimental design, data interpretation, and the crucial interplay between these two evaluative realms.
The Foundational Divide: Understanding In Vitro and In Vivo Evaluation
The preclinical assessment of any novel antitumor agent hinges on a two-pronged approach: in vitro (Latin for "in glass") and in vivo (Latin for "within the living").
In vitro studies are performed in a controlled laboratory setting, typically using cancer cell lines cultured in plates or flasks. These assays are instrumental for initial high-throughput screening, mechanism of action studies, and determining direct cellular effects of a compound. They offer speed, cost-effectiveness, and a high degree of experimental control.
In vivo studies , conversely, are conducted in living organisms, most commonly in mouse models. These experiments are crucial for understanding how a compound behaves in a complex biological system, providing insights into its pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and potential toxicity.[3] While more complex and resource-intensive, in vivo studies are a critical step before any consideration of human clinical trials.[4]
Part 1: The In Vitro Gauntlet - Initial Screening and Mechanistic Insights
The initial journey of a quinolinone-based antitumor candidate begins with a battery of in vitro assays designed to answer fundamental questions: Does it kill cancer cells? And if so, how?
Assessing Cytotoxicity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a workhorse in cancer research for rapidly assessing cell viability and proliferation.[5]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7] By measuring the absorbance of the dissolved formazan, we can quantify the cytotoxic effect of a compound.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[8][9]
-
Compound Treatment: Treat the cells with a serial dilution of the quinolinone agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[5][7]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Data Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth compared to the untreated control. A lower IC50 value indicates greater potency.
Unraveling the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Many quinolinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.[2][8] Flow cytometry is a powerful technique to investigate these mechanisms.
Caspases are a family of proteases that are central to the execution of apoptosis.[10] Caspase-3 is a key executioner caspase.[11]
Principle: Fluorometric assays for caspase-3 activity utilize a synthetic peptide substrate (e.g., DEVD-AMC) that is specifically cleaved by active caspase-3.[11][12] This cleavage releases a fluorescent molecule (AMC), and the resulting fluorescence is proportional to the level of caspase-3 activity.[12]
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Treatment: Treat cancer cells with the quinolinone agent for a predetermined time.
-
Cell Lysis: Harvest and lyse the cells to release their contents.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[12]
-
Fluorescence Measurement: Incubate and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[12]
Principle: Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[13] Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.[14]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat cells with the quinolinone agent, then harvest and wash them with PBS.[15]
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[15][16]
-
RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA.[13]
-
PI Staining: Resuspend the cells in a staining buffer containing propidium iodide.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content.
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the quinolinone agent is inducing cell cycle arrest at that point.[8][17]
Part 2: The In Vivo Arena - Assessing Efficacy and Tolerability in a Living System
Positive in vitro results are a prerequisite, but the true test of an antitumor agent's potential lies in its in vivo evaluation. Xenograft models are the most common platform for these studies.[3]
Cell Line-Derived Xenograft (CDX) Models
Principle: CDX models involve the subcutaneous injection of human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice).[18][19] These mice lack a functional immune system, which prevents the rejection of the human tumor cells.[19] This allows for the growth of a human tumor in the mouse, providing a platform to evaluate the efficacy of anticancer drugs.[20]
Experimental Workflow: CDX Model for Quinolinone Evaluation
Caption: Workflow from in vitro screening to in vivo evaluation.
Experimental Protocol: CDX Study
-
Animal Acclimation: House immunocompromised mice in a sterile environment with controlled temperature, humidity, and light cycles. Provide sterile food and water ad libitum.[4]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the quinolinone agent to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the mice in the treatment group show signs of significant toxicity (e.g., >20% body weight loss).
Data Interpretation: The primary endpoint is Tumor Growth Inhibition (TGI), which can be calculated using the following formula[21]: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
Patient-Derived Xenograft (PDX) Models: A More Clinically Relevant Approach
Principle: PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse.[22][23][24] These models are believed to better recapitulate the heterogeneity and microenvironment of the original human tumor compared to CDX models.[25][26]
Advantages of PDX Models:
-
Preservation of the original tumor architecture and cellular diversity.[22]
-
Better prediction of clinical outcomes and drug responses.[23][26]
-
Useful for studying drug resistance and identifying biomarkers.[25]
The experimental protocol for PDX models is similar to that of CDX models, with the primary difference being the source of the tumor tissue.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful quinolinone antitumor agent will demonstrate a logical progression from potent in vitro activity to significant in vivo efficacy.
Key Correlations to Consider:
-
Potency: Does a low IC50 in the MTT assay translate to potent tumor growth inhibition in xenograft models?
-
Mechanism of Action: Can the in vitro mechanism (e.g., apoptosis induction) be confirmed in vivo through analysis of tumor tissue from treated animals (e.g., immunohistochemistry for cleaved caspase-3)?
-
Drug Exposure: Pharmacokinetic studies in mice can help correlate the drug concentrations achieved in the tumor with the concentrations that were effective in vitro.
Illustrative Signaling Pathway Targeted by a Quinolinone Agent
Many quinolinone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication.[27][28]
Caption: Inhibition of Topoisomerase II by a quinolinone agent.
Data Summary: A Comparative Overview
| Parameter | In Vitro Evaluation | In Vivo Evaluation |
| Model System | Cancer cell lines | Xenograft models (CDX, PDX) |
| Primary Readout | IC50, Apoptosis induction, Cell cycle arrest | Tumor Growth Inhibition (TGI), Body weight changes |
| Throughput | High | Low |
| Cost | Low | High |
| Biological Complexity | Low | High |
| Clinical Relevance | Moderate | High |
Conclusion: An Integrated Approach for Successful Drug Development
The preclinical evaluation of quinolinone-based antitumor agents is a multi-faceted process that relies on the synergistic use of both in vitro and in vivo models. While in vitro assays provide rapid and cost-effective initial screening and mechanistic insights, in vivo studies in xenograft models are indispensable for validating efficacy and assessing the safety profile in a whole-organism context. A thorough and well-designed preclinical package, integrating data from both realms, is paramount for identifying the most promising quinolinone candidates and paving the way for their successful clinical translation.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
As a novel heterocyclic building block, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS No. 391-02-6) is integral to advancing research in pharmaceuticals and materials science.[1][2] However, its responsible management, particularly its disposal, is paramount to ensuring laboratory safety and environmental stewardship. Due to the specific nature of this fluorinated quinoline derivative, it must be treated as hazardous chemical waste.[3][4] Disposing of this compound down the drain or in standard trash is strictly prohibited.[3][5]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, designed for researchers and laboratory professionals. The procedures herein are grounded in established safety principles for handling halogenated organic compounds and align with regulatory guidelines to ensure compliance and minimize risk.
Hazard Identification & Risk Assessment
The first step in safe disposal is understanding the associated risks. As a trifluoromethyl-substituted quinoline, this compound falls into the category of halogenated organic chemicals.[6] While a complete, peer-reviewed safety profile may be limited for a specialized research chemical, data on analogous structures and supplier information classify it as an irritant that can cause serious eye irritation and may cause an allergic skin reaction.[7] A structurally similar compound is also listed as harmful if swallowed, inhaled, or in contact with the skin.[8]
Core Principle: In the absence of comprehensive toxicological data, a cautious approach is mandatory. All waste streams containing this compound, including stock material, solutions, and contaminated labware, must be managed as hazardous waste.[3][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form, including its waste products. The causality is clear: creating a barrier between the researcher and the chemical is the most direct way to prevent exposure.
| PPE Category | Item Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[10] | Protects against splashes of solutions or accidental aerosolization of solid powder, preventing serious eye irritation.[7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[10] | Prevents direct skin contact, mitigating the risk of skin irritation or potential allergic reactions.[7][8] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Handled in a certified chemical fume hood or well-ventilated area.[10][11] | Minimizes the risk of inhaling the compound, which may be harmful.[8] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal process ensures that waste is handled safely from the point of generation to its final collection by professionals.
Step 1: Waste Segregation This is the most critical step in the disposal process. This compound is a halogenated organic chemical due to the fluorine atoms in the trifluoromethyl group. It must be segregated into a dedicated halogenated waste stream.[6]
-
Why it matters: Mixing halogenated and non-halogenated waste streams can lead to dangerous reactions and complicates the final disposal process, which typically requires high-temperature incineration for halogenated compounds.[3]
-
Action:
-
Solid Waste: Dispose of pure compound, contaminated weigh paper, and other solid materials directly into a container labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect solutions containing the compound in a container labeled "Halogenated Organic Liquid Waste."
-
Contaminated Sharps & Labware: Needles, syringes, or broken glass must go into a designated sharps container. Contaminated disposable labware like pipette tips should be placed in the solid waste container.
-
Step 2: Container Selection The integrity of your waste container is essential to prevent leaks and spills.
-
Why it matters: A compromised container can lead to environmental contamination and personnel exposure.
-
Action:
-
Use only containers that are in good condition, free of cracks, and made of a compatible material (e.g., high-density polyethylene or borosilicate glass).[10][12]
-
Ensure the container has a secure, tight-fitting screw cap to prevent leaks and vapor release.[5][12] The container must remain closed except when waste is actively being added.[5]
-
Step 3: Proper Labeling Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Why it matters: Unlabeled containers pose a serious risk to all laboratory personnel and waste handlers, who must know the contents to handle them safely.
-
Action:
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[12]
-
The label must include:
-
Step 4: Waste Accumulation & Storage Waste must be stored safely in a designated area pending pickup.
-
Why it matters: Proper storage minimizes the risk of spills, fires, or dangerous reactions with incompatible chemicals.
-
Action:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , such as a secondary containment bin within a fume hood or a ventilated cabinet.[9][12][14]
-
Ensure the SAA is segregated from incompatible materials like strong acids or bases.[12][13]
-
Do not exceed institutional limits for waste accumulation, typically a maximum of 55 gallons of hazardous waste or storage for up to 9 months.[5][12]
-
Step 5: Arranging for Final Disposal The final step is to transfer the waste to trained professionals.
-
Why it matters: Hazardous waste must be disposed of by licensed professionals in accordance with federal, state, and local regulations to ensure environmental protection.[14][15]
-
Action:
-
Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to schedule a waste pickup.[14]
-
Never attempt to dispose of the chemical waste yourself.
-
Emergency Procedures: Spill & Exposure Management
Small Spill Response:
-
Alert & Evacuate: Immediately alert personnel in the area.[10]
-
Don PPE: Before cleanup, put on the appropriate PPE as detailed in the table above.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[10]
-
Collect: Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Solid Waste" container.
-
Clean: Decontaminate the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.[5][9]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5]
-
Seek medical attention after any exposure and report the incident as required by your institution.
Disposal Decision Logic
The following diagram outlines the critical decision-making workflow for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
For the diligent researcher navigating the complexities of drug discovery, the paramount principle is safety through informed practice. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a quinoline derivative with significant potential in pharmacological applications.[1] Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary personal protective equipment (PPE) and associated protocols. This document serves as an essential resource for ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound and its structural analogs present a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, data from closely related trifluoromethylated quinoline derivatives provide a strong basis for a conservative and robust safety protocol.
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can lead to significant irritation.[2][3]
-
Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Suspected Long-Term Effects: The quinoline backbone is associated with potential carcinogenicity and genotoxicity, demanding stringent handling to minimize exposure.[4][5]
The trifluoromethyl group, while imparting desirable pharmacological properties, also contributes to the compound's persistence and potential for bioaccumulation, underscoring the need for meticulous containment and disposal.
Core Directive: Mandatory Personal Protective Equipment
Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene) | Prevents dermal absorption and skin irritation.[6][7] Nitrile gloves offer good resistance to a broad range of chemicals and are a standard in most laboratory settings. Always double-glove when handling concentrated forms of the compound. |
| Eye & Face Protection | Safety goggles and a face shield | Protects against splashes, dust, and aerosols that can cause severe eye irritation.[1][6] A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A flame-retardant and chemical-resistant lab coat, with consideration for an apron or coveralls for larger quantities. | Shields skin and personal clothing from accidental spills and contamination.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required when handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation.[6] This mitigates the risk of respiratory irritation and inhalation toxicity. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Adherence to a strict, step-by-step procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
First Pair of Gloves: Don the inner pair of nitrile gloves.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check for your respirator according to your institution's guidelines.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield.
-
Second Pair of Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE: A Self-Validating System to Minimize Contamination
-
Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward. Place it in a designated laundry receptacle for hazardous materials.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All disposable PPE and any materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.[6][7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[7]
Visualizing the Workflow
The following diagram illustrates the logical workflow for donning and doffing PPE, emphasizing the critical steps for minimizing contamination.
Caption: Workflow for Donning and Doffing PPE.
Conclusion: Fostering a Culture of Safety
The responsible handling of potent chemical entities like this compound is the bedrock of innovative and ethical research. By internalizing the principles and procedures outlined in this guide, you not only protect yourself and your colleagues but also contribute to a robust culture of safety within your organization. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before commencing any new experimental work.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
